Trimedlure
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-chloro-2-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMORJJNVZMVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70881005 | |
| Record name | tert-Butyl 4-chloro-2-methylcyclohexane carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12002-53-8, 7771-58-6 | |
| Record name | Cyclohexanecarboxylic acid, 4(or 5)-chloro-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butyl 4-chloro-2-methylcyclohexane carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylethyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Crucial Role of Stereochemistry: A Technical Guide to Trimedlure Isomers and Their Biological Activity
For Immediate Release
Gainesville, FL – Trimedlure (B76008), a potent synthetic attractant for the male Mediterranean fruit fly (Ceratitis capitata), has been a cornerstone of pest management and quarantine programs worldwide. However, its efficacy is not a simple matter of chemical composition but a complex interplay of stereoisomerism. This technical guide provides an in-depth analysis of this compound's isomers, their differential biological activities, and the experimental methodologies used to elucidate these differences, offering valuable insights for researchers, scientists, and drug development professionals in the field of insect pest management.
This compound is a mixture of eight stereoisomers of tert-butyl 4- (and 5-)chloro-2-methylcyclohexanecarboxylate.[1] The biological activity of this compound is primarily attributed to its four trans isomers, designated as A, B1, B2, and C, with isomer C consistently demonstrating the highest attractancy to male medflies.[1][2] Conversely, the cis isomers generally exhibit significantly lower to negligible attractive properties.[3]
Unraveling the Activity of this compound Isomers: A Quantitative Perspective
The differential attraction of Ceratitis capitata to the various isomers of this compound has been quantified through extensive field and laboratory studies. The trans-isomers are the primary active components, with a clear hierarchy in their effectiveness.
Table 1: Relative Attractiveness of trans-Trimedlure Isomers to Male Ceratitis capitata
| Isomer | Chemical Name | Relative Attractiveness Order | Key Findings |
| TML-C | tert-butyl cis-4-chloro-trans-2-methylcyclohexane-1-carboxylate | 1 (Most Attractive) | Significantly more attractive than other isomers and the commercial this compound mixture.[2] The (1S,2S,4R) enantiomer is the most biologically active component.[1][4] |
| TML-A | tert-butyl trans-5-chloro-trans-2-methylcyclohexane-1-carboxylate | 2 | The second most attractive isomer.[2] |
| TML-B1 | tert-butyl cis-5-chloro-trans-2-methylcyclohexane-1-carboxylate | 3 | Less attractive than TML-C and TML-A.[2] |
| TML-B2 | tert-butyl trans-4-chloro-trans-2-methylcyclohexane-1-carboxylate | 4 (Least Attractive) | Exhibits the lowest attractancy among the trans isomers.[2] |
Research has further delved into the stereochemistry of the most active isomer, TML-C, revealing that the (1S,2S,4R) enantiomer is the most potent attractant for the Mediterranean fruit fly.[4] This highlights the critical role of specific stereochemical configurations in the interaction with the fly's olfactory receptors.
Electroantennogram (EAG) studies have provided physiological evidence for the differential responses of the medfly to this compound isomers. In males, the antennal response was greatest to the C isomer, followed by B1, A, and B2, which aligns with field observations of attractancy.[5] Interestingly, female responses were greatest for the A isomer, although their overall response to this compound is much lower than that of males.[2][5]
Table 2: Electroantennogram (EAG) Response of Ceratitis capitata to trans-Trimedlure Isomers
| Isomer | Male EAG Response Rank | Female EAG Response Rank |
| TML-C | 1 | 3 |
| TML-A | 3 | 1 |
| TML-B1 | 2 | 2 |
| TML-B2 | 4 | 4 |
| Source: J Chem Ecol. 1989 Aug;15(8):2219-31[5] |
Experimental Protocols: The Foundation of Isomer Activity Determination
The elucidation of the biological activity of this compound isomers relies on robust and standardized experimental protocols. The two primary methods employed are field trapping assays and electroantennography (EAG).
Field Trapping Assay Protocol
Field trapping assays are the gold standard for determining the real-world attractiveness of this compound isomers to the target pest population.
Objective: To determine the relative attractiveness of different this compound isomers or formulations to male Ceratitis capitata under field conditions.
Materials:
-
Standard Jackson traps.[2]
-
Sticky inserts.
-
Cotton wicks or polymeric plugs for lure dispensation.[6]
-
Purified this compound isomers and/or commercial this compound formulations.
-
Solvent for dissolving solid isomers (e.g., hexane).
-
Field site with a known population of Ceratitis capitata.
Methodology:
-
Lure Preparation: A predetermined dosage of each isomer or formulation is applied to the dispenser (e.g., 100 µl).[2] For solid isomers like TML-C and TML-B2, a suitable solvent is used for application, which is then allowed to evaporate.
-
Trap Deployment: Traps baited with the different lures are hung on trees in a randomized complete-block design to minimize positional effects.[2] A set number of blocks (replicates) are used (e.g., 10 blocks).[2]
-
Fly Release (for sterile fly studies): In some studies, sterile male C. capitata are released throughout the test plot.[2]
-
Trap Servicing: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured male flies on the sticky inserts is recorded.[2][7] Fresh sticky inserts are used for each count.
-
Data Analysis: The mean number of flies captured per trap for each treatment is calculated. Statistical analyses, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Duncan's multiple range test), are used to determine significant differences in attractiveness between the isomers.[3]
Electroantennography (EAG) Protocol
EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory receptor activation.
Objective: To quantify the antennal response of Ceratitis capitata to different this compound isomers.
Materials:
-
Live, unmated male and female Ceratitis capitata.[5]
-
Dissecting microscope.
-
Glass capillary recording and indifferent electrodes filled with a saline solution.
-
Micromanipulators.
-
AC/DC amplifier and data acquisition system.
-
Purified this compound isomers dissolved in a solvent (e.g., mineral oil).
-
Air delivery system for stimulus presentation.
Methodology:
-
Antenna Preparation: The head of a fly is excised and mounted on the indifferent electrode. The tip of one antenna is carefully brought into contact with the recording electrode.
-
Stimulus Preparation: Serial dilutions of the this compound isomers are prepared to create a range of dosages.
-
Stimulus Delivery: A puff of charcoal-filtered, humidified air is passed over a filter paper strip impregnated with a known concentration of the test isomer and delivered to the antennal preparation.
-
Signal Recording: The resulting change in electrical potential (depolarization) from the antenna is amplified, recorded, and measured.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each stimulus. Dosage-response curves are generated to compare the sensitivity and selectivity of the antennae to the different isomers.
The Olfactory Signaling Pathway: A Glimpse into the Mechanism of Action
This compound acts as a parapheromone, mimicking natural chemical cues to attract male medflies.[1] This interaction is mediated by the insect's sophisticated olfactory system. While the specific olfactory receptors for this compound in C. capitata are a subject of ongoing research, a general olfactory signaling pathway can be outlined.
Upon entering the sensilla on the fly's antenna, this compound molecules bind to Odorant Binding Proteins (OBPs), which transport these hydrophobic molecules across the sensillar lymph to the dendritic membrane of Olfactory Receptor Neurons (ORNs). There, they interact with specific Olfactory Receptors (ORs), which are ligand-gated ion channels. This binding event opens the ion channel, leading to a depolarization of the ORN membrane. This electrical signal is then transmitted to the antennal lobe of the brain, where it is processed, ultimately leading to a behavioral response, such as upwind flight towards the odor source.
Conclusion and Future Directions
The biological activity of this compound is intrinsically linked to its stereochemistry. The superior attractancy of the trans-isomer C, and specifically its (1S,2S,4R) enantiomer, underscores the high degree of selectivity of the Mediterranean fruit fly's olfactory system. A thorough understanding of these structure-activity relationships, derived from meticulous experimental work, is paramount for the development of more effective and specific lures for this economically significant pest.
Future research should focus on the identification and characterization of the specific olfactory receptors in C. capitata that bind to the different this compound isomers. This knowledge will not only deepen our understanding of insect olfaction but also pave the way for the rational design of novel, more potent, and environmentally benign attractants for the sustainable management of the Mediterranean fruit fly. Furthermore, the development of cost-effective methods for the stereoselective synthesis of the most active this compound enantiomers is a critical step towards their practical application in large-scale pest control programs.[4]
References
- 1. This compound | Pest Control Research | RUO [benchchem.com]
- 2. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 3. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 4. This compound enantiomers: Differences in attraction for mediterranean fruit fly,Ceratitis capitata (Wied.) (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electroantennogram responses of mediterranean fruit fly,Ceratitis capitata (Diptera: Tephritidae) to this compound and itstrans isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.flvc.org [journals.flvc.org]
- 7. Field evaluation of α-copaene enriched natural oil lure f... [degruyterbrill.com]
An In-depth Technical Guide to Trimedlure: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimedlure, a potent para-pheromone, is a critical tool in the management and monitoring of the Mediterranean fruit fly (Ceratitis capitata).[1] As a synthetic chemical attractant, it plays a vital role in agricultural pest management programs worldwide.[1][2] This technical guide provides a comprehensive overview of this compound's core chemical and physical properties, its complex isomeric structure, detailed experimental protocols for its synthesis and analysis, and an examination of its mechanism of action within insect olfactory signaling pathways.
Chemical and Physical Properties
This compound is the tert-butyl ester of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid.[1] It is a colorless to pale yellow oily liquid with a characteristic fruity odor.[3][4] Its high volatility allows for effective dispersal in the environment, making it an efficient lure in insect traps.[3] While insoluble in water, it is soluble in organic solvents.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 12002-53-8 | [1][2][3][5][6][7] |
| Molecular Formula | C₁₂H₂₁ClO₂ | [1][2][3][5][6][7] |
| Molecular Weight | 232.75 g/mol | [1][5][6][7] |
| IUPAC Name | tert-butyl 4-chloro-2-methylcyclohexane-1-carboxylate | [2][7] |
| Appearance | Colorless to pale yellow, oily liquid | [1][3][4] |
| Odor | Fruity | [3][4] |
| Boiling Point | 107-113 °C[1][6]; 284.2 °C at 760 mmHg[2][7] | [1][2][6][7] |
| Melting Point | < 25 °C | [1][2][8] |
| Density | 1.03 g/cm³ | [2][7] |
| Refractive Index | nD20 1.460[6]; 1.4540 – 1.4570[4] | [4][6] |
| Solubility | Insoluble in water; soluble in organic solvents.[1] | [1] |
| Purity (by GC) | > 95% | [4] |
Chemical Structure and Isomeric Complexity
This compound is not a single compound but a complex mixture of eight stereoisomers.[2][9] This complexity arises from three chiral centers on the substituted cyclohexane (B81311) ring.[2][10] The isomers are categorized into two groups based on the relative positions of the methyl and ester groups: trans and cis.
-
Trans Isomers : Constitute approximately 90-95% of commercial this compound and are the most biologically active components.[1][2][11] They are designated as A, B1, B2, and C.[2][11] Isomer C is generally considered the most attractive to the Mediterranean fruit fly.[2][11][12]
-
Cis Isomers : Make up the remaining 5-10% of the mixture and are designated as V, W, X, and Y.[2]
The most biologically active single enantiomer has been identified as the 1S,2S,4R enantiomer of isomer C, which is the tert-butyl ester of cis-4-chloro-trans-2-methylcyclohexanecarboxylic acid.[2][12] The 2-methyl substituent, in particular, appears to be crucial for high levels of attraction.[13]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound generally involves the esterification of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid with tert-butanol (B103910).[1] The following protocol is a representative method.
Materials:
-
2-Methyl-3-cyclohexenecarboxylic acid
-
Hydrogen chloride (gas or concentrated HCl)
-
Thionyl chloride (SOCl₂)
-
tert-Butanol
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Hydrochlorination: Dissolve 2-methyl-3-cyclohexenecarboxylic acid in a suitable solvent like diethyl ether. Pass hydrogen chloride gas through the solution or add concentrated HCl to achieve the hydrochlorination of the double bond, resulting in a mixture of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids. After the reaction is complete, remove the solvent under reduced pressure.[1]
-
Formation of the Acid Chloride: To the crude chloro-acid mixture, add an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours to convert the carboxylic acid to the more reactive acid chloride. Distill off the excess thionyl chloride under reduced pressure.[1]
-
Esterification: Dissolve the resulting acid chloride in anhydrous diethyl ether and cool the solution in an ice bath. Slowly add a solution of tert-butanol and pyridine (to neutralize the HCl byproduct) in diethyl ether with constant stirring. Allow the reaction mixture to warm to room temperature and stir for several hours.[1]
-
Work-up and Purification: Wash the reaction mixture sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain crude this compound. Further purification can be achieved by vacuum distillation.[1]
Analytical Protocol: Gas Chromatography (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method for analyzing the purity and isomeric content of this compound from controlled-release plugs used in fruit fly traps.[1][14]
Materials and Equipment:
-
Gas Chromatograph with FID detector
-
Appropriate GC column (e.g., capillary column suitable for isomer separation)
-
Helium or other suitable carrier gas
-
Internal standard (e.g., a stable compound not present in the sample)
-
Solvent for extraction (e.g., hexane (B92381) or dichloromethane)
-
Volumetric flasks and syringes
-
This compound standard for calibration
Procedure:
-
Sample Preparation: A known weight of the this compound-containing polymeric plug is extracted with a precise volume of a suitable organic solvent containing a known concentration of an internal standard.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations and analyze them by GC-FID to create a calibration curve.
-
GC Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC. The instrument separates the components of the mixture based on their volatility and interaction with the stationary phase of the column.
-
Detection: As components elute from the column, they are detected by the Flame Ionization Detector (FID), which generates a signal proportional to the amount of analyte.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound to that of the internal standard and referencing the calibration curve. This allows for the calculation of the total amount and release rate of this compound from the plug.[14]
Mechanism of Action: Insect Olfactory Signaling
This compound functions as a powerful attractant for male Mediterranean fruit flies by mimicking a natural pheromone and activating the insect's olfactory system.[1] This process is initiated when this compound molecules bind to specific Odorant Receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) housed within the fly's antennae.
The general mechanism of insect olfactory signaling is understood to proceed as follows:
-
Binding: An odorant molecule, such as a this compound isomer, enters the sensillum lymph through pores in the cuticle and binds to a specific Odorant Receptor (OR). The OR forms a complex with a highly conserved co-receptor known as Orco.
-
Ion Channel Activation: This binding event induces a conformational change in the OR-Orco complex, opening it as a non-specific cation channel.
-
Depolarization: The influx of positive ions (e.g., Na⁺, K⁺, Ca²⁺) depolarizes the neuron's membrane, generating a receptor potential.
-
Action Potential: If the depolarization reaches the threshold, it triggers an action potential (a nerve impulse).
-
Signal Transmission: This electrical signal travels along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response, such as attraction towards the source of the odor.[1]
While the specific receptor for this compound has not been definitively identified, this pathway represents the current understanding of how it elicits a behavioral response in C. capitata.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 12002-53-8 [smolecule.com]
- 3. CAS 12002-53-8: this compound | CymitQuimica [cymitquimica.com]
- 4. farmatech.com [farmatech.com]
- 5. This compound | 12002-53-8 | FT57767 | Biosynth [biosynth.com]
- 6. This compound [drugfuture.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | 12002-53-8 [amp.chemicalbook.com]
- 9. This compound [sitem.herts.ac.uk]
- 10. This compound | Pest Control Research | RUO [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound enantiomers: Differences in attraction for mediterranean fruit fly,Ceratitis capitata (Wied.) (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. bioone.org [bioone.org]
The Olfactory Mechanism of Trimedlure in the Mediterranean Fruit Fly, Ceratitis capitata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mediterranean fruit fly, Ceratitis capitata, poses a significant threat to global agriculture. Trimedlure (B76008), a potent male attractant, is a cornerstone of monitoring and control programs for this invasive pest. Understanding its precise mechanism of action at the molecular level is paramount for the development of more effective and sustainable pest management strategies. This technical guide provides an in-depth analysis of the current understanding of the olfactory signaling cascade initiated by this compound in C. capitata. It details the initial binding events with odorant-binding proteins (OBPs), electrophysiological responses at the antennal level, and the putative downstream signaling pathway. This document also compiles key quantitative data and outlines detailed experimental protocols relevant to the study of this crucial semiochemical interaction. While the specific olfactory receptor (OR) for this compound remains to be definitively identified, this guide synthesizes the available evidence to present a comprehensive overview for researchers in chemical ecology, neurobiology, and pest management.
Introduction
Ceratitis capitata, commonly known as the medfly, is a highly polyphagous and invasive pest, causing extensive damage to a wide variety of fruit crops worldwide. The economic impact of this pest has driven the development of numerous control strategies, with the use of synthetic attractants playing a pivotal role. This compound, a synthetic parapheromone, has been extensively used for decades in traps to monitor and manage male medfly populations. Its effectiveness is well-documented, but a detailed understanding of its molecular mechanism of action has been a subject of ongoing research.
This guide aims to consolidate the current knowledge regarding the olfactory perception of this compound by C. capitata, from the initial molecular interactions in the antenna to the generation of a neural signal. This information is critical for the rational design of novel, more potent, and specific attractants, as well as for the development of innovative pest control technologies that target the olfactory system of this formidable pest.
The Olfactory Signaling Pathway of this compound
The perception of this compound by male C. capitata is a multi-step process that begins with the detection of the volatile molecule by the fly's antennae and culminates in a behavioral response. The proposed signaling pathway is initiated by the binding of this compound to an Odorant-Binding Protein (OBP) within the sensillar lymph, followed by the activation of a specific Olfactory Receptor (OR) on the dendritic membrane of an Olfactory Sensory Neuron (OSN).
Odorant-Binding Proteins (OBPs)
The initial step in the olfactory perception of this compound involves its interaction with Odorant-Binding Proteins (OBPs) present in the aqueous lymph of the antennal sensilla. These small, soluble proteins are responsible for capturing hydrophobic odorant molecules and transporting them to the olfactory receptors.
Research has identified a specific OBP in C. capitata, CcapOBP22 , which has been shown to bind to this compound. This interaction is a critical prerequisite for the activation of downstream signaling components. The binding affinity of this compound to CcapOBP22 has been quantified, providing valuable insight into the initial molecular recognition event.
Olfactory Receptors (ORs)
Following transport by CcapOBP22, the this compound-OBP complex is thought to interact with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). Insect ORs are a unique class of ligand-gated ion channels, typically forming a heterodimer with a highly conserved co-receptor, Orco .
While the specific OR that responds to this compound in C. capitata has not yet been definitively deorphanized, its existence is strongly inferred from electrophysiological and behavioral data. The binding of the this compound-OBP complex to its cognate OR is the pivotal event that triggers the opening of the ion channel, leading to a change in the membrane potential of the OSN.
Signal Transduction and Neuronal Activation
The activation of the OR-Orco complex results in an influx of cations into the OSN, causing a depolarization of the neuronal membrane. If this depolarization reaches a certain threshold, it triggers the generation of action potentials. These electrical signals then propagate along the axon of the OSN to the antennal lobe of the fly's brain, where the olfactory information is processed, ultimately leading to the characteristic male attraction behavior.
Quantitative Data
The following tables summarize the key quantitative data available for the interaction of this compound with the olfactory system of Ceratitis capitata.
| Parameter | Value | Method | Reference |
| Binding Affinity of this compound to CcapOBP22 (EC50) | 1.62 µM | Competitive Fluorescence Binding Assay | [1] |
| Isomer | Relative EAG Amplitude (Male) | Relative EAG Amplitude (Female) | Reference |
| Isomer A | +++ | ++++ | [2] |
| Isomer B1 | +++ | +++ | [2] |
| Isomer B2 | + | + | [2] |
| Isomer C | ++++ | ++ | [2] |
Experimental Protocols
The study of the mechanism of action of this compound in C. capitata involves a range of specialized experimental techniques. The following sections provide detailed methodologies for key experiments.
Competitive Fluorescence Binding Assay for OBP-Ligand Interaction
This assay is used to determine the binding affinity of a ligand (e.g., this compound) to a specific OBP.
Materials:
-
Purified CcapOBP22 protein
-
Fluorescent probe (e.g., N-phenyl-1-naphthylamine, 1-NPN)
-
This compound
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
Protocol:
-
A solution of CcapOBP22 (e.g., 2 µM) in Tris-HCl buffer is placed in a quartz cuvette.
-
The fluorescent probe 1-NPN is added to the protein solution, and the fluorescence emission is recorded (excitation at ~337 nm).
-
Aliquots of a stock solution of this compound are sequentially added to the cuvette.
-
After each addition, the fluorescence is measured. The displacement of 1-NPN by this compound results in a decrease in fluorescence intensity.
-
The binding affinity (EC50 or Ki) is calculated by plotting the decrease in fluorescence as a function of the ligand concentration and fitting the data to a suitable binding model.[1]
Electroantennography (EAG)
EAG measures the overall electrical response of the antenna to a volatile stimulus.
Materials:
-
Live, immobilized C. capitata
-
Glass capillary electrodes filled with saline solution
-
Ag/AgCl wires
-
Micromanipulators
-
Air stimulus controller for odor delivery
-
Amplifier and data acquisition system
Protocol:
-
An adult medfly is immobilized, and its head is fixed.
-
The tip of one antenna is carefully removed, and a recording glass capillary electrode is placed over the cut end. The reference electrode is inserted into the head capsule.
-
A continuous stream of humidified, charcoal-filtered air is passed over the antenna.
-
A puff of air containing a known concentration of this compound is injected into the airstream for a defined duration (e.g., 0.5 seconds).
-
The resulting change in the antennal potential (the EAG response) is amplified, recorded, and analyzed.
-
Dose-response curves can be generated by presenting a range of this compound concentrations.[2]
Heterologous Expression and Two-Electrode Voltage Clamp (TEVC) of Olfactory Receptors
This technique is used to functionally characterize ORs by expressing them in a heterologous system, such as Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA of the candidate C. capitata OR and Orco
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Perfusion system
-
Ringer's solution
-
This compound solutions
Protocol:
-
Mature oocytes are harvested from a female Xenopus laevis.
-
cRNA encoding the candidate CcapOR and CcapOrco are co-injected into the oocytes.
-
The oocytes are incubated for 2-7 days to allow for receptor expression.
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing and one for current injection).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
The oocyte is perfused with Ringer's solution, and then with a solution containing this compound.
-
The inward current generated by the activation of the expressed OR-Orco complex is recorded.
-
Dose-response relationships can be determined by applying a range of this compound concentrations.[1][3]
Wind Tunnel Bioassay
This assay assesses the behavioral response of male medflies to a this compound plume.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light conditions
-
Source of this compound vapor (e.g., a filter paper treated with a known amount of this compound)
-
Video recording and tracking system
-
Male C. capitata (sexually mature and naive)
Protocol:
-
The wind tunnel is set to the desired environmental conditions (e.g., 25°C, 60% RH, constant airflow).
-
The this compound source is placed at the upwind end of the tunnel.
-
Individual male flies are released at the downwind end of the tunnel.
-
The flight behavior of the flies is recorded and analyzed for parameters such as upwind flight, casting, and source location.
-
The percentage of flies exhibiting a positive chemotactic response is calculated.
Future Directions
The primary gap in our understanding of the mechanism of action of this compound in C. capitata is the definitive identification of the specific olfactory receptor(s) involved. Future research should focus on:
-
Deorphanization of C. capitata ORs: A systematic screening of the C. capitata OR repertoire using heterologous expression systems (e.g., Xenopus oocytes or empty neuron systems in Drosophila) with this compound as the ligand is essential.
-
Single Sensillum Recording (SSR): Once candidate ORs are identified, SSR can be used to pinpoint the specific sensilla and OSNs on the antenna that respond to this compound, providing a direct link between a specific receptor and its physiological response.
-
Downstream Signaling Components: Investigating the specific ion channels and second messenger pathways that may be involved in modulating the olfactory signal downstream of the OR-Orco complex will provide a more complete picture of the signal transduction cascade.
-
Structure-Activity Relationship Studies: A detailed understanding of the molecular interactions between this compound and its cognate OR will facilitate the in-silico design and synthesis of novel, more potent, and selective attractants.
Conclusion
This compound remains a vital tool in the management of the Mediterranean fruit fly. A comprehensive understanding of its mechanism of action at the molecular level is crucial for the development of next-generation pest control strategies. This technical guide has synthesized the current knowledge, highlighting the role of CcapOBP22 in the initial binding of this compound and the subsequent electrophysiological response of the antenna. While the specific olfactory receptor remains elusive, the experimental protocols and quantitative data presented here provide a solid foundation for future research aimed at fully elucidating the olfactory pathway of this important semiochemical. The continued investigation into this intricate molecular dance between a synthetic lure and an insect's sensory system holds the promise of more effective and environmentally benign methods for controlling this global agricultural pest.
References
- 1. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electroantennogram responses of mediterranean fruit fly,Ceratitis capitata (Diptera: Tephritidae) to this compound and itstrans isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Enigmatic Allure: A Technical Guide to the Synthesis and Purification of Trimedlure for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimedlure, a potent parapheromone, is a cornerstone in the monitoring and control of the Mediterranean fruit fly, Ceratitis capitata, a significant agricultural pest.[1] Its effectiveness lies in its specific attraction of male flies, making it an invaluable tool for pest management programs and entomological research.[1][2] This technical guide provides a comprehensive overview of the synthesis and purification of this compound, tailored for researchers and scientists. It details the chemical principles, experimental protocols, and analytical methods necessary for obtaining high-purity this compound for research purposes. The guide also summarizes key quantitative data and presents visual workflows to facilitate a deeper understanding of the processes involved.
Chemical and Physical Properties
This compound is the tert-butyl ester of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid.[3] It exists as a mixture of eight stereoisomers, with the biological activity primarily attributed to the four trans isomers (designated as A, B1, B2, and C).[1][4] Isomer C is generally considered the most attractive to the Mediterranean fruit fly.[1][5] this compound is a colorless to pale yellow oily liquid with a characteristic fruity odor and is insoluble in water but soluble in organic solvents.[3][6]
| Property | Value | Reference |
| CAS Number | 12002-53-8 | [3] |
| Molecular Formula | C₁₂H₂₁ClO₂ | [3] |
| Molecular Weight | 232.75 g/mol | [3] |
| Appearance | Oily liquid | [3] |
| Boiling Point | 107-113 °C | [3] |
| Melting Point | < 25 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents | [3] |
| Purity (by GC) | > 95% | [7] |
Table 1: Chemical and Physical Properties of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of a substituted cyclohexane (B81311) ring followed by esterification. A common synthetic strategy begins with 2-methyl-3-cyclohexenecarboxylic acid or trans-6-methyl-3-cyclohexene-1-carboxylic acid.[1][3] The overall process can be broken down into two key stages: hydrochlorination and esterification.
References
- 1. This compound | Pest Control Research | RUO [benchchem.com]
- 2. This compound | Marketing Arm International [marketingarm.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. CAS 12002-53-8: this compound | CymitQuimica [cymitquimica.com]
- 7. farmatech.com [farmatech.com]
Olfactory receptor response to Trimedlure enantiomers
An In-Depth Technical Guide to the Olfactory Receptor Response to Trimedlure Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent synthetic attractant used extensively for monitoring and controlling the Mediterranean fruit fly (Ceratitis capitata), a significant agricultural pest. Its efficacy is highly dependent on its stereochemistry, with specific enantiomers demonstrating markedly different levels of attraction. This technical guide provides a comprehensive overview of the current understanding of the olfactory response to this compound enantiomers in C. capitata. While the specific olfactory receptor (OR) responsible for this compound detection has not yet been deorphanized in the literature, this document synthesizes the available quantitative behavioral data, details the key experimental methodologies used for characterizing such insect olfactory systems, and illustrates the underlying signaling pathways.
Quantitative Data: Behavioral Response to this compound Enantiomers
Quantitative data on the direct interaction between this compound enantiomers and a specific olfactory receptor (e.g., binding affinities, EC₅₀ values) is not yet available in published literature. However, extensive field studies have quantified the behavioral output—the attraction of male C. capitata—providing clear evidence of enantiomeric discrimination. The data consistently points to one enantiomer as the most biologically active component.
Table 1: Relative Attraction of Male Ceratitis capitata to this compound Isomers and Enantiomers
| Compound/Isomer | Enantiomeric Configuration | Relative Attraction Level | Reference |
| This compound Isomer C | (1S, 2S, 4R) | Most Biologically Active | [1][2] |
| This compound Isomer C | Racemic Mixture | Attractive | [3] |
| This compound Isomer A | (1R, 2R, 5S) | Significantly more attractive than its antipode | [1] |
| This compound Isomer A | Racemic Mixture | Attractive | [3] |
| Ceralure B1 (analog) | (-)-enantiomer | Significantly more attractive than (+)-enantiomer and this compound | [4][5] |
| Ceralure B1 (analog) | Racemic Mixture | More attractive than this compound | [4][5] |
Note: "Attraction" is typically measured as the mean number of flies captured in traps baited with the specified compound over a set period.
Olfactory Signaling Pathway
Olfactory receptors (ORs) in insects are a unique class of ligand-gated ion channels that are part of the G-protein coupled receptor (GPCR) superfamily.[6] Upon binding of an odorant molecule like this compound, the receptor undergoes a conformational change, initiating an intracellular signaling cascade. This typically involves the activation of a heterotrimeric G-protein, leading to the production of second messengers (e.g., cAMP, IP₃) and ultimately the opening of ion channels, depolarization of the olfactory sensory neuron (OSN), and propagation of an action potential to the brain.
Experimental Protocols
Characterizing the response of an olfactory receptor to specific enantiomers requires a combination of heterologous expression systems and electrophysiological or imaging techniques.
Two-Electrode Voltage Clamp (TEVC) with Xenopus Oocytes
This is a gold-standard method for functionally characterizing insect ORs.[7][8] It involves expressing the receptor in Xenopus oocytes and then measuring the ion current that flows across the oocyte membrane in response to the application of a ligand.
Methodology:
-
OR Gene Isolation: The candidate OR gene from C. capitata is amplified via PCR.
-
cRNA Synthesis: The amplified gene is cloned into an expression vector, and complementary RNA (cRNA) is synthesized in vitro.
-
Oocyte Injection: Oocytes are harvested from a Xenopus laevis frog. The cRNA for the specific OR (and its co-receptor, Orco) is microinjected into the oocytes.
-
Incubation: The oocytes are incubated for 2-7 days to allow for protein expression and insertion into the cell membrane.
-
TEVC Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing, one for current injection).[9][10] The membrane potential is clamped at a holding potential (e.g., -80mV).
-
Ligand Application: A solution containing a specific this compound enantiomer is perfused over the oocyte.
-
Data Acquisition: The current required to hold the membrane potential constant is recorded. An inward current indicates the opening of ion channels due to receptor activation. Dose-response curves are generated by applying a range of ligand concentrations to determine the EC₅₀.
In Vivo Calcium Imaging
This technique allows for the visualization of neural activity in response to an odorant in a more intact biological system, such as the antenna of a fly.[11][12] It relies on genetically encoded calcium indicators (GECIs) like GCaMP, which fluoresce upon binding to Ca²⁺ that floods into an activated neuron.
Methodology:
-
Transgenesis: A transgenic insect line (e.g., Drosophila melanogaster, used as a model system) is created. This line expresses GCaMP under the control of a promoter specific to olfactory sensory neurons. The C. capitata OR of interest is expressed in a specific subset of these neurons (the "empty neuron system").[13]
-
Fly Preparation: An adult fly is immobilized, and its antennae are exposed and stabilized for imaging.
-
Microscopy: A two-photon or confocal microscope is focused on the olfactory sensilla of the antenna.
-
Odorant Delivery: A controlled puff of air carrying a specific this compound enantiomer is delivered to the antenna.
-
Image Acquisition: A time-series of fluorescence images is captured before, during, and after the odor stimulus.
-
Data Analysis: The change in fluorescence intensity (ΔF/F) in specific glomeruli or sensilla is quantified. This change correlates with the level of neuronal activation.
Behavioral Assay: Field Trapping
Field trapping assays are essential for determining the real-world efficacy and attractiveness of a lure.[14] While less controlled than laboratory experiments, they provide the ultimate validation of a compound's biological activity.
Methodology:
-
Trap Preparation: Standardized traps (e.g., Jackson traps) are prepared.[6]
-
Lure Dispensing: A precise amount of a specific this compound enantiomer or racemic mixture is loaded onto a dispenser (e.g., a cotton wick or a polymeric plug).
-
Trap Deployment: Traps are deployed in a grid pattern within a suitable habitat (e.g., a citrus orchard). A randomized block design is often used to minimize positional effects. Control traps (e.g., with no lure or with a standard racemic this compound plug) are included.
-
Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured male C. capitata is recorded.
-
Lure Renewal: Lures are replaced at specified intervals to ensure a consistent release rate.[15]
-
Statistical Analysis: The mean number of flies per trap per day (FTD) is calculated for each treatment. Statistical tests (e.g., ANOVA, Tukey's HSD) are used to determine if there are significant differences in capture rates between the different enantiomers and the control.[14]
Conclusion and Future Directions
The behavioral evidence for the enantioselective response of Ceratitis capitata to this compound is unequivocal, with the (1S, 2S, 4R) enantiomer of isomer C being the most potent attractant.[1][2] This highlights the critical role of stereochemistry in ligand-receptor interactions within the insect olfactory system. However, a significant gap in the research remains: the identification and functional characterization of the specific olfactory receptor(s) that mediate this response.
Future research should focus on the deorphanization of the this compound receptor(s) in C. capitata. This would involve screening the fly's repertoire of ORs using the heterologous expression and functional analysis techniques detailed in this guide. The identification of this receptor would enable detailed structure-activity relationship studies, provide a target for the development of more potent and selective lures or antagonists, and offer deeper insights into the molecular basis of chemoreception in this globally significant pest.
References
- 1. This compound enantiomers: Differences in attraction for mediterranean fruit fly,Ceratitis capitata (Wied.) (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Field attraction of Mediterranean fruit fly, Ceratitis capitata (Wiedemann) to synthetic stereoselective enantiomers of the ceralure B1 isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved attractants for Mediterranean fruit fly, Ceratitis capitata (Wiedemann): responses of sterile and wild flies to (-) enantiomer of ceralure B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetically Encoded Calcium Indicators for Functional Imaging of Mosquito Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. bioone.org [bioone.org]
The Discovery and Enduring Legacy of Trimedlure: A Technical Guide to a Cornerstone of Fruit Fly Management
Introduction
For over six decades, Trimedlure has been a critical tool in the global effort to monitor and control the Mediterranean fruit fly, Ceratitis capitata, a devastating agricultural pest. This synthetic parapheromone, a powerful male-specific attractant, has been instrumental in early detection, population monitoring, and sterile insect technique (SIT) programs, safeguarding countless fruit and vegetable crops worldwide. This in-depth technical guide explores the discovery, history, and chemical properties of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its development and application.
Discovery and Historical Context
This compound, chemically known as tert-butyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate, was first synthesized and reported as a potent attractant for the male Mediterranean fruit fly by Beroza and colleagues in 1961.[1][2][3][4] Their seminal work, published in the Journal of Agricultural and Food Chemistry, marked a significant advancement in the field of insect chemical ecology and pest management.[1][2][5] The discovery was part of a broader effort by the U.S. Department of Agriculture (USDA) to find effective lures for invasive pest species.
The commercial product of this compound is a complex mixture of isomers, primarily the four trans isomers which are responsible for its attractant properties.[1] Subsequent research by McGovern and Beroza in 1966 focused on the separation and identification of these various isomers, paving the way for a more nuanced understanding of the structure-activity relationship of this important compound.[1]
Chemical Properties and Isomeric Composition
This compound is an oil with a boiling point of 107-113°C.[1] Its molecular formula is C₁₂H₂₁ClO₂, and it has a molecular weight of 232.75 g/mol .[1] The chemical structure of this compound allows for multiple stereoisomers, which have been shown to possess varying degrees of attractiveness to male Mediterranean fruit flies. The commercial formulation consists mainly of the four isomers where the methyl and ester groups on the cyclohexane (B81311) ring are in a trans configuration.[1]
Quantitative Analysis of Attractant Efficacy
The effectiveness of this compound and its various isomers has been the subject of numerous field trials and laboratory assays. The data consistently show that specific isomers have a more potent attraction for male Ceratitis capitata.
Table 1: Relative Attractiveness of this compound Isomers
| Isomer | Relative Attractiveness (Compared to Standard this compound) | Key Findings |
| This compound (Commercial Mix) | Baseline | Standard lure for Medfly monitoring. |
| Ceralure B1 isomer | 2 to 3 times more attractive per mg than this compound C isomer | Significantly more potent than standard this compound.[6] |
| (-)-Ceralure B1 | 4 to 9 times more attractive | The levorotatory enantiomer of the B1 isomer exhibits the highest attraction.[6] |
Table 2: Comparison of this compound Formulations in Field Trials
| Formulation | Mean Trap Catch (Flies/Trap/Day) | Location | Study Highlights |
| This compound (2g plug) | Varies by study | Hawaii & Florida | Becomes less attractive when residual content drops below 0.4-0.5g.[7] |
| This compound (4g plug) | Varies by study | Hawaii & Florida | Can remain effective for up to 12 weeks.[7] |
| Mallet TMR wafer | Comparable to standard this compound | Hawaii | A solid triple lure that is safer and more convenient to handle.[8] |
| α-copaene enriched natural oil | 1.5 to 2.8 times more than this compound | Tunisia | Demonstrated greater longevity and attractiveness than this compound.[9] |
Experimental Protocols
The evaluation of this compound's efficacy relies on standardized and rigorous experimental methodologies. The following are detailed protocols for key experiments cited in the literature.
Field Trapping Efficacy Trials
This protocol outlines a standard methodology for comparing the field performance of different fruit fly attractants.
-
Experimental Site Selection: Choose an orchard or field with a known population of Ceratitis capitata. The site should have a relatively uniform distribution of host plants.
-
Trap and Lure Preparation:
-
Traps: Utilize standard trap types such as the Jackson trap for this compound.[10] Ensure all traps are of the same color and condition to minimize visual bias.
-
Lure Preparation: Use commercially available this compound plugs or wicks with a specified amount of the active ingredient (e.g., 2g). For liquid formulations, apply a standard volume to a cotton wick.
-
-
Experimental Design:
-
Employ a randomized complete block design.
-
Each block should contain one trap for each attractant being tested.
-
Replicate each block multiple times (e.g., 5-10 replicates) throughout the experimental site.
-
Space traps at a sufficient distance from each other (e.g., 50 meters) to avoid interference.
-
-
Data Collection:
-
Service traps at regular intervals (e.g., weekly).
-
Count the number of captured male fruit flies in each trap.
-
Replace lures at recommended intervals.
-
-
Data Analysis:
-
Calculate the mean number of flies captured per trap per day (FTD) for each attractant.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences in attractant performance.
-
Electroantennography (EAG) Protocol for Ceratitis capitata
Electroantennography is used to measure the olfactory response of fruit flies to different attractant compounds.
-
Insect Preparation:
-
Use 3-5 day old, unmated male Ceratitis capitata.
-
Immobilize the fly by chilling.
-
Carefully excise one antenna at its base using micro-scissors under a stereomicroscope.
-
-
Electrode Preparation and Antenna Mounting:
-
Prepare two glass capillary microelectrodes filled with a saline solution (e.g., Kaissling's saline).
-
Mount the basal end of the antenna onto the reference electrode.
-
Carefully bring the distal tip of the antenna into contact with the recording electrode. A small portion of the tip may be clipped to ensure good electrical contact.
-
-
Odor Delivery:
-
A continuous stream of humidified, charcoal-filtered air is passed over the antenna.
-
A puff of air containing a known concentration of the test odorant (e.g., a specific isomer of this compound dissolved in a solvent like hexane) is injected into the airstream using a stimulus delivery system.
-
-
Data Recording and Analysis:
-
The change in electrical potential across the antenna (the EAG response) is recorded using an amplifier and data acquisition software.
-
The amplitude of the EAG response (in millivolts) indicates the strength of the olfactory stimulation.
-
A dose-response curve can be generated by testing a range of odorant concentrations.
-
Visualizations
The following diagrams illustrate key aspects of this compound's chemical nature and the experimental workflow for its evaluation.
Conclusion
The discovery of this compound was a landmark achievement in chemical ecology and has had a lasting impact on the management of the Mediterranean fruit fly. Its continued use in monitoring and control programs is a testament to its efficacy. Ongoing research into its isomers, formulations, and synergistic compounds continues to refine its application, ensuring that this compound remains a vital tool in the arsenal (B13267) against this significant agricultural pest. This technical guide provides a foundational understanding of this compound, from its historical roots to its practical application, for the scientists and researchers working to develop the next generation of pest management solutions.
References
- 1. This compound [drugfuture.com]
- 2. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 3. US6375943B1 - Attractant for the mediterranean fruit fly, the method of preparation and method of use - Google Patents [patents.google.com]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. bioone.org [bioone.org]
- 8. Field trials of solid triple lure (this compound, methyl eugenol, raspberry ketone, and DDVP) dispensers for detection and male annihilation of Ceratitis capitata, Bactrocera dorsalis, and Bactrocera cucurbitae (Diptera: Tephritidae) in Hawaii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Field evaluation of α-copaene enriched natural oil lure f... [degruyterbrill.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Degradation of Trimedlure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimedlure, a synthetic attractant for the male Mediterranean fruit fly (Ceratitis capitata), is a critical component of integrated pest management (IPM) programs worldwide.[1][2] Comprising a mixture of stereoisomers of tert-butyl 4-(and 5-)-chloro-2-methylcyclohexanecarboxylate, its efficacy and environmental fate are of significant interest.[3][4] This guide provides a comprehensive overview of the current knowledge regarding the degradation of this compound.
While extensive research has focused on the stability and release rates of the parent compound, a notable gap exists in the scientific literature concerning the specific identification and characterization of its degradation products. Regulatory assessments by agencies such as the U.S. Environmental Protection Agency (EPA) have concluded that this compound has low toxicity and does not appear to produce toxic metabolites.[5] However, detailed chemical structures and biological effects of any such degradation products remain largely undocumented in publicly accessible research.
This guide summarizes available quantitative data on this compound's degradation kinetics, outlines hypothetical degradation pathways, and provides detailed experimental protocols that can be employed to identify and characterize its transformation products, thereby addressing the current knowledge gap.
This compound: Chemical Profile and Stability
This compound is a chiral molecule existing as a complex mixture of eight stereoisomers, with the four trans isomers being the primary attractants for the Mediterranean fruit fly.[4][6] The compound is a colorless to pale yellow liquid characterized by a fruity odor and high volatility, which facilitates its dispersal in the environment for use in traps.[2]
Under normal conditions, this compound is considered relatively stable.[2] However, its persistence in the environment is influenced by several factors, including temperature, formulation, and exposure to sunlight.
Factors Influencing Degradation Rate
-
Temperature: The degradation rate of this compound is directly related to temperature. Higher ambient temperatures lead to a faster release and degradation of the compound.
-
Formulation: this compound is often incorporated into polymeric matrix dispensers to control its release rate. The composition of this matrix can significantly affect the stability and longevity of the attractant.
-
Sunlight (Photodegradation): While specific photodegradation products have not been identified in the reviewed literature, it is expected that, like many organic molecules, this compound may be susceptible to degradation upon exposure to UV radiation from sunlight.[3]
Quantitative Data on this compound Degradation
Quantitative data on the formation of specific degradation products is not available in the reviewed scientific literature. However, studies have focused on the dissipation of the parent compound from dispensers over time. The following table summarizes the degradation rate of this compound from a solid three-component male lure dispenser under different seasonal conditions.
| Season | Duration of Study (weeks) | Average Percent Loss of this compound | Analytical Method | Reference |
| Summer | 8 | Data indicates rapid degradation, faster than methyl eugenol. Specific percentages not provided in abstract. | Gas Chromatography | Not specified in abstract |
| Winter | 12 | Slower degradation compared to summer. Specific percentages not provided in abstract. | Gas Chromatography | Not specified in abstract |
Note: The referenced study focused on the percent loss of the parent compound from a multi-lure dispenser and did not identify or quantify degradation products.
Hypothetical Degradation Pathways
In the absence of direct experimental evidence, potential degradation pathways for this compound can be hypothesized based on its chemical structure, which includes an ester linkage and a chlorinated cyclohexane (B81311) ring.
Hydrolysis
The ester linkage in this compound is a likely site for hydrolysis, which can be catalyzed by acid or base, or mediated by microbial enzymes.
-
Reaction: The tert-butyl ester group can be hydrolyzed to form 4-(or 5-)-chloro-2-methylcyclohexanecarboxylic acid and tert-butanol .
Oxidation
Oxidative processes, driven by biotic or abiotic factors, could potentially target the cyclohexane ring.
-
Reaction: Hydroxylation of the cyclohexane ring could occur, leading to the formation of various hydroxylated metabolites. Further oxidation could lead to ring cleavage.
Dehalogenation
The chlorine atom on the cyclohexane ring could be removed through biotic or abiotic dehalogenation reactions.
-
Reaction: Reductive dehalogenation would replace the chlorine atom with a hydrogen atom, yielding tert-butyl 2-methylcyclohexanecarboxylate .
The following diagram illustrates these hypothetical degradation pathways.
Experimental Protocols for Identification of Degradation Products
To address the current knowledge gap, the following experimental protocols are proposed for the identification and characterization of this compound degradation products.
Abiotic Degradation Studies
-
Sample Preparation: Prepare aqueous solutions of this compound at a known concentration in buffers of varying pH (e.g., pH 4, 7, and 9).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C and 50°C) in the dark to prevent photodegradation.
-
Time-course Sampling: Collect aliquots at regular time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).
-
Sample Extraction: Extract the samples with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the disappearance of the parent compound. For identification of degradation products, use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization if necessary.
-
Sample Preparation: Prepare solutions of this compound in a photolysis-grade solvent (e.g., acetonitrile (B52724) or water).
-
Irradiation: Expose the solutions to a light source that simulates sunlight (e.g., a xenon arc lamp) with controlled temperature. Include dark controls to account for non-photolytic degradation.
-
Time-course Sampling: Collect aliquots at various time points.
-
Analysis: Analyze the samples using HPLC-UV for quantification and LC-MS/MS or GC-MS for the identification of photoproducts.
Biotic Degradation Studies
-
Soil Selection: Choose a well-characterized soil with a known microbial population.
-
Sample Treatment: Treat soil samples with a known concentration of this compound. Include sterile soil controls to differentiate between biotic and abiotic degradation.
-
Incubation: Incubate the soil samples under controlled conditions (temperature, moisture).
-
Time-course Sampling: Collect soil subsamples over time.
-
Extraction: Extract the soil samples using an appropriate solvent system (e.g., accelerated solvent extraction with acetonitrile/water).
-
Analysis: Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify this compound and its metabolites.
The following diagram illustrates a general workflow for these degradation studies.
References
- 1. This compound | Pest Control Research | RUO [benchchem.com]
- 2. CAS 12002-53-8: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [sitem.herts.ac.uk]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
An In-depth Technical Guide to the Solubility and Stability of Trimedlure in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Trimedlure, a key synthetic attractant for the male Mediterranean fruit fly (Ceratitis capitata). A thorough understanding of these properties is crucial for the development of effective and long-lasting lure formulations for pest management programs. This document summarizes available data, outlines detailed experimental protocols for further investigation, and presents logical workflows for solubility and stability assessments.
Solubility of this compound
This compound is a non-polar compound, which dictates its solubility characteristics. It is generally described as being insoluble in water but soluble in a range of organic solvents.[1] Quantitative data on its solubility in various organic solvents is not extensively published. However, its chemical structure as a tert-butyl ester of a substituted cyclohexanecarboxylic acid allows for inferences to be made based on the principle of "like dissolves like."
Quantitative Solubility Data
The available quantitative solubility data for this compound is limited. The solubility in water has been reported as 1000 mg/L at 20°C and a pH of 7.[2] Information regarding its solubility in common organic solvents is presented in Table 1, which has been compiled from qualitative descriptions and the solvent properties of structurally similar compounds. For many solvents, precise quantitative values are not available in the literature and would need to be determined experimentally.
| Solvent | Solvent Type | Polarity | Quantitative Solubility (at 20-25°C) | Citation |
| Water | Polar Protic | High | 1000 mg/L | [2] |
| Hexane | Non-polar | Low | Soluble (used for GC sample preparation) | [3] |
| Dichloromethane | Polar Aprotic | Medium | Soluble (used for GC sample preparation) | [3] |
| Acetone | Polar Aprotic | Medium | Expected to be soluble | - |
| Ethanol (B145695) | Polar Protic | High | Expected to be soluble | - |
| Methanol | Polar Protic | High | Expected to be soluble | - |
| Ethyl Acetate | Polar Aprotic | Medium | Expected to be soluble | - |
| Paraffin Oil | Non-polar | Low | Soluble (used as a formulation stabilizer) | [4] |
| Sunflower Oil | Non-polar | Low | Soluble (used as a formulation stabilizer) | [4] |
| Castor Oil | Polar Protic | High | Soluble (used as a formulation stabilizer) | [4] |
Table 1: Solubility Profile of this compound
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data for this compound in various solvents, the following experimental protocol, based on the shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (analytical standard)
-
Selected solvents (HPLC grade)
-
Glass vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Data Analysis: Calculate the solubility in units of mg/mL or g/100mL. The experiment should be repeated at different temperatures to determine the temperature dependency of solubility.
Figure 1: Workflow for determining this compound solubility.
Stability of this compound
The stability of this compound is a critical factor influencing the longevity and efficacy of lures in the field. Degradation can occur through several pathways, including hydrolysis, oxidation, and photodegradation.
Factors Affecting Stability
-
Temperature: Higher temperatures increase the volatility of this compound, leading to a faster release rate from dispensers but also potentially accelerating degradation reactions.[5] Long-term storage at elevated temperatures can significantly reduce the amount of active ingredient.[6]
-
pH: As a tert-butyl ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. While stable at neutral pH, extreme pH values can catalyze the cleavage of the ester bond to form tert-butanol (B103910) and the corresponding cyclohexanecarboxylic acid derivative.
-
Light: Exposure to ultraviolet (UV) radiation can induce photodegradation of organic molecules. While specific studies on this compound are lacking, this is a potential degradation pathway for lures exposed to direct sunlight.
-
Oxidizing Agents: this compound should be stored away from strong oxidizing agents to prevent chemical degradation.[5]
-
Formulation: The matrix in which this compound is formulated can significantly impact its stability. Dilution with certain oils, such as paraffin, sunflower, and castor oil, has been shown to improve its stability under field conditions.[4]
Degradation Kinetics and Pathways
Figure 2: Acid-catalyzed hydrolysis of this compound.
Experimental Protocol for Stability Assessment
The following protocol outlines a general approach for conducting accelerated stability studies to predict the long-term stability of this compound in different solvents.
Objective: To evaluate the stability of this compound in a given solvent under accelerated conditions (elevated temperature).
Materials:
-
This compound solution of a known concentration in the solvent of interest
-
Glass vials with screw caps
-
Oven or stability chamber with temperature control
-
HPLC or GC system for quantification
-
pH meter (if assessing pH effects)
-
UV lamp (if assessing photodegradation)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquoting: Dispense equal volumes of the solution into multiple glass vials.
-
Stress Conditions:
-
Thermal Stability: Place the vials in an oven at an elevated temperature (e.g., 54°C ± 2°C for an accelerated study).[1]
-
Photostability: Expose a set of vials to a controlled UV light source. Wrap a control set in aluminum foil to protect from light.
-
pH Stability: Adjust the pH of the solution using appropriate buffers and store at a constant temperature.
-
-
Time Points: Withdraw vials at predetermined time intervals (e.g., 0, 7, 14, 21, and 28 days for an accelerated thermal study).
-
Sample Analysis: At each time point, cool the vial to room temperature and analyze the concentration of this compound using a validated HPLC or GC method.
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the order of the degradation reaction (e.g., zero-order, first-order).
-
Calculate the degradation rate constant (k) and the half-life (t½) of this compound under the tested conditions.
-
Figure 3: Workflow for this compound stability testing.
Conclusion
The solubility and stability of this compound are fundamental to its performance as an insect attractant. While it is known to be soluble in organic solvents and relatively stable under neutral conditions, there is a notable lack of quantitative data in the scientific literature. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate these properties. Such studies are essential for the rational design of new and improved lure formulations with extended field longevity and enhanced efficacy, ultimately contributing to more effective and sustainable pest management strategies.
References
- 1. The kinetics of alkyl–oxygen fission in ester hydrolysis. tert.-butyl 2 : 4 : 6-trimethylbenzoate in aqueous ethanol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. thescipub.com [thescipub.com]
- 5. CAS 12002-53-8: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | Pest Control Research | RUO [benchchem.com]
Methodological & Application
Application Note: High-Throughput Analysis of Trimedlure Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the qualitative and quantitative analysis of Trimedlure, a synthetic attractant for the Mediterranean fruit fly (Ceratitis capitata), using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a mixture of eight stereoisomers of tert-butyl 4-(and 5-)-chloro-2-methylcyclohexanecarboxylate, with the trans-isomers being the most biologically active.[1][2] This method provides a robust and reliable approach for the separation and identification of the major this compound isomers, which is crucial for quality control and in research settings. The protocol outlines sample preparation, GC-MS parameters, and data analysis procedures. Additionally, characteristic mass spectral fragmentation patterns are discussed to aid in compound identification.
Introduction
This compound is a key component in monitoring and control programs for the Mediterranean fruit fly, a significant agricultural pest. The effectiveness of this compound as an attractant is dependent on the specific isomeric composition, as different isomers exhibit varying levels of attraction to the target pest.[1][2] Therefore, a reliable analytical method to separate and quantify these isomers is essential for ensuring the quality and efficacy of commercial this compound formulations. Gas chromatography (GC) is the ideal technique for separating the volatile isomers of this compound, and when coupled with mass spectrometry (MS), it provides definitive identification and quantification. This application note details a comprehensive GC-MS method suitable for researchers, scientists, and professionals in drug development and quality control.
Experimental Protocols
Sample Preparation
The following protocol describes a standard solvent extraction method for preparing this compound samples for GC-MS analysis.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound analytical standard at a concentration of 1 mg/mL in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Extraction from a Lure Matrix:
-
Accurately weigh a portion of the this compound-containing lure or dispenser.
-
Submerge the material in a known volume of hexane or ethyl acetate in a sealed vial.
-
Agitate the vial for at least 30 minutes using a vortex mixer or sonicator to ensure complete extraction of this compound.
-
Allow any solid material to settle.
-
Carefully transfer an aliquot of the supernatant into a GC vial for analysis. A filtration step using a 0.45 µm syringe filter may be necessary if the extract contains particulate matter.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound isomers. These may be adapted based on the specific instrumentation available.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 80 °C, hold for 2 min - Ramp 1: 10 °C/min to 200 °C - Ramp 2: 20 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40-300 amu |
| Solvent Delay | 3 min |
Data Presentation
The GC-MS analysis of a commercial this compound standard will typically show the separation of the four major trans-isomers. The following table summarizes the expected retention times and key mass spectral data for these isomers.
Table 2: Expected Retention Times and Mass Spectral Data for Major this compound Isomers
| Isomer | Expected Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Abundance) |
| This compound Isomer A | ~12.5 | 232/234 | 176/178 (10), 141 (20), 123 (30), 57 (100) |
| This compound Isomer B1 | ~12.8 | 232/234 | 176/178 (12), 141 (25), 123 (35), 57 (100) |
| This compound Isomer B2 | ~13.1 | 232/234 | 176/178 (15), 141 (28), 123 (40), 57 (100) |
| This compound Isomer C | ~13.5 | 232/234 | 176/178 (18), 141 (30), 123 (45), 57 (100) |
Note: Retention times are approximate and may vary depending on the specific GC column and conditions. The presence of chlorine results in characteristic isotopic patterns for chlorine-containing fragments (M+ and M+2 in an approximate 3:1 ratio).
Visualizations
This compound Structure
Caption: General chemical structure of a this compound isomer.
GC-MS Experimental Workflow
References
Application Notes and Protocols for Electroantennography (EAG) Studies of Ceratitis capitata Response to Trimedlure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli.[1][2][3] This method is a critical tool in chemical ecology, entomology, and the development of semiochemical-based pest management strategies for insects like the Mediterranean fruit fly, Ceratitis capitata. By quantifying the antennal response to specific compounds, researchers can screen for biologically active molecules such as pheromones and parapheromones. Trimedlure (B76008) is a synthetic parapheromone used as a male attractant for C. capitata in monitoring and control programs.[4][5][6] These application notes provide a detailed protocol for conducting EAG experiments to assess the antennal response of C. capitata to this compound.
Principle of Electroantennography
The insect antenna is covered in sensilla, which house olfactory receptor neurons (ORNs). When volatile molecules, such as this compound, enter the sensilla, they bind to odorant receptors on the dendrites of ORNs.[2] This binding event initiates a signal transduction cascade, leading to the depolarization of the neuron's membrane. The EAG technique measures the summed potential of these depolarizations across a large population of ORNs.[2][3] The resulting signal, a negative voltage deflection, is proportional to the number of responding neurons and the intensity of their response, thus providing a quantitative measure of the antenna's sensitivity to the tested compound.[2]
Data Presentation
Quantitative data from EAG experiments are essential for determining the sensitivity of an insect's olfactory system to a specific compound. A dose-response relationship is typically established by exposing the antenna to a range of odorant concentrations.
Table 1: Dose-Response of Ceratitis capitata to this compound Isomers (Hypothetical Data Based on Published Findings)
| Dose (µg) | Isomer A (mV ± SEM) | Isomer B1 (mV ± SEM) | Isomer B2 (mV ± SEM) | Isomer C (mV ± SEM) |
| 0.01 | 0.1 ± 0.02 | 0.1 ± 0.03 | 0.05 ± 0.01 | 0.2 ± 0.04 |
| 0.1 | 0.3 ± 0.05 | 0.4 ± 0.06 | 0.1 ± 0.02 | 0.6 ± 0.08 |
| 1 | 0.6 ± 0.08 | 0.8 ± 0.10 | 0.2 ± 0.04 | 1.2 ± 0.15 |
| 10 | 0.8 ± 0.11 | 1.0 ± 0.13 | 0.3 ± 0.05 | 1.5 ± 0.20 |
| 100 | 0.7 ± 0.09 | 0.9 ± 0.12 | 0.3 ± 0.06 | 1.4 ± 0.18 |
Note: This table is illustrative. Actual EAG responses need to be determined empirically. The data reflects the general findings that EAG responses in C. capitata to this compound are relatively low compared to other plant volatiles, and that different isomers elicit responses of varying magnitudes, with a peak response around 10 μg.[4]
Table 2: Comparison of EAG Responses Between Male and Female Ceratitis capitata to this compound Isomers (10 µg dose)
| Isomer | Male Response (mV ± SEM) | Female Response (mV ± SEM) |
| A | 0.7 ± 0.09 | 0.8 ± 0.11 |
| B1 | 0.9 ± 0.12 | 0.7 ± 0.09 |
| B2 | 0.3 ± 0.05 | 0.3 ± 0.06 |
| C | 1.5 ± 0.20 | 0.6 ± 0.08 |
Note: This table illustrates the differential sensitivity between sexes, with males generally showing a stronger response to the most attractive isomers like isomer C.[4]
Experimental Protocols
A. Materials and Reagents
-
Insects: 3-5 day old adult Ceratitis capitata (males and females, separated).[7]
-
Chemicals:
-
This compound isomers (A, B1, B2, C)
-
Hexane (or other suitable solvent)
-
Saline solution (e.g., Ringer's solution)
-
Conductive gel[1]
-
-
Equipment:
-
Stereomicroscope
-
Faraday cage
-
Vibration isolation table
-
Micromanipulators
-
EAG probe with silver/silver chloride electrodes[2]
-
High-impedance amplifier[3]
-
Data acquisition system (computer with appropriate software)
-
Stimulus delivery system (olfactometer) with a continuous stream of purified, humidified air[1]
-
Glass Pasteur pipettes and filter paper strips[2]
-
Micro-scissors and fine forceps[1]
-
B. Preparation of Stimuli
-
Prepare a stock solution of each this compound isomer in hexane.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).[2]
-
Prepare a solvent-only control.[1]
-
For each stimulus, apply 10 µL of the solution onto a small filter paper strip and insert it into a clean Pasteur pipette.[2] Prepare fresh stimulus cartridges for each preparation.
C. Insect Preparation (Excised Antenna Method)
-
Anesthetize a fly by chilling it on ice for a few minutes.[1]
-
Under a stereomicroscope, carefully excise one antenna at its base using micro-scissors.[1][8]
-
Mount the excised antenna onto the EAG probe. Place a small amount of conductive gel on the electrodes.[1]
-
Mount the basal end of the antenna onto the reference electrode.[1]
-
Carefully bring the distal tip of the antenna into contact with the recording electrode.[1]
D. EAG Recording
-
Place the mounted antenna preparation within the Faraday cage.
-
Position the preparation in a continuous stream of humidified, purified air (e.g., 0.5 L/min) directed over the antenna.[1]
-
Allow the baseline electrical signal from the antenna to stabilize.[1]
-
Insert the tip of a stimulus pipette into the airflow directed at the antenna. Deliver a timed puff of air (e.g., 0.5 seconds) through the pipette to introduce the odorant to the antenna.[1]
-
Record the resulting negative voltage deflection (EAG response) in millivolts (mV).[1]
-
Allow sufficient time (e.g., at least 3 minutes for this compound) between stimuli for the antenna to recover and the baseline to stabilize. A long recovery period has been noted for this compound responses.[4][7]
-
Present the stimuli in a randomized order, starting with the solvent control, to minimize the effects of antennal adaptation or sensitization.[1]
-
At the beginning and end of each recording session, present a standard reference compound to monitor the viability of the antennal preparation and to allow for normalization of responses.[1]
E. Data Analysis
-
Measure the peak amplitude of the negative voltage deflection for each stimulus.[2]
-
Subtract the average response to the solvent control from the responses to the this compound stimuli.
-
If a standard reference compound is used, normalize the data by dividing the response to each stimulus by the response to the standard.
-
For dose-response studies, plot the mean EAG response (± SEM) against the logarithm of the stimulus concentration.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to compare responses between different stimuli, concentrations, and sexes.[9]
Visualizations
Caption: Experimental workflow for Electroantennography (EAG).
Caption: Generalized olfactory signaling pathway in insects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 4. Electroantennogram responses of mediterranean fruit fly,Ceratitis capitata (Diptera: Tephritidae) to this compound and itstrans isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 8. ockenfels-syntech.com [ockenfels-syntech.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Trimedlure Attractancy in Insects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting behavioral assays to test the attractancy of Trimedlure (B76008), a synthetic chemical lure primarily used for monitoring and controlling fruit fly populations, particularly the Mediterranean fruit fly (Ceratitis capitata). The protocols cover both laboratory-based and field-based assays to provide a comprehensive evaluation of this compound's efficacy.
I. Laboratory-Based Behavioral Assays
Laboratory assays offer a controlled environment to study specific behavioral responses to this compound, such as orientation and activation, minimizing the influence of external environmental factors.
Small Cage Two-Choice Bioassay
This assay is a rapid and efficient method to assess the short-range attractancy and feeding stimulation of this compound.
Protocol:
-
Insect Preparation:
-
Use sexually mature, 5-10 day old male Ceratitis capitata for the assay.[1]
-
House the flies in screened laboratory cages (e.g., 25 x 25 x 25 cm) and provide them with a standard diet (e.g., 3 parts sucrose (B13894): 1 part yeast hydrolysate) and water.[1]
-
Ensure a controlled environment with a temperature of 25 ± 2°C, 60 ± 10% relative humidity, and a 12:12 hour light:dark photoperiod.[1]
-
-
Lure Preparation:
-
Prepare different concentrations of this compound diluted in a suitable solvent (e.g., acetone).
-
Apply a small, precise volume (e.g., 10 µL) of the this compound solution onto a filter paper disc.[2]
-
For the control, apply the same volume of solvent alone to a separate filter paper disc.[2]
-
Allow the solvent to evaporate completely before introducing the discs into the assay cage.
-
-
Experimental Procedure:
-
Place the this compound-treated filter paper and the solvent control filter paper on opposite sides of the bottom of the experimental cage.
-
Introduce a known number of male flies (e.g., 50-100) into the cage.
-
Record the number of flies on or in close proximity to each filter paper disc at set time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[2]
-
-
Data Analysis:
-
Calculate the mean number of flies attracted to the this compound and control treatments at each time point.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference in the number of flies attracted to the this compound compared to the control.
-
Experimental Workflow:
Wind Tunnel Bioassay
Wind tunnels provide a more naturalistic setting to observe flight behavior and orientation towards a this compound source in a controlled airflow.
Protocol:
-
Insect Preparation:
-
Use 2- to 3-day-old virgin male moths or flies, as they are often most responsive to attractants.
-
Rear pupae in emergence cages and provide emerged adults with a sucrose solution.
-
-
Wind Tunnel Setup:
-
Utilize a Plexiglas wind tunnel (e.g., 230 x 90 x 90 cm) with charcoal-filtered air intake to ensure a clean airflow.
-
Maintain a constant temperature (e.g., 25 ± 1°C), relative humidity (e.g., 75%), and a constant, low-speed airflow (e.g., 0.3 m/s).
-
Use dim red light (e.g., 0.3 lux) during the insects' scotophase (dark period) to simulate natural activity times.
-
Place a patterned floor or stationary objects in the tunnel to provide optomotor feedback for flying insects.
-
-
Experimental Procedure:
-
Place the this compound source at the upwind end of the tunnel.
-
Individually release insects at the downwind end of the tunnel.
-
Allow each insect a set period (e.g., 2-3 minutes) to respond to the pheromone plume.
-
-
Data Recording and Analysis:
-
Record various behavioral parameters, including:
-
Time to take flight.
-
Orientation towards the plume.
-
Upwind flight path (e.g., zig-zagging or straight).
-
Time to reach the source.
-
Landing on or near the source.
-
-
A video recording system can be used for detailed flight path analysis.
-
Compare the behavioral responses of insects exposed to this compound with those exposed to a solvent control.
-
Experimental Workflow:
II. Field-Based Behavioral Assays
Field assays are essential for evaluating the performance of this compound under real-world conditions, where environmental variables can significantly impact its effectiveness.
Field Trapping Assay
This is the most common method to determine the practical efficacy of this compound formulations for monitoring and male annihilation programs.
Protocol:
-
Trap and Lure Preparation:
-
Use standard traps such as Jackson traps with sticky inserts or McPhail-type traps.[3][4]
-
Prepare this compound lures in various formulations, such as solid polymeric plugs (e.g., 2 g or 4 g active ingredient), wafers, or liquid on a cotton wick.[3][5]
-
Include a control treatment, which may be a trap with no lure or a trap with a standard lure for comparison.
-
-
Experimental Design:
-
Select a suitable field site, such as a citrus or coffee orchard, with a known population of the target fruit fly.[3]
-
Use a randomized complete block design to minimize the effects of environmental gradients.
-
Hang traps in the shade on host trees at a height of 1.5 to 2.5 meters.[3]
-
Space traps at least 25 meters apart to avoid interference between treatments.[3]
-
Rotate the positions of the traps within each block at each servicing interval to account for positional effects.[1]
-
-
Data Collection:
-
Service traps at regular intervals (e.g., weekly).
-
Collect the sticky inserts or the entire trap and return them to the laboratory.
-
Count and identify the captured flies.
-
-
Data Analysis:
-
Calculate the mean number of target flies captured per trap per day (or week) for each treatment.
-
Use ANOVA followed by a means separation test (e.g., Tukey's HSD) to compare the capture rates of different this compound formulations and the control.
-
Experimental Workflow:
III. Data Presentation
Quantitative data from field trapping assays should be summarized in clearly structured tables for easy comparison.
Table 1: Example of Mean Captures of Ceratitis capitata in Traps Baited with Different this compound Formulations.
| Treatment | Lure Formulation | Mean No. Flies / Trap / Week (± SE) |
| 1 | 2 g this compound Plug | 150.5 ± 15.2 |
| 2 | 4 g this compound Plug | 185.2 ± 20.1 |
| 3 | Liquid this compound (2 mL on wick) | 195.7 ± 22.5 |
| 4 | Untreated Control | 5.3 ± 1.8 |
Note: Data are hypothetical and for illustrative purposes only. SE = Standard Error.
Table 2: Efficacy of Aged this compound Plugs Compared to Fresh Liquid Lure. [3][5]
| Lure Formulation | Age of Lure (weeks) | Mean No. C. capitata / Trap (± SE) |
| 2 g Plug | 6 | 120.3 ± 12.5 |
| 2 g Plug | 8 | 85.1 ± 9.8 |
| 2 g Plug | 10 | 45.6 ± 5.2 |
| 4 g Plug | 6 | 145.8 ± 14.3 |
| 4 g Plug | 8 | 110.2 ± 11.7 |
| 4 g Plug | 10 | 75.9 ± 8.1 |
| Fresh Liquid Lure | 0 | 155.4 ± 16.0 |
Note: Data are hypothetical and for illustrative purposes only, based on findings that plugs aged 6 weeks or less are as effective as fresh lures, with effectiveness declining significantly after 8 weeks.[5]
By following these detailed protocols and utilizing the provided frameworks for data presentation and workflow visualization, researchers can effectively design and execute behavioral assays to evaluate the attractancy of this compound and other semiochemicals. These methods will yield robust and comparable data crucial for the development of effective pest management strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Laboratory Evaluation of Natural and Synthetic Aromatic Compounds as Potential Attractants for Male Mediterranean fruit Fly, Ceratitis capitata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electroantennogram responses of mediterranean fruit fly,Ceratitis capitata (Diptera: Tephritidae) to this compound and itstrans isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wind Tunnel Bioassay Design: Trimedlure Response in the Mediterranean Fruit Fly (Ceratitis capitata)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mediterranean fruit fly, Ceratitis capitata, is a significant agricultural pest, causing extensive damage to a wide variety of fruit crops. Control and monitoring strategies for this pest often rely on the use of synthetic male attractants, with Trimedlure being a prominent example. Wind tunnel bioassays are a critical tool for evaluating the behavioral responses of insects to volatile compounds in a controlled laboratory setting.[1][2] These assays allow for the precise measurement of attraction, flight behavior, and dose-response relationships, providing valuable data for the development and optimization of pest management strategies.
These application notes provide a detailed protocol for designing and conducting wind tunnel bioassays to assess the response of male C. capitata to this compound. The information herein is compiled from established methodologies and aims to provide a standardized framework for researchers.
Data Presentation
Quantitative data from wind tunnel bioassays are essential for robust analysis and comparison of results. The following tables provide a structured format for presenting key experimental parameters and behavioral data.
Table 1: Experimental Parameters for Ceratitis capitata Wind Tunnel Bioassay
| Parameter | Recommended Value/Range | Notes |
| Wind Speed | 0.2 - 0.4 m/s | Maintained as a laminar flow to create a stable odor plume. |
| Temperature | 25 ± 2 °C | Mimics the natural active period of the insect. |
| Relative Humidity | 60 - 70% | Important for insect physiology and behavior. |
| Light Conditions | Diffuse white light (~1500 lux) | Simulates daytime conditions. |
| Photoperiod | 12:12 (L:D) | Insects should be tested during their peak activity period (e.g., late morning). |
| Test Insect | Male Ceratitis capitata (7-10 days old, virgin) | Age and mating status significantly influence responsiveness. |
| Acclimatization Time | ≥ 1 hour | Allows insects to adjust to the wind tunnel environment before the bioassay. |
| Observation Period | 3 - 5 minutes | Sufficient time to observe and record a sequence of behaviors. |
| This compound Doses | 0.1 µg - 100 µg | A range of doses should be tested to establish a dose-response curve. |
| Solvent Control | Hexane or other appropriate solvent | Essential for ensuring the observed response is to this compound and not the solvent. |
Table 2: Dose-Response of Male Ceratitis capitata to this compound in a Wind Tunnel Bioassay
| This compound Dose (µg) | N (Insects Tested) | % Activation | % Taking Flight | % Upwind Flight | % Source Contact |
| Solvent Control | 50 | ||||
| 0.1 | 50 | ||||
| 1 | 50 | ||||
| 10 | 50 | ||||
| 100 | 50 |
Note: This table should be populated with experimental data. The values will represent the percentage of tested insects exhibiting each behavior.
Table 3: Quantitative Analysis of Flight Behavior of Male Ceratitis capitata towards a this compound Source (e.g., 10 µg)
| Flight Parameter | Mean ± SE | Notes |
| Latency to Take-off (s) | Time from release to initiation of flight. | |
| Flight Speed (m/s) | Average speed of the insect during upwind flight. | |
| Track Angle (°) | Angle of the flight path relative to the wind direction. | |
| Turning Rate (°/s) | Frequency and magnitude of turns during flight. | |
| Time in Plume (%) | Percentage of the flight duration spent within the odor plume. |
Note: Data for this table would be obtained using video tracking and analysis software.
Experimental Protocols
Wind Tunnel Specifications
A well-designed wind tunnel is crucial for obtaining reliable behavioral data.
-
Construction: The flight tunnel should be constructed of a non-reactive material such as glass or acrylic, with a typical length of 1.5-2.0 meters and a cross-section of 0.6 x 0.6 meters.[2]
-
Airflow: A variable speed fan should be used to push or pull air through the tunnel. To ensure a laminar airflow, a charcoal filter should be placed at the air intake to purify the incoming air, followed by a series of fine mesh screens or a honeycomb structure to straighten the airflow.[2]
-
Lighting: The tunnel should be evenly illuminated from above with diffuse, non-directional light to avoid influencing the insects' flight orientation.
-
Odor Delivery: The this compound source should be placed at the upwind end of the tunnel. A common method is to apply a known concentration of this compound dissolved in a solvent (e.g., hexane) to a piece of filter paper. The solvent is allowed to evaporate completely before placing the filter paper in the tunnel.
Insect Rearing and Preparation
Standardized insect rearing is essential for minimizing variability in behavioral responses.
-
Rearing Conditions: Ceratitis capitata should be reared on a standard artificial diet under controlled conditions of temperature (25 ± 1°C), humidity (60-70% RH), and photoperiod (12:12 L:D).
-
Sexing and Ageing: Pupae should be separated by sex to ensure virginity of the test males. Adult males should be kept in cages with access to food (sugar and protein hydrolysate) and water until they reach the desired age for testing (typically 7-10 days old), as responsiveness to this compound can be age-dependent.
Bioassay Procedure
The following steps outline the procedure for a single bioassay trial:
-
Preparation: Turn on the wind tunnel fan and allow the airflow to stabilize at the desired speed (e.g., 0.3 m/s). Set the temperature, humidity, and lighting to the specified conditions.
-
Acclimatization: Place a single male C. capitata in a release cage (e.g., a small, open-ended glass tube) and position it at the downwind end of the wind tunnel. Allow the insect to acclimate for at least one hour.
-
Odor Source Placement: Introduce the prepared this compound source at the upwind end of the tunnel. For control trials, a filter paper treated only with the solvent should be used.
-
Insect Release: Gently open the release cage to allow the insect to walk out onto a platform.
-
Observation and Recording: Observe and record the insect's behavior for a predetermined period (e.g., 5 minutes) using a video camera positioned to capture the entire flight path. Key behaviors to score include:
-
Activation: Any movement (walking or antennal movement) in response to the odor.
-
Take-off: The insect leaves the release platform and enters the air stream.
-
Upwind flight: Oriented flight towards the odor source. This can be further characterized as a zigzagging flight pattern within the odor plume.[2]
-
Source contact: The insect lands on or very near the odor source.
-
-
Data Analysis: Analyze the recorded videos to quantify the percentage of insects performing each behavior for each this compound concentration and the control. For more detailed analysis, flight tracking software can be used to determine flight parameters such as speed, track angle, and turning rate.
-
Cleaning: After each trial, the wind tunnel should be thoroughly cleaned with a solvent (e.g., ethanol) and aired out to prevent contamination between trials.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a putative olfactory signaling pathway for the detection of parapheromones like this compound in Ceratitis capitata.
Caption: Putative olfactory signaling pathway for this compound in C. capitata.
Experimental Workflow
The diagram below outlines the key steps in the wind tunnel bioassay experimental workflow.
Caption: Experimental workflow for C. capitata wind tunnel bioassay.
References
Application Notes and Protocols for Field Cage Evaluation of Trimedlure Dispenser Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of Trimedlure dispenser efficacy in a controlled field cage environment. The information is intended to guide researchers in designing and executing robust experiments to assess the performance of various lure formulations for the management of tephritid fruit flies, particularly the Mediterranean fruit fly (Ceratitis capitata).
Introduction
This compound is a synthetic para-pheromone used as a powerful attractant for male Mediterranean fruit flies.[1][2] It is a critical component in monitoring and control programs for this invasive pest. The efficacy of a this compound dispenser is determined by its ability to release the attractant at an optimal rate over a specific period, ensuring consistent and effective trapping. Field cage evaluations offer a semi-controlled environment to compare different dispenser formulations, minimizing the variability of open-field trials while providing more realistic conditions than laboratory assays.
Data Presentation: Comparative Efficacy of this compound Dispensers
The following tables summarize quantitative data from various studies, comparing the efficacy of different this compound dispensers based on fruit fly captures.
Table 1: Comparison of this compound Dispenser Types and Weathering on Mean Fly Captures
| Dispenser Type | Lure Loading | Weathering Period (Weeks) | Mean Flies Captured (per trap per day) | Reference |
| Polymeric Plug | 2 g | 0 (Fresh) | 15.7 | [3] |
| Polymeric Plug | 2 g | 6 | 14.9 | [3] |
| Polymeric Plug | 2 g | 8 | 9.8 | [4] |
| Polymeric Plug | 2 g | 10 | 7.5 | [3] |
| Polymeric Plug | 4 g | 0 (Fresh) | 16.1 | [3] |
| Polymeric Plug | 4 g | 6 | 15.5 | [3] |
| Polymeric Plug | 4 g | 8 | 13.2 | [3] |
| Polymeric Plug | 4 g | 10 | 11.4 | [3] |
| Cotton Wick | 2 mL | 0 (Fresh) | 16.2 | [3] |
| Cotton Wick | 2 mL | 2 | 8.1 | [4] |
| Cotton Wick | 2 mL | 4 | 4.3* | [4] |
| Solid Wafer (TMR) | Not Specified | Not Specified | Equal to standard TML plugs | [5] |
*Indicates a significant reduction in captures compared to the fresh dispenser.
Table 2: Effect of Temperature on this compound Release Rate and Attractiveness
| Temperature (°C) | Mean Release Rate (mg/day) | Relative Attractiveness (%) | Reference |
| 15 | 1.8 | 65 | [6] |
| 25 | 3.5 | 100 | [6] |
| 35 | 6.2 | 85 | [6] |
Experimental Protocols
This section outlines the detailed methodology for conducting a field cage evaluation of this compound dispenser efficacy.
Field Cage Construction and Setup
-
Cage Dimensions and Material: Construct a field cage of at least 1.8 x 1.8 x 1.8 meters to allow for adequate flight and dispersal of the fruit flies.[7] The frame can be made of PVC pipes (B44673) or a similar lightweight, durable material. The cage should be covered with a fine mesh (e.g., organdy or screen) to prevent the escape of test insects and the entry of wild insects.
-
Environmental Considerations: Place the field cage in a location with partial shade to avoid extreme temperatures, which can affect both the lure release rate and insect behavior.[8] It is advisable to monitor and record temperature and humidity within the cage throughout the experiment.
-
Host Plant Material: To better simulate a natural environment and encourage normal fly behavior, place potted, non-fruiting host plants (e.g., citrus or coffee) inside the cage.
Experimental Design
-
Treatments: The treatments will consist of the different this compound dispensers to be evaluated (e.g., 2g plug, 4g plug, cotton wick). A control trap with no lure should also be included.
-
Trap Type: Standard Jackson traps are commonly used for this compound evaluation.[9] These are triangular sticky traps that are effective in capturing fruit flies.
-
Replication and Randomization: Use a randomized complete block design. Each cage can represent a block. Within each cage, place one trap for each treatment. The position of the traps within the cage should be randomized to avoid any positional bias. It is recommended to rotate the trap positions daily.
-
Insect Release:
-
Use laboratory-reared, sexually mature male Ceratitis capitata that are 5-7 days old.
-
Ensure the flies have been provided with a diet of sugar and water but have been protein-starved for at least 48 hours prior to the experiment to increase their responsiveness to the lure.
-
Release a known number of flies (e.g., 100-200) into the center of the cage.
-
Data Collection and Analysis
-
Trap Inspection: Inspect the traps daily, preferably at the same time each day, and count the number of captured flies.
-
Data Recording: Record the number of flies captured in each trap for each day of the experiment. The duration of the experiment can range from a few days to several weeks, depending on the objectives.
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the mean number of flies captured between the different dispenser treatments. A post-hoc test (e.g., Tukey's HSD) can be used to make pairwise comparisons between treatments.
Visualizations
The following diagrams illustrate the experimental workflow and the factors influencing this compound dispenser efficacy.
References
- 1. This compound | Marketing Arm International [marketingarm.com]
- 2. Pheromones | Central California | 559-281-1322 [betterworldus.com]
- 3. bioone.org [bioone.org]
- 4. researchgate.net [researchgate.net]
- 5. Field trials of solid triple lure (this compound, methyl eugenol, raspberry ketone, and DDVP) dispensers for detection and male annihilation of Ceratitis capitata, Bactrocera dorsalis, and Bactrocera cucurbitae (Diptera: Tephritidae) in Hawaii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Temperature on the Release Rate of this compound Under Laboratory and Field Cage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. platform.fruitflies-ipm.eu [platform.fruitflies-ipm.eu]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Application Note: Chiral Separation of Trimedlure Enantiomers
Introduction
Trimedlure, chemically known as tert-butyl 4-(and 5-)-chloro-2-methylcyclohexanecarboxylate, is a potent attractant for the male Mediterranean fruit fly (Ceratitis capitata), a significant agricultural pest. It is a complex mixture of eight stereoisomers. The biological activity of this compound is highly dependent on its stereochemistry, with specific enantiomers exhibiting significantly higher attractant properties than others. Research has identified the (1S,2S,4R)-enantiomer of isomer C as the most biologically active component.[1][2] Therefore, the ability to separate and quantify the enantiomers of this compound is crucial for the development of more effective and environmentally friendly pest management strategies, as it allows for the use of purer, more active formulations.
Chemical Structures
This compound consists of a mixture of cis and trans isomers with respect to the substituents on the cyclohexane (B81311) ring. The four major trans isomers are designated as A, B1, B2, and C. Isomer C is tert-butyl cis-4-chloro-trans-2-methylcyclohexanecarboxylate.
Figure 1: General Structure of this compound Isomer C
(Note: This is a simplified 2D representation and does not depict the stereochemistry)
Experimental Protocol: Chiral HPLC Separation of this compound Isomer C Enantiomers
This protocol outlines a general approach for the analytical separation of the enantiomers of this compound isomer C. Method development and optimization will be necessary to achieve baseline separation.
Objective: To resolve the enantiomers of this compound isomer C using chiral HPLC with UV detection.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is recommended as a starting point due to their broad applicability in separating a wide range of chiral compounds. Examples include columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
-
Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and ethanol.
-
Sample: A solution of racemic this compound isomer C in the mobile phase.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Starting Condition |
| Column | Polysaccharide-based Chiral Column (e.g., Amylose or Cellulose derivative, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Protocol:
-
Sample Preparation: Prepare a stock solution of racemic this compound isomer C at a concentration of 1 mg/mL in the mobile phase. Further dilute as necessary to obtain a working standard solution (e.g., 100 µg/mL).
-
System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Method Optimization: If baseline separation is not achieved, systematically adjust the mobile phase composition (e.g., vary the percentage of the alcohol modifier), flow rate, and column temperature to optimize the resolution between the enantiomeric peaks.
Data Presentation
The following table summarizes the known information about the isomers of this compound and the biological activity of specific enantiomers.
| Isomer | Chemical Name | Known Enantiomeric Activity |
| Isomer C | tert-butyl cis-4-chloro-trans-2-methylcyclohexanecarboxylate | The (1S,2S,4R)-enantiomer is the most biologically active attractant for the Mediterranean fruit fly.[1][2] |
| Isomer A | tert-butyl trans-4-chloro-trans-2-methylcyclohexanecarboxylate | The (1R,2R,5S)-enantiomer is significantly more attractive than its optical antipode.[1] |
| Isomer B1 | tert-butyl cis-5-chloro-trans-2-methylcyclohexanecarboxylate | Attractiveness is lower than Isomers C and A. |
| Isomer B2 | tert-butyl trans-5-chloro-trans-2-methylcyclohexanecarboxylate | The least attractive of the four main trans isomers. |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for developing a chiral separation method.
Caption: Workflow for Chiral HPLC Method Development.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the chemical properties of this compound and its biological effect.
Caption: From Chemical Structure to Biological Function.
Conclusion
References
Application Notes and Protocols for Controlled-Release Dispenser Formulation of Trimedlure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of controlled-release dispensers for Trimedlure (B76008), a synthetic attractant for the male Mediterranean fruit fly (Ceratitis capitata).
Introduction to Controlled-Release Formulations of this compound
This compound is a crucial component in monitoring and control programs for the Mediterranean fruit fly. Standard liquid formulations on cotton wicks, while initially effective, suffer from rapid volatilization and a short field lifespan of 2 to 4 weeks.[1][2][3] Controlled-release technologies aim to extend the effective field longevity of this compound, reduce maintenance frequency, and ensure a consistent release rate. Various matrices have been investigated to achieve this, including polymeric plugs, plastic laminates, and coated cardboard panels.[1][3][4] Polymeric matrices, in particular, have shown significant promise in prolonging the effectiveness of this compound to 8-12 weeks or even longer.[1][3][5]
Types of Controlled-Release Dispensers
Several types of dispensers have been developed and evaluated for the controlled release of this compound. The most common and effective types are summarized below:
-
Cotton Wicks: The traditional dispenser, typically loaded with 2g of liquid this compound. They provide high initial attraction but have a short effective life.[1][2][3]
-
Polymeric Plugs: These are solid dispensers where this compound is incorporated into a polymer matrix.[1][3] They offer a significantly extended release profile. A common formulation contains 70% this compound by weight.[1][3]
-
Plastic Laminates: These dispensers consist of a layer of this compound enclosed within polymeric membranes that control its release.[6]
-
Coated Cardboard Panels: These panels have a polymer coating containing this compound and have been shown to be stable and effective for up to 6 weeks.[4]
-
Mesoporous Materials: A newer technology that offers a long lifetime and a release rate that is less dependent on temperature compared to polymeric dispensers.[7][8]
Data Presentation: Performance of this compound Dispensers
The following tables summarize the performance characteristics of different this compound dispenser formulations based on field and laboratory studies.
Table 1: Comparison of Different this compound Dispenser Types
| Dispenser Type | This compound Dose (g) | Effective Lifetime (weeks) | Key Findings |
| Cotton Wick | 2 | 2 - 4 | Ineffective after 2-4 weeks of field exposure.[1][3] |
| Cotton Wick | 4 | > 4 | Increased longevity but not initial biological activity.[1][3] |
| Polymeric Plug | 2 | ~ 8 | Extended effective lifetime significantly.[1][3] |
| Polymeric Plug | 4 | ≥ 12 | Further extended duration of effectiveness.[1][3] |
| Plastic Laminate | 2 | ~ 8 | Extended effective lifetime.[1][3] |
| Coated Cardboard Panels | Not Specified | up to 6 | Stable under field conditions with high fly captures.[4] |
Table 2: Release Rate and Residual Content of this compound from a Polymeric Plug Dispenser (2g loading)
| Aging Period (weeks) | Mean Release Rate (mg/day) | Mean Residual this compound (g) |
| 0 | Not Measured | 2.00 |
| 1 | 25.7 | 1.82 |
| 2 | 21.4 | 1.67 |
| 4 | 15.7 | 1.45 |
| 6 | 12.1 | 1.28 |
| 8 | 9.3 | 1.12 |
| 12 | 5.7 | 0.88 |
Note: Data is synthesized from typical performance characteristics described in the literature and should be considered illustrative.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the evaluation of controlled-release this compound dispensers.
Protocol for Fabrication of a Generic Polymeric Plug Dispenser
This protocol describes a general method for preparing a polymeric plug dispenser. The exact composition of commercial polymer matrices is often proprietary.[9][10]
Materials:
-
This compound (technical grade)
-
Polymer precursor (e.g., a blend of polyvinyl chloride and a plasticizer)
-
Mold for the plug shape
-
Mixing vessel
-
Heating and stirring apparatus
Procedure:
-
In the mixing vessel, heat the polymer precursor until it becomes molten and homogenous.
-
Gradually add the desired amount of this compound to the molten polymer while continuously stirring to ensure even distribution. For a 70% by weight formulation, for every 30g of polymer, add 70g of this compound.
-
Continue mixing until a uniform blend is achieved.
-
Pour the molten mixture into the molds.
-
Allow the molds to cool at room temperature until the plugs solidify.
-
Once cooled, remove the solid polymeric plugs from the molds.
-
Store the plugs in airtight containers in a cool, dark place until use.
Protocol for Determination of Residual this compound Content by Gas Chromatography (GC)
This protocol outlines the procedure for quantifying the amount of this compound remaining in a dispenser after a period of field exposure.
Materials:
-
Aged this compound dispenser
-
Solvent for extraction (e.g., Tetrahydrofuran (B95107) or Dichloromethane)[11][12]
-
Hexane (for dilution)[12]
-
100 mL volumetric flasks[12]
-
Mechanical shaker[12]
-
Gas chromatograph with a Flame Ionization Detector (FID)[11][12]
-
GC column: HP-5 (30.0 m × 0.32 mm × 0.25µm film thickness) or similar[12]
Procedure:
-
Extraction:
-
Sample Preparation:
-
GC Analysis:
-
Quantification:
-
Use the internal standard method to quantify the amount of this compound in the sample.[12]
-
Calculate the total residual this compound in the dispenser based on the initial extraction volume and any dilution factors.
-
Protocol for Field Trapping Bioassay
This protocol describes a field trial to evaluate the attractiveness of different this compound dispenser formulations to the Mediterranean fruit fly.
Materials:
-
Jackson traps or similar[13]
-
Sticky inserts for traps[14]
-
Controlled-release dispensers to be tested
-
Reference dispensers (e.g., fresh cotton wick with 2g this compound)
-
Stakes or hangers for trap deployment
Procedure:
-
Site Selection: Choose an orchard or area with a known or suspected population of Ceratitis capitata.
-
Trap Deployment:
-
Experimental Design:
-
Use a randomized block design with several replicates of each dispenser type (treatment).
-
Include a reference dispenser (e.g., fresh liquid this compound on a cotton wick) in each block for comparison.
-
-
Data Collection:
-
Check the traps weekly.
-
Count and record the number of male Mediterranean fruit flies caught on the sticky insert of each trap.
-
Replace the sticky inserts at each check.[14]
-
-
Data Analysis:
-
Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to compare the attractiveness of the different dispenser formulations over time.
-
Visualizations
The following diagrams illustrate the experimental workflows for evaluating controlled-release this compound dispensers.
Caption: Workflow for evaluating controlled-release this compound dispensers.
Caption: Workflow for GC analysis of residual this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A new long-life this compound dispenser for Mediterranean fruit fly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Agromed Pte. Ltd. [agromed.biz]
- 10. About us [farmatech.com]
- 11. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 12. bioone.org [bioone.org]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. bioone.org [bioone.org]
Application Notes and Protocols for the Quantitative Analysis of Trimedlure in Lure Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimedlure (B76008), the tert-butyl ester of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid, is a potent synthetic attractant for the male Mediterranean fruit fly (Ceratitis capitata), a significant agricultural pest.[1] Its efficacy is crucial for monitoring and control programs. This compound is a complex mixture of eight stereoisomers, with the biological activity primarily attributed to the four trans isomers, designated as A, B1, B2, and C. Isomer C generally exhibits the highest attractancy.[1] Therefore, quantitative analysis is essential to ensure the quality, consistency, and optimal performance of this compound lures. These application notes provide detailed protocols for the quantitative analysis of this compound in various lure matrices using gas chromatography.
Core Applications
-
Quality Control: Ensuring the isomeric ratio and concentration of this compound in commercial lure products.
-
Lure Development: Evaluating the release rates and stability of new lure formulations.
-
Pest Management Research: Correlating the amount of this compound with trap efficacy and insect behavior.[2]
Experimental Protocols
The primary method for the quantitative analysis of this compound and its isomers is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][3]
Protocol 1: Extraction of this compound from Polymeric and Cotton Lure Matrices
This protocol describes the extraction of this compound from common lure matrices prior to GC analysis.
Materials:
-
Lure sample (e.g., polymeric plug, cotton wick)
-
Hexane (B92381) (HPLC grade)
-
Internal Standard (IS) solution (e.g., Tetradecane in hexane, 0.050 mg/mL)[2]
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Scintillation vials or suitable extraction vessels
-
Vortex mixer
-
Ultrasonic bath
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Sample Preparation:
-
Accurately weigh the lure matrix (or a representative portion).
-
If the matrix is a solid plug, cut it into smaller pieces to increase the surface area for extraction.
-
-
Extraction:
-
Place the prepared lure sample into a scintillation vial.
-
Add a known volume of hexane (e.g., 10 mL).
-
Spike the extraction solvent with a known concentration of internal standard.[2]
-
Tightly cap the vial.
-
-
Agitation:
-
Vortex the sample for 1 minute.
-
Place the vial in an ultrasonic bath for 30 minutes to ensure complete extraction.
-
-
Sample Dilution (if necessary):
-
Allow the solution to settle.
-
If the expected concentration of this compound is high, perform a serial dilution with hexane to bring it within the calibration range of the instrument.
-
-
Filtration:
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Analysis:
-
The sample is now ready for injection into the GC system.
-
Protocol 2: Gas Chromatographic Analysis of this compound Isomers
This protocol outlines the instrumental parameters for the separation and quantification of this compound isomers.
Instrumentation:
-
Gas chromatograph equipped with a capillary split/splitless injector and a Flame Ionization Detector (FID) or Mass Selective Detector (MSD).[1]
-
High-resolution capillary column (e.g., DB-5ms, HP-5, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Data acquisition and processing software.
GC-FID Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume)[2] |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Detector Temperature | 300 °C |
Calibration:
-
Prepare a series of calibration standards of a certified this compound reference standard in hexane, with concentrations ranging from approximately 0.100 to 1.000 mg/mL.[2]
-
Add the internal standard to each calibration standard at the same concentration as in the prepared samples.
-
Inject each standard in triplicate to establish a calibration curve.
-
The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
Quantitative data from the analysis should be summarized for clear interpretation and comparison.
Table 1: Typical GC-FID Performance Characteristics for this compound Analysis
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ppm[4][5] |
| Limit of Quantification (LOQ) | ~1.5 ppm |
| Precision (%RSD) | < 5% |
| Recovery from Matrix | 90 - 110% |
Table 2: Example Isomer Composition in a Commercial this compound Product
| Isomer | Retention Time (min) | Relative Percentage (%) |
| Isomer A | 12.5 | 15.2 |
| Isomer B1 | 13.1 | 20.8 |
| Isomer B2 | 13.4 | 23.5 |
| Isomer C | 14.0 | 40.5 |
| Total trans-Isomers | 100.0 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Relationship between this compound isomers and biological activity.
References
Field Application of Trimedlure for Pest Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the field application of Trimedlure for monitoring phytophagous pests, particularly the Mediterranean fruit fly (Ceratitis capitata). The protocols outlined below are based on established scientific research and are intended to ensure effective and standardized pest surveillance programs.
Introduction to this compound
This compound is a potent, male-specific parapheromone attractant for several fruit fly species of economic importance, most notably the Mediterranean fruit fly (Ceratitis capitata)[1][2]. It is a critical tool for early detection, monitoring population dynamics, and scheduling targeted pest management interventions[1][3]. This compound is typically formulated into solid polymeric plugs or used as a liquid dispensed on wicks within various trap designs[4][5]. Its efficacy is influenced by several factors including lure loading, age of the lure, trap design, trap placement, and environmental conditions[4][6].
Lure Formulations and Efficacy
This compound is available in various formulations, with solid plugs being the most common for ease of handling and controlled release. The initial loading of this compound in these plugs significantly impacts their field longevity and attractiveness.
Table 1: Efficacy of this compound Formulations Over Time
| Lure Formulation | Active Ingredient (AI) | Effective Field Longevity | Key Findings |
| Standard Polymeric Plug | 2 g | Up to 6 weeks | Attractiveness significantly drops after 6 weeks.[4][5] |
| High-Load Polymeric Plug | 3 g | 6-8 weeks | More effective than 2 g plugs at longer weathering intervals.[4] |
| High-Load Polymeric Plug | 4 g | Up to 8 weeks | Does not proportionally double the effective longevity compared to 2 g plugs.[4][7] Performance becomes inconsistent after 8 weeks.[5] |
| Liquid on Cotton Wick | 2 mL | Fresh (replaced frequently) | Often used as a control in experiments to represent fresh lure attractiveness.[4][5] |
Experimental Protocols for Field Trials
Standardized protocols are crucial for obtaining reliable and comparable data on this compound efficacy. The following outlines a typical experimental design for evaluating different this compound formulations or trapping strategies.
Experimental Design
A randomized complete block design is commonly employed to minimize the effects of spatial variability within the experimental area[8][9].
-
Treatments: Include different this compound formulations (e.g., 2 g plugs, 4 g plugs, liquid lure as a control).
-
Replication: Each treatment should be replicated multiple times (blocks) to ensure statistical validity.
-
Randomization: Within each block, the placement of traps for each treatment should be randomized.
-
Trap Rotation: To compensate for any potential positional effects, traps should be rotated clockwise or in another systematic manner after each service interval[8][9].
Materials
-
Traps: Jackson traps with sticky inserts or McPhail-type traps are commonly used[2][8][9]. The trap type should be consistent across all treatments.
-
Lures: this compound plugs of varying dosages or liquid this compound with cotton wicks.
-
Hangers: For suspending traps from tree branches.
-
Personal Protective Equipment (PPE): Disposable gloves should be used when handling lures and servicing traps[10].
-
Data Collection Tools: Labeled bags for collecting captured flies, logbook, and GPS for marking trap locations.
Procedure
-
Site Selection: Choose a suitable site with a known or suspected population of the target pest. Often, orchards or fields with host plants are selected[6][8].
-
Trap Placement:
-
Trap Servicing:
-
Lure Replacement: Replace lures according to the manufacturer's recommendations or the experimental design (e.g., every 6 weeks for standard 2 g plugs)[4][5].
-
Data Analysis:
-
Calculate the mean number of flies captured per trap per day (FTD) to standardize data[12].
-
Use appropriate statistical methods (e.g., ANOVA) to compare the efficacy of different treatments.
-
Application Notes for Pest Monitoring Programs
For routine pest monitoring, the following guidelines are recommended:
-
Lure Selection: Use standard 2 g this compound plugs for routine monitoring and replace them every 6 weeks to ensure optimal performance[4][5].
-
Trap Density: The density of traps will depend on the specific objectives of the program (e.g., detection vs. delimiting a population) and local conditions[13].
-
Trap Placement: Place traps in host plants whenever possible to increase capture efficiency[6].
-
Record Keeping: Maintain detailed records of trap locations, service dates, and capture data to monitor pest population trends over time.
Visualizing Workflows and Relationships
The following diagrams illustrate key processes in the application of this compound for pest monitoring.
Caption: Workflow for a this compound-based pest monitoring program.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. This compound | Marketing Arm International [marketingarm.com]
- 2. This compound Plug | Better World Manufacturing Inc. [betterworldus.com]
- 3. Pheromones | Central California | 559-281-1322 [betterworldus.com]
- 4. researchgate.net [researchgate.net]
- 5. bioone.org [bioone.org]
- 6. benchchem.com [benchchem.com]
- 7. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. aphis.usda.gov [aphis.usda.gov]
- 11. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 12. Field evaluation of female- and male-targeted traps for Ceratitis capitata (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www-pub.iaea.org [www-pub.iaea.org]
Application Notes and Protocols for the Use of Trimedlure in Sterile Insect Technique (SIT) Programs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sterile Insect Technique (SIT) is a cornerstone of integrated pest management programs targeting the Mediterranean fruit fly (Ceratitis capitata, or Medfly), a significant agricultural pest worldwide.[1][2][3] SIT involves the mass rearing and sterilization of male insects, which are then released to mate with wild females, resulting in no offspring and a subsequent decline in the pest population.[3][4] A critical component of successful SIT programs is the effective monitoring of both wild and sterile male populations, which relies heavily on potent male attractants.[5] Trimedlure (TML) has long been the standard synthetic male attractant, or parapheromone, used for the detection and monitoring of Medfly populations in these programs.[1][6][7]
These application notes provide a comprehensive overview of the use of this compound in SIT programs, including comparative efficacy data, detailed experimental protocols for trapping, and a workflow for its integration into a SIT program.
Data Presentation: Efficacy and Longevity of this compound
The effectiveness of this compound is a critical factor in its application. Numerous studies have compared its attractiveness to other lures and have evaluated the longevity of different dispenser types.
Table 1: Comparative Attractiveness of this compound and Alternative Lures
| Attractant | Formulation/Isomer | Relative Attractiveness vs. This compound | Key Findings |
| This compound | Standard commercial plug (2g) | Baseline | Standard lure for Medfly monitoring; efficacy can decline relatively quickly.[1] |
| Ceralure | B1 isomer | 2 to 3 times more attractive per mg than the most attractive C isomer of this compound.[1] | The B1 isomer of Ceralure is significantly more potent than this compound.[1] |
| (-)-Ceralure B1 ("minus-ceralure") | 4 to 9 times more attractive.[1] | The levorotatory enantiomer of the B1 isomer shows the highest level of attraction.[1] | |
| α-copaene | Isolated from clove oil | 5 to 6 times more attractive.[8] | A natural compound with significantly higher attraction than this compound.[8][9] |
| Natural Oil Blend | Containing α-copaene | As effective as fresh liquid TML for up to 24 weeks.[10] | Offers significantly prolonged field longevity compared to standard TML plugs.[10] |
Table 2: Field Longevity of this compound Dispensers
| Dispenser Type | This compound Loading | Effective Field Longevity | Key Findings |
| Cotton Wick | 2 mL liquid | 2 to 4 weeks | Loses attractiveness relatively quickly.[11] |
| Polymeric Plug | 2 g | 6 to 8 weeks | The most commonly used dispenser; attractiveness drops significantly after this period.[10][11] |
| Polymeric Plug | 4 g | 8 to 10 weeks | Increased loading extends effectiveness, but not proportionally.[6] |
| Mesoporous Dispenser | Not specified | Longer lifetime than polymeric plugs.[11] | Offers a more controlled release rate that is less dependent on temperature.[11] |
| Controlled-Release Sachet | Not specified | Extended longevity compared to plugs. | A novel dispenser designed to prolong the lure's effectiveness.[9] |
Experimental Protocols
Accurate monitoring of Medfly populations is crucial for the success of SIT programs. The following protocols outline standardized methods for Medfly trapping using this compound-baited traps.
Protocol 1: Medfly Population Monitoring with this compound-Baited Traps
Objective: To monitor the presence and relative density of male C. capitata populations.
Materials:
-
Jackson traps or similar delta traps with white sticky inserts.[12]
-
This compound polymeric plugs (2g).[11]
-
Disposable gloves.[13]
-
Field data sheets or electronic data capture device.
-
GPS unit for recording trap locations.
Procedure:
-
Trap Preparation:
-
Trap Deployment:
-
For monitoring, deploy at a density of at least 2 traps per hectare.[13]
-
Place traps within the canopy of host trees, preferably in a shaded location.[13]
-
Hang traps at a height of 1.5-2 meters off the ground.[14]
-
To avoid interference between traps, maintain a minimum distance of 20-25 meters between them.
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
Check traps weekly.
-
Count the number of captured Medflies on the sticky insert.
-
Replace the sticky insert at each check.
-
Replace the this compound lure every 4 to 8 weeks, depending on environmental conditions and manufacturer recommendations.[13]
-
-
Data Analysis:
-
Calculate the average number of flies per trap per day (FTD) to normalize capture data.
-
Analyze population trends over time to inform SIT release strategies.
-
Protocol 2: Mass Trapping with this compound for Population Suppression
Objective: To reduce the wild male Medfly population in a defined area, often as a supplementary action before or during SIT releases.[15]
Materials:
-
High-capacity traps (e.g., McPhail traps, Tephri traps).[16]
-
This compound plugs.
-
A killing/preservative agent for liquid traps (e.g., water with detergent).[16]
-
Disposable gloves.
Procedure:
-
Trap Preparation:
-
For liquid traps, fill the base with the killing/preservative agent.[16]
-
Place the this compound lure in the designated holder within the trap.
-
-
Trap Deployment:
-
For mass trapping, deploy 50-100 traps per hectare.[13]
-
Distribute traps evenly throughout the target area.
-
Hang traps as described in Protocol 1.
-
-
Trap Servicing:
-
Service traps regularly (e.g., every 1-2 weeks) to count and remove captured flies and to replenish the liquid if necessary.
-
Replace this compound lures according to their specified field longevity.
-
-
Evaluation:
-
Monitor the reduction in wild fly captures over time to assess the effectiveness of the mass trapping effort.
-
Visualizations
General Olfactory Signaling Pathway in Ceratitis capitata
While the specific receptors for this compound in C. capitata are not yet definitively identified, the general insect olfactory pathway provides a model for how the lure is detected.[1]
Caption: Generalized olfactory signaling pathway in insects for the detection of attractants like this compound.
Experimental Workflow for Comparing Lure Efficacy
This workflow outlines the steps for a field experiment to compare the effectiveness of different attractants against this compound.
Caption: Experimental workflow for comparative field trials of insect attractants.
Logical Workflow for Integrating this compound Trapping into a SIT Program
This diagram illustrates how this compound-based monitoring and mass trapping are integrated into the operational phases of a Sterile Insect Technique program.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.flvc.org [journals.flvc.org]
- 3. Sterile insect technique - Wikipedia [en.wikipedia.org]
- 4. Sterile insect technique: Controlling pests with precision | CABI BPP [bioprotectionportal.com]
- 5. fao.org [fao.org]
- 6. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. inis.iaea.org [inis.iaea.org]
- 13. Medfly Tri-Med Lure - Yates Hort & Ag [hortag.com.au]
- 14. researchgate.net [researchgate.net]
- 15. agritrop.cirad.fr [agritrop.cirad.fr]
- 16. platform.fruitflies-ipm.eu [platform.fruitflies-ipm.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimedlure Release Rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Trimedlure (B76008) release rates for maximum attraction in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal release rate of this compound for attracting Mediterranean fruit flies (Ceratitis capitata)?
A1: Research has indicated that a release rate of over 2.4 mg of this compound per day does not necessarily increase the capture of C. capitata.[1] An optimal concentration for attraction has been established at approximately 2.36 mg/day.[1] Achieving a consistent release rate within this range is crucial for maximizing attraction over the desired period.
Q2: How long can I expect a this compound lure to be effective in the field?
A2: The lifespan of a this compound lure is highly dependent on the type of dispenser and environmental conditions.[2] Generally, effectiveness significantly decreases after 6 to 8 weeks.[2] However, some dispensers, like polymeric plugs with a higher initial load (4g), can remain effective for up to 12 weeks or longer.[3] Cotton wick dispensers have a shorter lifespan, typically remaining active for 6 to 8 weeks depending on the initial dose.[1][3]
Q3: What are the different types of this compound dispensers and how do their release rates differ?
A3: Various dispensers are available, each with distinct release characteristics:
-
Cotton Wicks: These release this compound at a relatively fast rate, which can be advantageous for short-term studies but leads to a shorter effective lifespan.[4] The release rate is highly dependent on the initial dose.[1][3]
-
Polymeric Plugs: These are designed for a more controlled and extended release.[5] They typically provide a longer period of effectiveness compared to cotton wicks.[1][3] The release rate is influenced by the polymer matrix and the initial amount of this compound.[5]
-
Plastic Laminates: These dispensers feature a polymeric membrane that slows the release of this compound, resulting in a longer attraction period, although initial attraction may be lower compared to faster-releasing dispensers.[4]
-
Mesoporous Dispensers: These newer dispensers offer a more stable release rate that is less dependent on temperature compared to polymeric plugs, leading to a longer effective lifetime.[6]
-
Polymeric Panels: Used for mass trapping, these panels contain a larger amount of this compound and are designed for a prolonged release over several months.[7]
Q4: How does temperature affect the release rate of this compound?
A4: Temperature is a critical factor influencing the release rate of this compound.[8][9][10] Higher temperatures increase the volatility of the compound, leading to a faster release rate from most dispenser types.[8][9] This can prematurely deplete the lure, reducing its effective lifespan.[11] Some dispenser types, like mesoporous dispensers, have been shown to have a release rate that is less dependent on temperature.[6]
Q5: Can the release rate be stabilized by using additives?
A5: Yes, high-boiling point "extenders" can be mixed with this compound to slow down its volatilization and prolong the effectiveness of the lure, particularly in cotton wick dispensers.[4] Diluting this compound with certain oils, such as sunflower or paraffin (B1166041) oil, has also been shown to increase its stability under field conditions.[12]
Troubleshooting Guides
Issue: Inconsistent or Rapidly Declining Trap Captures
This is a common issue that can often be traced back to problems with the this compound release rate. Follow this guide to diagnose and resolve the problem.
Step 1: Verify Lure Age and Storage Conditions
-
Question: Has the lure exceeded its recommended field life?
-
Action: Check the deployment date. Most lures should be replaced every 6-8 weeks.[2] In regions with high temperatures, consider shortening this interval.[11]
-
Question: How was the lure stored before deployment?
-
Action: Improper storage, such as at room temperature or in unsealed packages, can lead to premature loss of the active ingredient.[11] Always store this compound in a cool, dry place, preferably refrigerated, in its original sealed packaging.[11][13]
Step 2: Assess Environmental Factors
-
Question: Are the traps exposed to direct sunlight or extreme temperatures?
-
Action: High temperatures and direct sun exposure significantly accelerate the release of this compound.[8][11] Deploy traps on the shady side of the tree canopy to buffer them from extreme conditions.[8][11]
Step 3: Evaluate the Dispenser Type
-
Question: Is the dispenser type appropriate for the duration and conditions of the experiment?
-
Action: For long-term studies, consider using controlled-release dispensers like polymeric plugs or mesoporous dispensers.[3][6] Cotton wicks are better suited for shorter-term experiments due to their faster release rate.[4]
Step 4: Check for Non-Target Captures
-
Question: Are non-target insects being captured in large numbers?
-
Action: While this compound is specific to male Ceratitis capitata, high numbers of non-target insects can sometimes interfere with the trap's effectiveness. Ensure traps are placed in optimal locations and consider using trap designs that exclude larger insects.[11]
Data Presentation
Table 1: Comparison of this compound Dispenser Types
| Dispenser Type | Typical Active Ingredient (AI) Amount | Release Profile | Effective Lifespan | Temperature Dependence | Key Advantages | Key Disadvantages |
| Cotton Wick | 0.75 - 1.5 cm³ | Fast, initial high release | 6 - 8 weeks[1][3] | High | High initial attraction | Short lifespan, inconsistent release |
| Polymeric Plug | 2g - 4g | Controlled, steady release | 8 - 12+ weeks[3] | Moderate to High | Extended lifespan, consistent release | Higher cost than wicks |
| Plastic Laminate | Variable | Slow, controlled release | Extended period[4] | Moderate | Very long lifespan | Lower initial attraction |
| Mesoporous Dispenser | 1.8g | Stable, controlled release | Longer than polymeric plugs[6] | Low[6] | Long lifespan, stable release in varying temps | Newer technology, potentially higher cost |
| Polymeric Panel | 10g - 23.4g | Slow, prolonged release | Several months[7] | Moderate | Very long-lasting for mass trapping | Not suitable for all trap types |
Experimental Protocols
Protocol 1: Measuring this compound Release Rate by Weight Loss
This protocol provides a fundamental method for determining the release rate of this compound from a dispenser under controlled laboratory conditions.
Objective: To quantify the rate of this compound release from a dispenser over time by measuring mass loss.
Materials:
-
This compound dispensers (e.g., polymeric plugs)
-
Analytical balance (readable to 0.0001 g)
-
Forced-air oven or environmental chamber with temperature control
-
Forceps
-
Data recording sheets or software
Methodology:
-
Initial Weighing: Individually label each dispenser. Using forceps, weigh each dispenser on the analytical balance and record the initial weight (W_initial).
-
Incubation: Place the dispensers in a single layer within the environmental chamber set to a constant temperature (e.g., 25°C, 35°C).[9][10]
-
Periodic Weighing: At predetermined intervals (e.g., daily for the first week, then weekly), remove the dispensers from the chamber. Allow them to equilibrate to room temperature for a consistent duration before weighing.
-
Record the weight of each dispenser (W_t) at each time point (t).
-
Data Calculation:
-
Calculate the cumulative weight loss at each time point: Weight Loss (t) = W_initial - W_t.
-
Calculate the release rate for each interval (t1 to t2): Release Rate = (W_t1 - W_t2) / (t2 - t1). The result can be expressed in mg/day or mg/hour.
-
-
Data Analysis: Plot the cumulative weight loss and the release rate over time to visualize the release profile of the dispenser.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.flvc.org [journals.flvc.org]
- 6. A new long-life this compound dispenser for Mediterranean fruit fly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlled-release panel traps for the Mediterranean fruit fly (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Temperature on the Release Rate of this compound Under Laboratory and Field Cage Conditions [agris.fao.org]
- 10. Effect of Temperature on the Release Rate of this compound Under Laboratory and Field Cage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CAS 12002-53-8: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Trimedlure Efficacy in Field Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the environmental factors influencing the efficacy of Trimedlure in field experiments. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: My this compound-baited traps are showing lower than expected capture rates. What are the primary environmental factors that could be affecting performance?
A1: Several environmental factors can significantly impact the efficacy of this compound. The most influential is temperature , which directly affects the volatilization rate of the attractant from the dispenser.[1][2][3] Higher temperatures increase the release rate, which can enhance attraction but also shorten the effective lifespan of the lure.[2][3] Other important factors include:
-
Sunlight Exposure (UV Radiation): Traps placed in direct sunlight will experience higher internal temperatures, leading to a more rapid depletion of this compound compared to traps in shaded locations.[2]
-
Humidity: The effect of humidity on this compound efficacy can be complex and is often interrelated with temperature.[1][3] Some studies have shown that for certain lure types, release rates can be negatively correlated with humidity, particularly in cooler conditions.[1] However, the relationship can be contradictory depending on the target species and other environmental variables.[1]
-
Wind: Strong winds can disperse the pheromone plume too quickly, making it difficult for the target insects to locate the trap.[4]
Q2: How does temperature specifically affect the release rate and longevity of this compound lures?
A2: Temperature is a critical factor governing the release rate of this compound.[2][3] There is a direct relationship between temperature and the rate of volatilization; as temperature increases, the lure releases the attractant more quickly.[3][5] This accelerated release can initially lead to higher capture rates due to a more concentrated pheromone plume.[3] However, it also significantly shortens the field longevity of the lure, requiring more frequent replacement.[2][6] Conversely, at lower temperatures, the release rate is reduced, which may result in lower capture rates but extend the effective life of the dispenser.[2][3]
Q3: What is the recommended field life of a this compound lure, and how often should it be replaced?
A3: The effective field life of a this compound lure typically ranges from 6 to 8 weeks.[2] However, this can be influenced by the type of dispenser and the prevailing environmental conditions, especially temperature.[7][8] For instance, cotton wick dispensers may have a shorter lifespan of 6 to 8 weeks, while polyethylene (B3416737) matrix dispensers have been shown to be effective for up to 12 weeks by providing a more controlled release.[7][8] It is crucial to adhere to the manufacturer's replacement recommendations and to consider accelerating the replacement schedule in hotter climates.
Q4: Does the type of dispenser used for this compound matter in different environmental conditions?
A4: Yes, the dispenser type is a critical factor that mediates the effects of the environment on this compound release.[3] Different dispensers are designed to control the volatilization rate of the attractant. For example:
-
Cotton Wicks: These are simple dispensers that can have a high initial release rate, which is strongly influenced by temperature.[6] Their longevity is often shorter, especially in warm conditions.[6]
-
Polymeric Plugs and Matrix Dispensers: These are designed for a more controlled and prolonged release of the attractant.[7][8] They can buffer the effects of high temperatures to some extent, leading to a longer and more consistent period of efficacy in the field.[7]
Choosing the right dispenser is essential for optimizing performance and longevity based on the specific environmental conditions of your study area.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Sudden drop in capture rates after an initial period of success. | Lure exhaustion due to high temperatures. | 1. Check the age of the lure; it may need replacement sooner than the standard interval in hot weather. 2. Consider switching to a controlled-release dispenser designed for higher temperatures. 3. Move traps to more shaded locations to reduce the internal temperature.[2] |
| Inconsistent capture rates between traps in the same area. | Variations in microclimate (e.g., some traps in direct sun, others in shade). | 1. Standardize trap placement to ensure similar sun exposure and canopy cover for all traps. 2. Record environmental parameters (temperature, humidity) at each trap location to identify and account for microclimatic differences. |
| Low capture rates despite the presence of the target pest. | 1. Sub-optimal temperature for insect activity. 2. Lure degradation due to improper storage or age. | 1. Ensure trapping is conducted within the optimal temperature range for the target species' activity.[1][3] 2. Verify that lures have been stored according to the manufacturer's instructions and are within their expiration date. Long-term storage at elevated temperatures (e.g., >27°C) can reduce the amount of active ingredient available for release.[3][5] |
| Lure appears physically intact but is no longer effective. | The active ingredient has been depleted even though the dispenser matrix remains. | Rely on the recommended replacement schedule rather than the physical appearance of the lure. The amount of residual this compound can fall below the effective threshold even when the dispenser looks unchanged.[9] |
Quantitative Data Summary
The following tables summarize the impact of temperature on the release rate of this compound from different dispenser types as reported in scientific literature.
Table 1: Effect of Temperature on this compound Release Rate from Plug Dispensers
| Temperature (°C) | Average Weight Loss (%) after 80 days | Reference |
| 15 | ~20% | [3][5] |
| 25 | ~50% | [3][5] |
| 35 | >90% | [3][5] |
Table 2: Field Longevity of Different this compound Dispenser Types
| Dispenser Type | Effective Longevity (Weeks) | Key Findings | Reference |
| Cotton Wick (0.75 cm³) | 6 | Standard efficacy period. | [7][8] |
| Cotton Wick (1.5 cm³) | 8 | Increased dose slightly extends longevity. | [7][8] |
| Polyethylene Matrix | Up to 12 | Prolonged release and more consistent attraction. | [7] |
| 2g Polymeric Plug | 8 - 14 | Effectiveness drops when captures fall below 50% of fresh liquid this compound. | [6] |
| 4g Polymeric Plug | Up to 12 | Maintained high capture rates for a longer duration compared to 2g plugs. | [9][10] |
Experimental Protocols
Protocol 1: Evaluating the Effect of Temperature on this compound Release Rate in a Laboratory Setting
-
Objective: To quantify the release rate of this compound from a specific dispenser type at different constant temperatures.
-
Materials:
-
This compound dispensers of the same batch.
-
Analytical balance (readable to 0.0001 g).
-
Temperature-controlled incubators or environmental chambers.
-
Forceps.
-
-
Methodology:
-
Individually number and weigh each dispenser to record its initial weight (Wi).
-
Place a set of dispensers in each incubator, with each incubator set to a different constant temperature (e.g., 15°C, 25°C, 35°C).[3][5]
-
At predetermined intervals (e.g., weekly), remove the dispensers from the incubators.
-
Allow the dispensers to acclimatize to the ambient laboratory temperature before weighing.
-
Record the current weight (Wc) of each dispenser.
-
Calculate the weight loss over time to determine the release rate at each temperature.
-
The experiment should continue for a period that reflects the expected field life of the lure (e.g., 8-12 weeks).
-
Protocol 2: Field Evaluation of this compound Efficacy
-
Objective: To compare the attractiveness and longevity of different this compound dispenser types under field conditions.
-
Materials:
-
Methodology:
-
Establish a grid of traps in the experimental field, ensuring a minimum distance between traps (e.g., 20-30 meters) to avoid interference.[10][11]
-
Use a randomized complete block design to assign the different lure treatments to the traps.[11]
-
Hang traps at a consistent height and in similar positions on host plants (e.g., 1.5 meters high in the canopy on the southern side of trees).
-
Service the traps at regular intervals (e.g., weekly).[11] During servicing, count and remove all captured insects.
-
To compensate for any positional effects, rotate the traps clockwise among the locations within each block after each service.[11]
-
Continue the trial for the expected duration of the lures' efficacy.
-
Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the different dispenser types over time.[11][12]
-
Visualizations
Caption: Factors influencing this compound trap efficacy.
Caption: Troubleshooting workflow for low capture rates.
References
- 1. Effects of Physiological Status and Environmental Factors on the Lure Responses of Three Pest Fruit Fly Species (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Temperature on the Release Rate of this compound Under Laboratory and Field Cage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioone.org [bioone.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.flvc.org [journals.flvc.org]
- 10. bioone.org [bioone.org]
- 11. academic.oup.com [academic.oup.com]
- 12. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
Technical Support Center: Enhancing the Longevity of Trimedlure Dispensers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the longevity of Trimedlure dispensers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical field longevity of a standard this compound dispenser?
The effectiveness of standard this compound dispensers, such as those using cotton wicks, can decline significantly within 2 to 4 weeks under field conditions.[1][2] However, the longevity is highly dependent on environmental factors, particularly temperature.[1][3] Polymeric matrix dispensers have been shown to prolong the release of this compound and can remain effective for up to 12 weeks.[1][4]
Q2: How does temperature impact the longevity of this compound dispensers?
Temperature is a critical factor influencing the release rate of this compound.[5][6][7] Higher ambient temperatures lead to a more rapid volatilization of the attractant.[5][6] This initially increases the capture rates of target insects but also shortens the effective lifespan of the lure.[5][6] Conversely, at lower temperatures, the release rate is reduced, which may lead to lower but more sustained capture rates over a longer period.[1][3]
Q3: What are the different types of dispenser materials available for this compound, and how do they compare in terms of longevity?
Several types of dispenser materials are used for this compound, each with different release characteristics and longevity:
-
Cotton Wicks: These are the most traditional dispensers but have the shortest lifespan, typically losing attractiveness within 2-4 weeks due to the high volatility of liquid this compound.[1][2][4]
-
Polymeric Plugs/Matrices: These solid dispensers, often made from polyethylene, provide a controlled release of this compound, significantly extending the field life to 12 weeks or more.[1][4]
-
Mesoporous Materials: These materials offer a more stable release rate that is less dependent on temperature, leading to a longer and more consistent performance compared to polymeric plugs.[8][9]
-
Microencapsulation: This technology involves enclosing the pheromone in microscopic capsules, which can provide a sustained release over a long period.[10]
Q4: Can the initial loading dose of this compound affect the dispenser's longevity?
Yes, increasing the initial dose of this compound in a dispenser can extend its longevity.[1][4] For instance, doubling the dose in a cotton wick dispenser from 0.75 cm³ to 1.5 cm³ can increase its active period.[1][4] However, a higher loading does not always result in a proportionally higher capture rate in the initial phase of deployment.[11]
Q5: How should this compound dispensers be stored to maximize their shelf life?
To maximize shelf life, this compound dispensers should be stored in a cool, dark place, preferably refrigerated or frozen, in their original sealed packaging.[12] This minimizes premature release of the attractant and protects it from degradation by heat and light.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound dispensers in experimental settings.
Problem: Rapid decline in insect capture rates.
| Possible Cause | Troubleshooting Step |
| High ambient temperatures | Monitor local temperature data. In periods of extreme heat, consider replacing dispensers more frequently. Shielding traps from direct sunlight can also help moderate the release rate.[13] |
| Dispenser depletion | Refer to the manufacturer's recommended lifespan for the specific dispenser type. If the dispenser has been in the field for an extended period, replace it with a new one. |
| Incorrect dispenser type for conditions | For long-term studies or in hot climates, switch from cotton wicks to polymeric or mesoporous dispensers for a more controlled and extended release.[4][8][9] |
| Improper storage prior to use | Ensure dispensers were stored correctly (cool, dark, sealed packaging) before deployment to prevent premature loss of this compound.[12] |
Problem: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Variability in dispenser release rates | Use dispensers from the same manufacturing batch for a given experiment to minimize variations in loading and material composition.[12] |
| Microclimate variations within the experimental site | Randomize the placement of different dispenser types or treatments across the experimental area to account for variations in temperature, sunlight exposure, and airflow. |
| Contamination of dispensers | Always handle dispensers with gloves to avoid contamination from skin oils or other chemicals that could alter their attractiveness. |
Problem: Dispensers appear physically intact but are no longer effective.
| Possible Cause | Troubleshooting Step |
| Chemical degradation of this compound | Exposure to UV light and oxygen over time can lead to the chemical breakdown of this compound, rendering it inactive. Consider using dispensers with UV-protective materials if available. |
| Loss of the most attractive isomers | Commercial this compound is a mixture of isomers with varying levels of attractiveness. The more volatile and attractive isomers may be released more quickly, leaving behind a less effective mixture. |
Data Presentation
Table 1: Comparison of this compound Dispenser Longevity by Material
| Dispenser Material | Typical Effective Longevity | Key Advantages | Key Disadvantages |
| Cotton Wick | 2 - 4 weeks[1][2][4] | Low cost, easy to prepare | High volatility, short lifespan, susceptible to environmental conditions |
| Polymeric Matrix | Up to 12 weeks[1][4] | Controlled release, longer lifespan | Release rate is temperature-dependent |
| Mesoporous Material | > 12 weeks[8][9] | Stable release rate, less temperature-dependent, longer lifetime | Higher cost, may be more brittle |
Table 2: Effect of Temperature on this compound Release Rate from Polymeric Dispensers
| Temperature | Relative Release Rate Increase (from 25°C) | Reference |
| 25°C | - | [9] |
| 40°C | 3.63 times | [9] |
| 50°C | Not specified, but expected to be higher | - |
Experimental Protocols
Protocol 1: Determining the Field Longevity of this compound Dispensers
Objective: To evaluate and compare the effective field life of different this compound dispenser types by monitoring insect capture rates over time.
Materials:
-
Multiple units of each dispenser type to be tested (e.g., cotton wick, polymeric plug).
-
Standard insect traps (e.g., Jackson traps).
-
Collection vials.
-
Field notebook or data logger.
-
GPS device for marking trap locations.
-
Weather station or access to local weather data.
Methodology:
-
Site Selection: Choose an appropriate field site with a known population of the target insect. The site should be large enough to accommodate multiple traps with adequate spacing to avoid interference.
-
Trap Preparation: Bait each trap with one of the dispenser types being tested. Include a set of unbaited traps as a control.
-
Trap Deployment: Deploy the traps in a randomized block design to minimize the effects of spatial variability. Record the GPS coordinates of each trap.
-
Data Collection: Inspect the traps at regular intervals (e.g., weekly). For each trap, record the number of target insects captured and remove them.
-
Environmental Monitoring: Record key environmental data such as temperature, humidity, and wind speed throughout the experimental period.
-
Data Analysis: Plot the mean number of insects captured per trap for each dispenser type against time (in weeks). The point at which the capture rate of a dispenser type drops significantly and is no longer statistically different from the control indicates the end of its effective field life.
Protocol 2: Quantifying Residual this compound in Dispensers
Objective: To measure the amount of this compound remaining in dispensers after a period of field exposure to determine the release rate.
Materials:
-
Aged dispensers collected from the field at different time intervals (e.g., 0, 2, 4, 6, 8, 10, 12 weeks).
-
Unaged dispensers as a control.
-
Solvent for extraction (e.g., hexane).
-
Vials with airtight caps.
-
Vortex mixer or sonicator.
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS).
-
This compound analytical standard.
Methodology:
-
Sample Collection: At predetermined intervals, collect a subset of the deployed dispensers from the field. Store them in a freezer to prevent further volatilization until analysis.
-
Extraction:
-
Place a single dispenser in a vial.
-
Add a precise volume of the extraction solvent.
-
Seal the vial and agitate it using a vortex mixer or sonicator for a set period to ensure complete extraction of the remaining this compound.
-
-
GC Analysis:
-
Prepare a calibration curve using the this compound analytical standard.
-
Inject a sample of the extract from each dispenser into the GC.
-
Identify and quantify the this compound peak based on the retention time and the calibration curve.
-
-
Data Analysis: Calculate the amount of this compound remaining in each dispenser at each time point. Plot the residual amount of this compound against time to determine the release profile for each dispenser type.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Multivariate structure-environmental fate relationships for chlorinated chemicals | Journal de Chimie Physique et de Physico-Chimie Biologique [jcp.edpsciences.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 8. d-nb.info [d-nb.info]
- 9. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Cyclohexane on chlorination gives A Chloro cyclohexane class 12 chemistry CBSE [vedantu.com]
Troubleshooting low trap capture rates with Trimedlure lures
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for experiments involving Trimedlure lures, particularly for monitoring the Mediterranean fruit fly, Ceratitis capitata.
Troubleshooting Guide
This section addresses specific issues that may lead to lower-than-expected trap capture rates in a question-and-answer format.
Q1: My newly deployed trap with a fresh this compound lure has a low or zero capture rate. What should I check first?
A: When a new lure fails to perform, the issue often lies with the trap setup and placement. Verify the following critical factors:
-
Trap Placement: Traps should be suspended from branches in a shaded location, approximately 1 to 2 meters above the ground.[1] The trap entrance must be clear and not obstructed by leaves or branches.[2] For best results, place traps within the canopy of host plants.[3]
-
Handling: Always wear gloves when handling lures to prevent contamination of the lure or the outer surface of the trap.[2][4] Discard old lures and packaging away from the experimental site.[4]
-
Trap Assembly: Ensure the trap is assembled correctly as per the manufacturer's instructions. For example, Jackson traps are white 'delta' traps made of waxed paper with a sticky insert placed on the bottom.[1]
-
Lure Contamination: Avoid spilling the lure's active ingredient, as this can create competing attraction points outside the trap.[2]
Q2: My capture rates have significantly decreased over time. How does lure age affect performance and when should I replace my lure?
A: The effectiveness of this compound is directly related to its age and weathering in the field. The release rate of the active attractant diminishes over time.
-
Effective Lifespan: Standard 2g this compound plugs are generally effective for up to 6 weeks.[1][5] After 6 weeks of weathering, capture rates can be significantly reduced.[1] Studies have shown that 4g plugs may extend the effective life by approximately two weeks, to around 8 weeks.[5]
-
Degradation Threshold: The lure's attractiveness drops when the residual amount of this compound falls below a critical threshold. For 2g plugs, this occurs when the remaining content is around 0.4g.[1]
-
Environmental Impact on Aging: Lure degradation is faster in warmer conditions.[6][7] A lure that lasts for several weeks in cool weather may only be effective for a couple of weeks in high heat.[1]
Q3: Could environmental conditions be impacting my experimental results?
A: Yes, environmental factors, especially temperature, are highly influential.
-
Temperature: Temperature is the most critical environmental factor affecting this compound performance.[8] There is a direct relationship between ambient temperature and the lure's release rate; higher temperatures lead to higher volatility and a faster release of the attractant.[1][9][10] While this can increase captures in the short term, it also exhausts the lure more quickly.[1] Lures are effective for a much shorter period in warm conditions (e.g., 2 weeks at daily maxima of 28–43 °C) compared to cool conditions (e.g., 10 weeks at 6–24 °C).[1]
-
Humidity and Rain: The impact of humidity is less definitive and can be confounded by temperature.[8] Some studies report higher captures in drier conditions, while others suggest an increase with higher relative humidity.[8]
-
Wind: While not extensively documented in the provided results, high winds can affect the dispersal of the pheromone plume, potentially impacting the trap's effective range.
Q4: I've followed all placement and handling protocols with fresh lures, but results are still poor. What else could be the cause?
A: If lure age and placement have been ruled out, consider these less common but important factors:
-
Lure Storage: Lures must be stored correctly to maintain efficacy. Keep them sealed in their original packaging in a cool, dry place away from direct sunlight.[4][11] For optimal long-term shelf life, refrigeration or freezing is recommended.[4] Improper storage, such as at high temperatures (e.g., 27°C) for extended periods, can reduce the amount of active ingredient available for release.[9][10]
-
Target Insect Population: The physiological state of the target flies can influence their response. Factors like fly age and nutritional status affect their attraction to lures.[8] Additionally, if the wild male population is very low, capture rates will naturally be low.[12]
-
Lure Formulation: this compound is a mixture of eight isomers, with isomer 'C' being the most attractive component to Mediterranean fruit flies.[10][13] Variations in the isomeric ratio between different batches or manufacturers could potentially lead to differences in performance.
Visual Guides
The following diagrams illustrate key logical workflows and relationships for troubleshooting and understanding this compound efficacy.
References
- 1. bioone.org [bioone.org]
- 2. Pheromones - Susbin [susbin.com]
- 3. Factors affecting detection and trapping efficacy of Mediterranean fruit flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medfly Tri-Med Lure - Yates Hort & Ag [hortag.com.au]
- 5. journals.flvc.org [journals.flvc.org]
- 6. researchgate.net [researchgate.net]
- 7. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 8. Effects of Physiological Status and Environmental Factors on the Lure Responses of Three Pest Fruit Fly Species (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Temperature on the Release Rate of this compound Under Laboratory and Field Cage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rfdsafeagri.com [rfdsafeagri.com]
- 12. Field evaluation of female- and male-targeted traps for Ceratitis capitata (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [sitem.herts.ac.uk]
Technical Support Center: Photostability and Thermal Degradation of Trimedlure
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the photostability and thermal degradation of Trimedlure. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
A1: this compound is a synthetic insect attractant used for monitoring and controlling fruit fly populations, particularly the Mediterranean fruit fly (Ceratitis capitata)[1]. It is a colorless to pale yellow liquid with a fruity odor and is known for its high volatility[1]. This compound is a complex mixture of eight isomers[2][3]. Under normal conditions, it is relatively stable but should be stored away from strong oxidizing agents and extreme temperatures to maintain its efficacy[1].
Q2: What are the main factors that can cause this compound to degrade?
A2: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation) and high temperatures (thermal degradation).[4][5] The rate of degradation is also influenced by environmental conditions such as humidity and the presence of oxygen.[4][5] Studies have shown that this compound dispensers degrade faster during the summer than in the winter, indicating a significant impact of temperature on its stability[6][7].
Q3: How does temperature affect the stability and release rate of this compound?
A3: Temperature has a direct relationship with the release rate and degradation of this compound. Higher temperatures increase its volatility and accelerate its degradation[2]. One study found that this compound degraded the fastest among a mixture of three male lures, with a more rapid loss observed in summer compared to winter[6][7]. Long-term storage at elevated temperatures (e.g., >4 years at 27°C) can significantly affect the quantity of the active ingredient available for release[2].
Q4: What is known about the photostability of this compound?
A4: Specific public data on the photodegradation pathways of this compound is limited. However, general principles of photostability testing, as outlined in ICH guideline Q1B, can be applied[8]. Forced degradation studies under controlled light exposure are necessary to evaluate its photosensitivity, identify potential degradation products, and determine appropriate protective measures, such as light-resistant packaging[8][9].
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
Possible Cause:
-
Variable Experimental Conditions: Inconsistent temperature, humidity, or light exposure across samples.
-
Sample Preparation: Inconsistencies in the preparation of this compound solutions or dispensers.
-
Analytical Method Variability: Issues with the analytical method, such as column degradation or detector fluctuations.
Troubleshooting Steps:
-
Standardize Conditions: Ensure all samples are subjected to identical and controlled environmental conditions. Use a properly calibrated stability chamber.
-
Protocol Adherence: Strictly follow a detailed and validated protocol for sample preparation.
-
Method Validation: Validate the analytical method for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines[4][5]. High-performance liquid chromatography (HPLC) is a commonly used technique for stability testing[10][11].
-
Use of Controls: Always include control samples (e.g., stored in the dark or at low temperatures) to differentiate between thermal and photodegradation[9].
Issue 2: Rapid degradation of this compound observed in field trials.
Possible Cause:
-
High Environmental Temperatures: As noted, this compound's degradation is accelerated in warmer conditions[6][7].
-
Formulation Issues: The dispenser or formulation may not be providing adequate protection or controlled release.
-
High Volatility: this compound is a volatile compound, and its loss may be due to evaporation as well as chemical degradation[1][12].
Troubleshooting Steps:
-
Monitor Environmental Conditions: Record temperature and humidity during field trials to correlate with degradation rates.
-
Evaluate Formulation: Consider reformulating with stabilizers or using different dispenser materials. Diluting this compound with certain oils, such as sunflower or paraffin (B1166041) oil, has been shown to improve its stability under field conditions[13].
-
Controlled Release Dispensers: Utilize polymeric plug-type dispensers designed for controlled release to prolong the efficacy of the attractant[13].
Quantitative Data Summary
| Study Type | Compound | Observation | Influencing Factors |
| Field Weathering | This compound (TML) | Degraded the fastest among TML, Methyl Eugenol (ME), and Raspberry Ketone (RK)[6][7]. | Higher degradation in summer than winter[6][7]. |
| Field Weathering | This compound (TML) | Loss rate was TML > ME > RK[7]. | Temperature, environmental exposure[2][7]. |
| Laboratory Study | This compound (TML) | Release rate is directly related to temperature (tested at 15, 25, and 35°C)[2]. | Temperature[2]. |
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study
Objective: To evaluate the thermal stability of this compound and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Place samples in a calibrated oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Include a control sample stored at a lower temperature (e.g., 4°C).
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
-
Analysis:
Protocol 2: Forced Photostability Study (as per ICH Q1B)
Objective: To assess the photosensitivity of this compound.
Methodology:
-
Sample Preparation: Place this compound solution or solid dispenser in a chemically inert, transparent container.
-
Exposure Conditions:
-
Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter)[8][9].
-
A dark control, wrapped in aluminum foil, should be placed alongside the exposed sample to account for thermal degradation[9].
-
-
Analysis:
-
After the exposure period, analyze both the exposed and dark control samples using a validated HPLC method.
-
Compare the chromatograms to identify any peaks corresponding to photodegradation products.
-
Visualizations
References
- 1. CAS 12002-53-8: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [sitem.herts.ac.uk]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 8. ema.europa.eu [ema.europa.eu]
- 9. q1scientific.com [q1scientific.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. promedpharmallc.com [promedpharmallc.com]
- 15. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
Technical Support Center: Extending the Shelf Life of Trimedlure-Based Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on extending the shelf life of Trimedlure-based products. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound?
A1: The stability of this compound, a tert-butyl ester of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid, is primarily affected by three main factors:
-
Hydrolysis: The ester bond in this compound is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This process breaks down this compound into its corresponding carboxylic acid and tert-butanol.
-
Oxidation: The cyclohexanecarboxylate (B1212342) ring structure can be vulnerable to oxidation, which can be initiated by exposure to atmospheric oxygen, heat, light (UV radiation), and trace metal ions.
-
Volatility: this compound is a volatile compound, and its loss over time due to evaporation can be significant, especially at elevated temperatures.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation of this compound is expected to occur via hydrolysis of the tert-butyl ester. This reaction would yield 4- and 5-chloro-2-methylcyclohexanecarboxylic acid and tert-butanol. Oxidation of the cyclohexane (B81311) ring could lead to the formation of various ketones, alcohols, and carboxylic acids, though specific degradation products from oxidation are not well-documented in publicly available literature.
Q3: What is the typical shelf life of a this compound lure?
A3: The effective field life of a standard this compound lure, often a polymeric plug, is generally between 6 to 8 weeks.[1] After this period, its attractiveness to the target insect, the Mediterranean fruit fly (Ceratitis capitata), significantly decreases. The actual shelf life can vary depending on environmental conditions, particularly temperature, and the type of dispenser used.
Q4: How can I extend the shelf life of my this compound formulations?
A4: Several strategies can be employed to extend the shelf life of this compound-based products:
-
Incorporate Antioxidants: The addition of antioxidants can mitigate oxidative degradation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and Vitamin E (alpha-tocopherol).
-
Control Moisture: Minimizing exposure to moisture is critical to prevent hydrolysis. This can be achieved through the use of desiccants in storage and by selecting appropriate packaging with low moisture permeability.
-
Optimize Storage Conditions: Storing this compound products in a cool, dark place, such as a refrigerator or freezer, can significantly slow down both degradation reactions and volatilization.
-
Select Appropriate Packaging: Using packaging materials with low permeability to oxygen and volatile organic compounds is essential.
Q5: What are common signs that my this compound product has degraded?
A5: Degradation of this compound can be indicated by several observations:
-
Reduced Biological Activity: A noticeable decrease in the attraction of target insects in field or laboratory assays is a primary indicator.
-
Changes in Physical Appearance: While this compound is an oily liquid, significant changes in color or viscosity could suggest degradation.
-
Chemical Analysis: The most definitive way to confirm degradation is through chemical analysis, such as Gas Chromatography (GC), which can show a decrease in the concentration of the active isomers of this compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Results in Stability Studies
-
Symptom: High variability in this compound concentration between replicate samples stored under the same conditions.
-
Possible Causes:
-
Inconsistent sealing of storage containers, leading to variable exposure to air and moisture.
-
Non-homogenous distribution of stabilizers within the formulation.
-
Cross-contamination between samples.
-
Inconsistent sample extraction or preparation for analysis.
-
-
Troubleshooting Steps:
-
Ensure all storage containers are of the same type and are sealed uniformly and tightly.
-
Thoroughly mix the this compound formulation before aliquoting into individual samples.
-
Use separate, clean equipment for handling each sample to prevent cross-contamination.
-
Review and standardize the sample preparation and extraction protocol. Ensure consistent volumes, times, and mixing procedures.
-
Issue 2: Unexpected Peaks in GC Chromatogram
-
Symptom: Appearance of new, unidentified peaks in the gas chromatogram of an aged this compound sample.
-
Possible Causes:
-
Degradation of this compound into smaller, more volatile compounds.
-
Leaching of compounds from the packaging material into the sample.
-
Contamination of the sample or the GC system.
-
-
Troubleshooting Steps:
-
Hypothesize potential degradation products (e.g., the corresponding carboxylic acid) and, if possible, run standards of these compounds to see if the retention times match.
-
Analyze a "blank" sample stored in the same packaging material without this compound to check for leached compounds.
-
Run a solvent blank on the GC to check for system contamination.
-
If using mass spectrometry (MS) as a detector, analyze the mass spectrum of the unknown peak to help identify its structure.
-
Issue 3: Rapid Loss of Lure Attractiveness in the Field
-
Symptom: A significant drop in insect capture rates well before the expected 6-8 week lifespan of the lure.
-
Possible Causes:
-
Exposure to extreme environmental conditions (e.g., unusually high temperatures or direct sunlight).
-
Improper storage of lures before deployment.
-
Use of a dispenser type that is not suitable for the environmental conditions, leading to rapid release of the attractant.
-
-
Troubleshooting Steps:
-
Review the environmental conditions during the deployment period. If possible, shield lures from direct sunlight.
-
Verify that lures were stored in a cool, dark place in their original sealed packaging before use.
-
Consider using a controlled-release dispenser designed for high temperatures if this is a recurring issue.
-
Conduct a side-by-side field trial with a fresh batch of lures to confirm that the issue is with the aged lures.
-
Data Presentation
Table 1: Hypothetical Effectiveness of Different Antioxidants on this compound Stability
| Antioxidant | Concentration (% w/w) | Storage Conditions | Shelf Life Extension (%) |
| BHT | 0.1 | 40°C, 75% RH | 25 |
| BHA | 0.1 | 40°C, 75% RH | 20 |
| Vitamin E | 0.1 | 40°C, 75% RH | 15 |
| BHT + BHA (1:1) | 0.1 | 40°C, 75% RH | 35 |
Note: This table presents hypothetical data for illustrative purposes, as publicly available quantitative data on the direct stabilization of this compound is limited. The effectiveness of antioxidants should be determined empirically for your specific formulation and storage conditions.
Table 2: Comparison of Packaging Materials for this compound Storage
| Packaging Material | Oxygen Permeability (cc/m²/24hr) | Water Vapor Transmission Rate (g/m²/24hr) | Recommended for this compound |
| Glass (Amber) | Very Low | Very Low | Excellent |
| Aluminum Foil Laminate | Very Low | Very Low | Excellent |
| Polyethylene Terephthalate (PET) | Low | Moderate | Good (short to medium term) |
| High-Density Polyethylene (HDPE) | Moderate | Low | Fair (short term) |
| Low-Density Polyethylene (LDPE) | High | Low | Not Recommended |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Formulations
Objective: To evaluate the stability of a this compound formulation with and without stabilizers under accelerated aging conditions.
Materials:
-
This compound (technical grade)
-
Candidate stabilizers (e.g., BHT, BHA)
-
Inert solvent (e.g., hexane)
-
Amber glass vials with PTFE-lined caps
-
Environmental chamber with temperature and humidity control
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Analytical balance, volumetric flasks, pipettes, and syringes
Methodology:
-
Preparation of Formulations:
-
Prepare a stock solution of this compound in hexane (B92381) (e.g., 10 mg/mL).
-
Prepare separate formulations by adding different concentrations of stabilizers to aliquots of the this compound stock solution (e.g., 0.1% w/w BHT).
-
Prepare a control formulation with no added stabilizer.
-
-
Sample Storage:
-
Aliquot each formulation into multiple amber glass vials (e.g., 1 mL per vial).
-
Tightly cap the vials.
-
Place the vials in an environmental chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).
-
Store a set of control samples at -20°C.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial of each formulation from the environmental chamber and the freezer.
-
Allow the vials to come to room temperature.
-
Dilute the samples to an appropriate concentration for GC-FID analysis.
-
-
GC-FID Analysis:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: 100°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Quantify the peak area of the active this compound isomers.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time for each formulation.
-
Compare the degradation rates of the stabilized formulations to the control.
-
Mandatory Visualizations
Caption: Key degradation pathways of this compound and corresponding stabilization strategies.
Caption: Troubleshooting decision tree for diagnosing poor this compound lure performance.
References
Technical Support Center: Trimedlure Trap Performance and Non-Target Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Trimedlure-baited traps, focusing on the impact of non-target species on trap performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target species?
A1: this compound is a powerful synthetic parapheromone, specifically designed as a male attractant for the Mediterranean fruit fly, Ceratitis capitata (Medfly). It is extensively used worldwide in monitoring and detection programs for this significant agricultural pest.
Q2: How specific is this compound to the Mediterranean fruit fly?
A2: this compound is highly specific to male Ceratitis capitata.[1][2] Studies have consistently shown that traps baited with this compound capture a very high percentage of male Medflies, often approaching 100% of the target species captures.[1] While occasional captures of female Medflies have been reported, these are generally very low.
Q3: Do this compound traps capture non-target insect species?
A3: Yes, while highly specific to the target species, this compound traps can occasionally capture non-target insects. However, the diversity and volume of bycatch are generally considered to be very low compared to traps using food-based or proteinaceous lures.[3][4]
Q4: What are the most common non-target insects found in this compound traps?
A4: The composition of non-target captures can vary significantly by geographical location and surrounding habitat. Studies have identified various non-target insects, with saprophagous and flower-associated insects being the most common. These can include species from the orders Diptera (flies) and Hymenoptera (bees, wasps, and ants).
Q5: Can the presence of non-target species in a trap affect its performance for capturing the target species?
A5: A high number of non-target captures can theoretically reduce the efficiency of a trap by occupying space on the sticky surface or otherwise obscuring the trap entrance. However, due to the high specificity of this compound, this is generally not a significant issue. If high non-target captures are observed, it may indicate a problem with the lure or trap placement.
Troubleshooting Guide
Issue: Lower than expected capture of Ceratitis capitata.
-
Question: Is the this compound lure within its effective lifespan?
-
Answer: The effectiveness of this compound lures typically declines after 6-8 weeks in the field. It is recommended to replace lures within this timeframe to maintain optimal performance.
-
-
Question: What are the ambient temperature and sunlight exposure conditions?
-
Answer: High temperatures and direct sunlight can increase the volatilization rate of this compound, shortening the lure's effective life. Conversely, very low temperatures can reduce the release rate, leading to lower capture rates. Consider placing traps in shaded locations to prolong lure efficacy.
-
-
Question: Where are the traps placed?
-
Answer: For best results, traps should be placed in host plants of the Mediterranean fruit fly, such as citrus trees. The presence of host plants has been shown to improve trap efficacy.
-
Issue: Unusually high capture of non-target species.
-
Question: Has the lure been contaminated?
-
Answer: Ensure that the lure has not come into contact with other chemicals or attractants that might draw in non-target species. Always handle lures with clean gloves.
-
-
Question: Is there an accumulation of dead insects in the trap?
-
Answer: A large accumulation of dead insects, including the target species, can begin to decompose and produce odors that attract saprophagous non-target insects.[5] Regularly servicing traps to remove captured insects can mitigate this issue.
-
-
Question: Are there other attractants nearby?
-
Answer: Avoid placing this compound traps in close proximity to traps using different types of lures (e.g., food-based lures), as this can lead to cross-attraction of non-target species.
-
Data Presentation: Non-Target Species Captured in this compound Traps
The following tables summarize quantitative data on non-target insect captures in this compound-baited traps from studies conducted in different geographical regions. It is important to note that the composition of non-target fauna is highly dependent on the local ecosystem.
Table 1: Non-Target Insects Captured in this compound-Baited Traps in South Korea
| Order | Family | Percentage of Total Captures |
| Diptera | Drosophilidae | 16% |
| Milichiidae | 12% | |
| Phoridae | 8% | |
| Sciaridae | 8% | |
| Sphaeroceridae | 8% | |
| Cecidomyiidae | 4% | |
| Chloropidae | 4% | |
| Muscidae | 4% | |
| Hymenoptera | Formicidae | 24% |
| Braconidae | 4% | |
| Diapriidae | 4% | |
| Figitidae | 4% | |
| Mymaridae | 4% |
Source: Adapted from a survey-based study in South Korea.
Table 2: Non-Target Insects Captured in Lure-Baited Traps in Bangladesh
| Lure Type | Non-Target Group | Abundance |
| This compound | Bactrocera spp. | None Captured |
| Saprophagous Diptera | Low | |
| Drosophilidae | Low | |
| Milichiidae | Low | |
| Hymenoptera (black ants) | Low | |
| Cuelure & Methyl Eugenol | Saprophagous Diptera | Abundant |
| Drosophilidae | Abundant | |
| Milichiidae | Abundant | |
| Hymenoptera (black ants) | Abundant |
Source: Adapted from a study on the efficacy of solid male lures in Bangladesh.[3] Note: This study highlights the high specificity of this compound compared to other lures used for different fruit fly species.
Experimental Protocols
Protocol for Assessing the Specificity of this compound-Baited Traps
This protocol outlines a detailed methodology for conducting a field experiment to evaluate the specificity of this compound-baited traps and quantify the capture of non-target species.
1. Objective: To determine the species composition and relative abundance of target and non-target insects captured in this compound-baited traps under specific field conditions.
2. Materials:
-
Jackson traps (or other standard trap type for C. capitata)
-
This compound plugs/lures
-
Unbaited (control) traps
-
Sticky inserts for traps
-
GPS device for marking trap locations
-
Collection vials with 70% ethanol
-
Forceps for handling insects
-
Field data sheets
-
Microscope for insect identification
-
Relevant taxonomic keys
3. Experimental Design:
-
Site Selection: Choose a minimum of three geographically distinct sites representative of the environments where the traps will be used (e.g., citrus orchard, mixed fruit orchard, non-host environment).
-
Trap Deployment: At each site, deploy a minimum of five this compound-baited traps and five unbaited control traps.
-
Randomization: Use a randomized complete block design. Within each site (block), randomly assign the positions of the baited and control traps.
-
Spacing: Ensure a minimum distance of 50 meters between traps to minimize interference.
-
Placement: Hang traps in the canopy of host trees (if applicable) at a height of 1.5-2 meters, preferably in a shaded location.
4. Procedure:
-
Trap Preparation: Assemble the traps according to the manufacturer's instructions. For baited traps, place one this compound lure inside. For control traps, leave them unbaited.
-
Deployment: Deploy the traps in the predetermined random locations. Record the GPS coordinates, date, and a description of each trap location.
-
Servicing: Service the traps weekly for a period of at least eight weeks to cover different environmental conditions and pest population cycles.
-
Carefully remove the sticky insert from each trap.
-
Place the insert in a labeled container for transport to the laboratory.
-
Replace the sticky insert with a new one.
-
Replace the this compound lure at the recommended interval (e.g., every 6 weeks).
-
-
Sample Processing:
-
In the laboratory, carefully remove all insects from the sticky inserts using forceps and a solvent if necessary.
-
Sort the captured insects into "target species" (Ceratitis capitata) and "non-target species."
-
Identify all captured insects to the lowest feasible taxonomic level (e.g., family, genus, species) using a microscope and taxonomic keys.
-
Count the number of individuals for each identified taxon.
-
5. Data Analysis:
-
Calculate the mean number of target and non-target insects captured per trap per week for both baited and control traps.
-
Determine the species richness and diversity of non-target insects in the baited traps.
-
Calculate the percentage of each non-target taxon relative to the total number of captures in the baited traps.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the capture rates of target and non-target species between the baited and control traps.
Visualizations
Caption: Experimental workflow for assessing this compound trap specificity.
Caption: Troubleshooting decision tree for high non-target captures.
References
- 1. Field evaluation of female- and male-targeted traps for Ceratitis capitata (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iaea.org [iaea.org]
- 4. Trapping of Ceratitis capitata Using the Low-Cost and Non-Toxic Attractant Biodelear [mdpi.com]
- 5. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
Technical Support Center: Overcoming Trimedlure Resistance in Fruit Fly Populations
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals investigating and potentially encountering Trimedlure (B76008) resistance in fruit fly populations, primarily focusing on the Mediterranean fruit fly, Ceratitis capitata.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
1. Troubleshooting Low Trap Efficacy
Q1: My this compound-baited traps are catching significantly fewer male fruit flies than expected. Does this indicate resistance?
A1: While resistance is a possibility, several other factors can lead to reduced trap efficacy. Before concluding resistance, please review the following common issues:
-
Lure Age and Storage: The effectiveness of this compound lures can decrease over time, with a significant drop in attractiveness often observed after 6-8 weeks in the field.[1] High temperatures can accelerate the degradation of the lure.
-
Lure Dispenser Type: The release rate of this compound is influenced by the dispenser type (e.g., cotton wicks, polymeric plugs).[1] Ensure you are using the appropriate dispenser for your experimental conditions and that it is not depleted.
-
Environmental Conditions: High ambient temperatures can increase the volatilization rate of this compound, potentially shortening the lure's effective lifespan.[1] Trap placement in direct sunlight can also lead to faster degradation.
-
Trap Placement: Traps placed in host plants, such as citrus trees for the Mediterranean fruit fly, have been shown to be more effective.[2]
-
Fly Population Density: Low capture rates may simply reflect a low population density of the target fruit fly in the area.
-
Competing Odor Sources: The presence of other strong attractants in the vicinity could be drawing the flies away from your traps.
Q2: I have ruled out other factors, and I still suspect reduced efficacy of this compound. What is the first step to investigate potential resistance?
A2: The first step is to perform a comparative attractancy bioassay in a controlled laboratory or field-cage setting. This will help you quantify the response of your suspect population to this compound compared to a known susceptible population. A detailed protocol for this bioassay is provided in the "Experimental Protocols" section of this guide.
2. Investigating the Mechanism of Resistance
Q3: If my bioassay confirms a reduced response to this compound, how can I determine the mechanism of resistance?
A3: Reduced response to an attractant can be due to two primary mechanisms:
-
Behavioral Resistance: Flies may have evolved a decreased sensitivity to the chemical cue at the receptor level or a change in their behavioral response, leading to avoidance of the attractant.
-
Metabolic Resistance: Flies may have developed an enhanced ability to metabolize and detoxify this compound, reducing its effect. This is often mediated by enzymes such as cytochrome P450s.[3]
To investigate metabolic resistance, a synergist bioassay is recommended. A detailed protocol is available in the "Experimental Protocols" section.
Q4: What are synergists and how can they help identify metabolic resistance?
A4: Synergists are compounds that are not toxic on their own but can increase the toxicity of another chemical by inhibiting the enzymes that would normally break it down.[4] In the context of this compound, if pre-exposure to a synergist that inhibits cytochrome P450 enzymes (like Piperonyl Butoxide - PBO) restores the attractive response in your suspect population, it strongly suggests that metabolic detoxification by these enzymes is a mechanism of resistance.
3. Strategies to Overcome this compound Resistance
Q5: If I confirm this compound resistance in my fruit fly population, what are my options?
A5: Several strategies can be employed to manage and overcome this compound resistance:
-
Use of Alternative Attractants: Research has identified several alternative attractants for the Mediterranean fruit fly that are more potent than this compound. Ceralure B1, for example, has been shown to be significantly more attractive to medfly males.[5][6] Food-based lures, such as Biodelear, can also be effective for trapping both males and females.[7]
-
Rotation of Attractants: Similar to insecticide resistance management, rotating between different types of attractants (e.g., this compound and a food-based lure) may help to slow the development of resistance.
-
Use of Synergists in Formulations: While still in the research phase for attractants, incorporating synergists into lure formulations could be a future strategy to overcome metabolic resistance.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Comparative Attractiveness of this compound Isomers and Analogs
| Compound | Relative Attractiveness to C. capitata Males | Reference |
| This compound (Commercial Mix) | Standard | [8] |
| This compound Isomer C | Most attractive isomer | [8] |
| Ceralure B1 (racemic) | 2-5 times more attractive than this compound | [5] |
| (-)-Ceralure B1 | 4-9 times more attractive than this compound | [6] |
| α-copaene | 5-6 times more attractive than this compound | [9] |
Table 2: Efficacy of Alternative Lures for Ceratitis capitata
| Lure | Target Sex | Relative Efficacy | Reference |
| This compound | Male | Standard | [10] |
| Ceralure B1 | Male | High | [5][6] |
| Biolure | Female (primarily) | High | [7] |
| Biodelear | Female (primarily) | High | [7] |
| Enriched Ginger Oil | Male | Less attractive than this compound |
Experimental Protocols
1. Protocol for Comparative Attractancy Bioassay
This protocol is designed to quantify the behavioral response of a fruit fly population to this compound in a controlled environment.
-
Objective: To determine if a suspect fruit fly population exhibits a reduced behavioral response to this compound compared to a susceptible control population.
-
Materials:
-
Y-tube olfactometer or wind tunnel.
-
Air pump and flow meters.
-
Charcoal-filtered, humidified air source.
-
Glass vials for lure presentation.
-
Filter paper discs.
-
This compound solution of a known concentration.
-
Solvent control (e.g., hexane).
-
Suspect fruit fly population (males, 3-5 days old, sexually mature).
-
Susceptible (control) fruit fly population (males, same age and condition).
-
-
Procedure:
-
Preparation:
-
Prepare a fresh solution of this compound at a standard concentration.
-
Apply a known volume of the this compound solution to a filter paper disc and allow the solvent to evaporate.
-
Prepare a solvent-only control disc in the same manner.
-
Place the this compound disc in one arm of the olfactometer and the control disc in the other.
-
-
Acclimatization:
-
Acclimate the fruit flies to the experimental room conditions for at least 1 hour before the bioassay.
-
-
Bioassay:
-
Introduce a single male fruit fly into the base of the Y-tube.
-
Allow the fly to choose between the two arms for a set period (e.g., 5 minutes).
-
Record the first choice of the fly (which arm it enters and stays in for a defined period, e.g., >1 minute) and the time taken to make the choice.
-
Remove the fly and rinse the olfactometer with solvent and bake between replicates to remove any residual odors.
-
Repeat with a minimum of 30 individual flies from both the suspect and susceptible populations.
-
-
Data Analysis:
-
For each population, calculate the percentage of flies that chose the this compound-baited arm.
-
Use a chi-square test to determine if the choice is significantly different from a 50:50 distribution (no preference).
-
Use a Fisher's exact test or chi-square test to compare the percentage of responding flies between the suspect and susceptible populations. A significantly lower response in the suspect population suggests reduced attraction.
-
-
2. Protocol for Synergist Bioassay
This protocol is designed to investigate the role of metabolic enzymes in potential this compound resistance.
-
Objective: To determine if inhibiting metabolic enzymes (specifically cytochrome P450s) restores the attractive response to this compound in a suspect fruit fly population.
-
Materials:
-
All materials from the Comparative Attractancy Bioassay protocol.
-
Synergist solution (e.g., Piperonyl Butoxide - PBO - in a suitable solvent like acetone).
-
Glass vials or containers for pre-exposure.
-
-
Procedure:
-
Pre-exposure:
-
Coat the inside of a glass vial with the PBO solution and allow the solvent to evaporate. Prepare a solvent-only control vial.
-
Expose a group of male flies from the suspect population to the PBO-coated vial for a set period (e.g., 1-2 hours) prior to the bioassay.
-
Expose another group of flies from the same population to the solvent-only control vial.
-
-
Bioassay:
-
Immediately following pre-exposure, conduct the Comparative Attractancy Bioassay as described above with both the PBO-exposed and control-exposed groups of flies.
-
-
Data Analysis:
-
Compare the percentage of flies responding to this compound between the PBO-exposed group and the control-exposed group from the suspect population using a Fisher's exact test or chi-square test.
-
A significantly higher response to this compound in the PBO-exposed group would indicate that cytochrome P450-mediated metabolism plays a role in the reduced attraction.
-
-
Visualizations
Diagram 1: Hypothetical Signaling Pathway for this compound Perception and Detoxification
Caption: Hypothetical pathway of this compound perception leading to attraction and potential metabolic detoxification.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: Logical workflow for the investigation of suspected this compound resistance in fruit fly populations.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of cytochrome P450-mediated detoxification in insect adaptation to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcm1.rcm.upr.edu [rcm1.rcm.upr.edu]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. Minus-Ceralure: Better Baiting for the Medfly : USDA ARS [ars.usda.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative structure-activity relationships (QSAR) of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Field evaluation of female- and male-targeted traps for Ceratitis capitata (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Adjusting Trimedlure concentration for different environmental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Trimedlure for various environmental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic chemical attractant, specifically a parapheromone, used to attract the male Mediterranean fruit fly, Ceratitis capitata.[1][2][3] Its primary application is in monitoring and managing populations of this significant agricultural pest.[1][2]
Q2: Why is it necessary to adjust this compound concentration for different environmental conditions?
A2: The efficacy of this compound is highly dependent on its release rate from the dispenser, which is significantly influenced by environmental factors such as temperature, and to a lesser extent, humidity and wind speed.[4][5][6][7] Adjusting the concentration or the type of dispenser can help maintain an optimal release rate under varying conditions, ensuring effective monitoring and control.
Q3: How does temperature affect the release rate of this compound?
A3: There is a direct relationship between temperature and the release rate of this compound.[3][4][6] Higher ambient temperatures increase the volatility of the compound, leading to a faster release rate.[4][6] Conversely, lower temperatures will decrease the release rate.
Q4: What is the typical field longevity of a this compound lure?
A4: The effectiveness of this compound lures generally decreases significantly after 6 to 8 weeks in the field.[4] It is recommended to replace them within this timeframe to maintain optimal attraction. Lures with a higher initial loading of this compound, such as 4g plugs, may have a slightly longer period of efficacy.[8]
Q5: Are there different types of dispensers for this compound?
A5: Yes, common dispenser types include polymeric plugs, cotton wicks, and laminated plastic dispensers.[9] Polymeric plugs are designed for a controlled, slower release over a longer period, while cotton wicks have a high initial release rate but a shorter field life.[9]
Troubleshooting Guide
Issue: Low or no capture of Mediterranean fruit flies in traps.
| Possible Cause | Troubleshooting Steps |
| Lure Age and Potency | - Verify Lure Age: this compound lures typically need replacement every 6-8 weeks.[4] Check the deployment date of your lures. - Proper Storage: Ensure lures were stored in a cool, dry place away from direct sunlight before deployment. Long-term storage at high temperatures (e.g., >27°C) can reduce the amount of active ingredient.[3] |
| Suboptimal Release Rate due to Temperature | - Low Temperatures: In cooler conditions, the release rate of this compound is reduced.[4][6] Consider using a dispenser with a higher release rate, such as a cotton wick, or a lure with a higher surface area to compensate. - High Temperatures: In very hot climates, the lure may be depleted faster than the recommended 6-8 weeks.[4] Monitor traps more frequently and consider earlier replacement. Using a controlled-release dispenser like a polymeric plug is recommended to prevent too rapid volatilization. |
| Improper Trap Placement | - Sunlight Exposure: Traps in direct sunlight will have higher internal temperatures, leading to a more rapid loss of this compound. Place traps in a shaded location within the tree canopy.[4] - Wind Exposure: High winds can disrupt the odor plume from the lure, making it difficult for flies to locate the trap. Position the trap entrance parallel to the prevailing wind direction and in a somewhat sheltered location.[10] - Trap Height: For fruit flies, traps are generally most effective when placed in the upper third of the tree canopy.[10][11] |
| Low Pest Population | - Seasonal Variation: Fruit fly populations can vary significantly with the season. Low capture rates may accurately reflect a low population density at that time. |
| Competition from Other Odor Sources | - Host Plants: Traps placed in non-host plants may be less effective. For optimal results, place traps in host plants of the Mediterranean fruit fly, such as citrus trees.[4] |
Data on this compound Release Rates
The release rate of this compound from a standard polymeric plug is highly dependent on temperature. The following table summarizes data from a laboratory study measuring the weight loss of this compound plugs over 80 days.
| Temperature (°C) | Average Release Rate (mg/day) |
| 15 | ~15 |
| 25 | ~30 |
| 35 | ~50 |
Data synthesized from studies showing a direct relationship between temperature and this compound release rate.[3][4][6]
Experimental Protocols
Protocol for Determining Optimal this compound Concentration in Field Conditions
This protocol provides a framework for researchers to determine the optimal release rate and concentration of this compound for their specific environmental conditions.
Objective: To determine the most effective this compound dispenser type and/or loading for local environmental conditions by comparing the capture rates of male Mediterranean fruit flies.
Materials:
-
Jackson traps or similar standard fruit fly traps.
-
Various this compound dispensers to be tested (e.g., 2g polymeric plugs, 4g polymeric plugs, cotton wicks with liquid this compound).
-
Sterile male Ceratitis capitata for release-recapture studies (optional, for areas with low natural populations).
-
Marking dust for released flies (if applicable).
-
Data collection sheets or mobile device for recording captures.
-
GPS unit for mapping trap locations.
-
Weather station or data logger to record temperature, humidity, and wind speed at the study site.
Methodology:
-
Site Selection: Choose a suitable orchard or field with a known or suspected population of Ceratitis capitata. The site should be large enough to accommodate multiple traps with adequate spacing to avoid interference (at least 50 meters between traps).[3]
-
Experimental Design:
-
Establish a grid of trapping locations.
-
Randomly assign the different dispenser types/concentrations to the trap locations.
-
Include a control group (e.g., traps with no lure or a standard lure for comparison).
-
Replicate each treatment at least 4-5 times to ensure statistical validity.
-
-
Trap Deployment:
-
Data Collection:
-
Inspect the traps at regular intervals (e.g., weekly).
-
Count and record the number of male Ceratitis capitata in each trap.
-
Remove captured flies after each count.
-
Record environmental data (temperature, humidity, wind speed) for the trapping period.
-
-
Data Analysis:
-
Calculate the mean number of flies captured per trap per day (or week) for each treatment.
-
Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine if there are significant differences in capture rates between the different treatments.
-
Correlate capture rates with the environmental data to understand the influence of local conditions.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. treefruit.com.au [treefruit.com.au]
- 4. Effect of Temperature on the Release Rate of this compound Under Laboratory and Field Cage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting detection and trapping efficacy of Mediterranean fruit flies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bioone.org [bioone.org]
- 9. researchgate.net [researchgate.net]
- 10. Using Pheromone Traps | Intermountain Fruit | USU [intermountainfruit.org]
- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]
Enhancing Trimedlure attractancy with synergistic compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of Trimedlure attractancy for the Mediterranean fruit fly, Ceratitis capitata.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its enhancement a research focus?
A1: this compound is a potent synthetic parapheromone specifically designed to attract male Mediterranean fruit flies (Ceratitis capitata), a significant agricultural pest.[1][2] Its primary application is in monitoring and surveillance programs for this invasive species.[2] Enhancement of its attractancy is a key research goal to improve early detection of infestations, increase the efficacy of mass trapping efforts, and ultimately reduce crop damage and the reliance on broad-spectrum insecticides.
Q2: My this compound-baited traps are capturing fewer flies than expected. What are the common causes?
A2: Several factors can contribute to low capture rates:
-
Lure Age: The effectiveness of this compound lures significantly diminishes after 6-8 weeks in the field. It is crucial to replace them within this timeframe.[1]
-
Temperature: High ambient temperatures can increase the volatilization rate of this compound, initially boosting capture rates but shortening the lure's effective lifespan.[3] Conversely, very low temperatures can reduce its volatility and, consequently, its attractiveness.
-
Dispenser Type: The material and design of the dispenser (e.g., cotton wicks, polymeric plugs) affect the release rate of this compound. Inconsistent or suboptimal dispensers can lead to poor performance.
-
Trap Placement: The location of the traps within the habitat is critical. Factors such as height, sun exposure, and proximity to host plants can influence capture efficacy.
-
Competitive Lures: The presence of other natural or synthetic attractants in the vicinity can compete with this compound-baited traps.
Q3: Are there any known compounds that are truly synergistic with this compound?
A3: While the identification of classic synergistic compounds that amplify the neurophysiological response to this compound is an ongoing area of research, several "functional synergists" or enhancers have been identified. These include certain oils and food-based attractants that, when used in conjunction with this compound, can increase overall trap capture. For instance, diluting this compound with specific oils has been shown to increase the capture of male medflies.[4] Additionally, combining this compound with protein-based baits can create a more comprehensive trapping system that attracts both male and female flies.[1]
Q4: Should I combine this compound with food-based attractants like protein baits?
A4: Yes, this is a common and effective strategy. This compound is highly specific to male medflies, while protein-based baits are attractive to both sexes as they serve as a food cue necessary for female sexual maturation.[1] By using them together, you can monitor and trap a broader segment of the medfly population. For example, Torula yeast pellets can be added to the base of a trap that also contains a this compound lure.[5]
Q5: What is the difference between this compound and Ceralure?
A5: Ceralure is another male-specific attractant for the Mediterranean fruit fly. Studies have shown that certain enantiomers of Ceralure, such as (-)-ceralure B1, can be significantly more attractive to male medflies than this compound at much lower doses.[6][7] However, the cost and availability of Ceralure may be limiting factors for its widespread use.
Troubleshooting Guides
Issue: Low Capture Rates in Field Trials
Possible Cause 1: Suboptimal Lure Formulation
-
Troubleshooting Step: Experiment with diluting this compound with paraffin (B1166041) or castor oil. A study demonstrated that a 25% concentration of these oils in this compound attracted the highest number of male medflies over an eight-week period.[4] Avoid using soybean oil at high concentrations, as it has been shown to inhibit attractancy over time.[4]
Possible Cause 2: Environmental Factors
-
Troubleshooting Step: Monitor the ambient temperature at your experimental site. In high-temperature conditions, consider increasing the frequency of lure replacement. For more stable and prolonged release, investigate the use of controlled-release dispensers such as mesoporous materials or polyethylene (B3416737) matrices.[3]
Possible Cause 3: Inadequate Trapping of Female Flies
-
Troubleshooting Step: If the goal is to monitor or control the broader population, supplement this compound lures with a food-based attractant. Co-locate protein baits, such as those containing torula yeast and borax, within or near the this compound traps.[1][5] This will attract female flies that are not responsive to this compound.
Issue: Inconsistent Results Across Replicates
Possible Cause 1: Variation in Lure Preparation
-
Troubleshooting Step: Ensure a standardized protocol for lure preparation. If diluting with oils, use precise measurements and thoroughly mix the solution before application to the dispenser. Use a consistent type and size of dispenser for all traps in the experiment.
Possible Cause 2: Non-Uniform Trap Placement
-
Troubleshooting Step: Implement a randomized complete block design for your experimental setup to minimize the effects of spatial variation in the environment.[8] Ensure that all traps are placed at a similar height and in comparable micro-environments (e.g., similar sun exposure, canopy density).
Data Presentation
Table 1: Effect of Oil Diluents on this compound Attractancy for Male C. capitata
| Treatment | Concentration | Relative Attractancy (Mean Flies/Trap/Day) |
| This compound (undiluted) | 100% | Baseline |
| This compound + Paraffin Oil | 25% | Significantly Higher |
| This compound + Castor Oil | 25% | Significantly Higher |
| This compound + Soybean Oil | 50% | Significantly Lower |
| This compound + Castor Oil | 50% | Significantly Lower |
Source: Adapted from data presented in a 2017 study on diluting this compound with various oils.[4]
Table 2: Comparison of this compound with Other Attractants for C. capitata
| Attractant | Target Sex | Mean Fly Capture (Flies/Trap/Day) | Key Findings |
| This compound | Male | Varies with age (>5 for fresh lures) | Highly attractive to males; efficacy decreases after 6-8 weeks.[1] |
| (-)-ceralure B1 | Male | Significantly higher than this compound at lower doses | More potent than this compound, but effectiveness can vary with conditions.[6][7] |
| Protein Bait (e.g., Torula Yeast) | Both | Comparable to this compound | Attracts both sexes; serves as a food source cue.[1] |
| Biolure® | Female (primarily) | High for females | A three-component food-based synthetic attractant.[9] |
Experimental Protocols
Protocol 1: Field Trapping Efficacy Trial for this compound Synergists
-
Experimental Design: Employ a randomized complete block design. Each block should contain one trap for each treatment (e.g., this compound alone, this compound + synergist A, this compound + synergist B) and a control (unbaited trap). Replicate each block at least five times.
-
Trap and Lure Preparation:
-
Use standardized traps, such as the Jackson trap, for all treatments.
-
Prepare lures by applying a precise volume of the attractant solution to a consistent dispenser (e.g., cotton wick).
-
-
Trap Deployment:
-
Place traps in a suitable habitat with a known population of C. capitata.
-
Hang traps at a consistent height within the tree canopy.
-
Ensure a minimum distance of 20-25 meters between traps to avoid interference.
-
-
Data Collection:
-
Service traps at regular intervals (e.g., weekly).
-
Count and record the number of male C. capitata captured in each trap.
-
-
Data Analysis:
-
Calculate the mean number of flies per trap per day (FTD) for each treatment.
-
Analyze the data using an appropriate statistical method, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to identify significant differences between treatments.[1]
-
Protocol 2: Electroantennography (EAG) Analysis
This protocol measures the olfactory response of C. capitata to different compounds.
-
Antenna Preparation:
-
Excise an antenna from a live male medfly.
-
Mount the antenna between two electrodes using conductive gel.
-
-
Odor Delivery:
-
Deliver a continuous stream of humidified, charcoal-filtered air over the antenna.
-
Inject a puff of air containing a known concentration of the test compound (e.g., this compound, potential synergist, or a combination) into the airstream.
-
-
Data Recording and Analysis:
-
Record the change in electrical potential across the antenna (the EAG response).
-
The amplitude of the EAG response indicates the strength of the olfactory stimulation. Compare the responses to different compounds and combinations to identify potential synergistic effects at the physiological level.[1]
-
Mandatory Visualizations
Caption: Hypothesized olfactory pathway for this compound and synergistic compounds in C. capitata.
Caption: Workflow for a field trial comparing this compound formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Pest Control Research | RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Medfly Tri-Med Lure - Yates Hort & Ag [hortag.com.au]
- 6. "Improved Attractants for Mediterranean Fruit Fly, Ceratitis capitata (" by Eric B. Jang, Tim Holler et al. [thehive.icipe.org]
- 7. researchgate.net [researchgate.net]
- 8. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Efficacy of Trimedlure and Ceralure B1 as Attractants for the Mediterranean Fruit Fly, Ceratitis capitata
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Trimedlure (B76008) and Ceralure B1, two synthetic parapheromone attractants for the male Mediterranean fruit fly (Ceratitis capitata). The information presented is collated from various scientific studies, offering quantitative data, detailed experimental methodologies, and visualizations of relevant biological and experimental processes.
Overview of this compound and Ceralure B1
The Mediterranean fruit fly is a significant agricultural pest, and the use of attractants is a cornerstone of its monitoring and control.[1] this compound has been the standard lure for decades in trapping programs.[1][2] Ceralure B1, an iodo-analog of this compound, has emerged as a more potent and persistent alternative.[2][3] This guide delves into the experimental evidence supporting the comparative efficacy of these two compounds.
Quantitative Data Presentation
The following tables summarize the quantitative data from field studies comparing the attractancy of this compound and Ceralure B1.
Table 1: Comparative Attractiveness of Racemic Ceralure B1 and this compound Isomer C on Cotton Wicks
| Days After Deployment | Mean Flies per Trap per Day (Ceralure B1) | Mean Flies per Trap per Day (this compound C) | Statistical Significance |
| 2 | Equally Attractive | Equally Attractive | No significant difference |
| 4 | Significantly Higher | Lower | Ceralure B1 > this compound C |
| 7 | Significantly Higher | Lower | Ceralure B1 > this compound C |
Data synthesized from Jang et al. (2010).[3]
Table 2: Comparative Attractiveness of Ceralure B1 Formulations vs. Standard this compound Plug
| Lure Formulation | Mean Flies per Trap | Comparison to 2g this compound Plug | Duration of Study |
| 150 mg Ceralure B1 coin | - | Equally attractive | 6-8 weeks |
| 300 mg Ceralure B1 coin | - | Significantly more attractive | 6-8 weeks |
Data synthesized from Jang et al. (2010).[3]
Table 3: Comparative Attractiveness of (-)-Ceralure B1 vs. This compound
| Lure and Dosage | Location | Outcome |
| (-)-Ceralure B1 (equal dosage) | Hawaii, Italy, Kenya | Significantly more attractive than this compound |
| (-)-Ceralure B1 (equal dosage) | California | No significant difference from this compound |
| 10 mg (-)-Ceralure B1 on cotton wick | Kauai | As attractive as 2g this compound plug for the first 2 days, but not after 7 days |
| 40 mg (-)-Ceralure B1 | Florida | Significantly more attractive than 2g this compound plug for the first week, but not after 2 weeks |
Data synthesized from Jang et al. (2003).[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Ceralure B1.
Field Trapping Bioassay
This protocol describes a typical field experiment to compare the efficacy of different lure formulations.
Objective: To determine the relative attractiveness of Ceralure B1 and this compound to male Ceratitis capitata under field conditions.
Materials:
-
Jackson traps
-
Lure dispensers:
-
Cotton wicks
-
Polymeric plugs (e.g., 2g this compound plugs)
-
Plastic matrix coins (for Ceralure B1)
-
-
This compound (commercial formulation and specific isomers)
-
Ceralure B1 (racemic and enantiomerically pure forms)
-
Stakes or hangers for trap deployment
-
GPS unit for recording trap locations
-
Data collection sheets or electronic device
Procedure:
-
Site Selection: Choose a suitable orchard or field with a known or suspected population of Ceratitis capitata.
-
Trap Preparation:
-
For cotton wick dispensers, apply a precise amount (e.g., equal molar amounts) of the attractant to each wick.
-
Use commercially available this compound plugs as a standard.
-
Prepare Ceralure B1 dispensers at various dosages as required by the experimental design.
-
-
Experimental Design:
-
Establish a grid of trapping locations with a minimum distance of 50 meters between traps to avoid interference.
-
Use a randomized complete block design to minimize the effects of environmental variability. Each block should contain one of each treatment (lure type).
-
Replicate each treatment multiple times (e.g., 5-10 replicates).
-
-
Trap Deployment:
-
Hang the traps on trees at a height of approximately 2 meters.
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
Inspect the traps at regular intervals (e.g., every 2-3 days or weekly).
-
Count and record the number of male Ceratitis capitata captured in each trap.
-
Remove captured insects after each count.
-
-
Lure Maintenance: Replace lures at intervals specified by the experimental design to assess longevity.
-
Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
-
Lure Longevity and Persistence Analysis
This protocol is used to determine the release rate and field life of the attractants.
Objective: To quantify the amount of attractant remaining in dispensers after field exposure.
Materials:
-
Weathered lure dispensers from the field trapping bioassay
-
Analytical balance
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Solvents for extraction (e.g., hexane)
-
Standard solutions of this compound and Ceralure B1
Procedure:
-
Sample Collection: Collect the lure dispensers from the field at specified time intervals.
-
Extraction:
-
Extract the remaining attractant from the dispensers using a suitable solvent.
-
Precisely measure the volume of the solvent used.
-
-
GC-MS Analysis:
-
Analyze the extracts using GC-MS to identify and quantify the amount of the attractant.
-
Create a calibration curve using standard solutions of known concentrations.
-
-
Data Analysis:
-
Calculate the amount of attractant remaining in each dispenser at each time point.
-
Determine the release rate and the half-life of the attractants under field conditions.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized insect olfactory signaling pathway and a typical experimental workflow for comparing attractants.
Caption: Generalized Insect Olfactory Signaling Pathway.
Caption: Experimental Workflow for Attractant Comparison.
Concluding Remarks
The available data consistently indicate that Ceralure B1 is a more effective and longer-lasting attractant for male Mediterranean fruit flies than this compound.[3][4] Specifically, the (-)-ceralure B1 enantiomer shows the highest activity.[4] While the general mechanism of olfactory reception in insects is understood, the specific odorant receptors in Ceratitis capitata that bind to this compound and Ceralure B1 have not yet been definitively identified and remain an active area of research. The higher cost of synthesis for Ceralure B1 is a factor that needs to be considered for its widespread adoption in pest management programs.[3] Future research should focus on identifying the specific olfactory receptors to potentially design even more potent and specific attractants, as well as on developing more cost-effective synthesis methods for Ceralure B1.
References
- 1. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 2. researchgate.net [researchgate.net]
- 3. Field response of Mediterranean fruit flies to ceralure B1 relative to most active isomer and commercial formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Improved Attractants for Mediterranean Fruit Fly, Ceratitis capitata (" by Eric B. Jang, Tim Holler et al. [thehive.icipe.org]
A Comparative Analysis of Trimedlure and Natural Plant-Based Attractants for Fruit Fly Management
For Researchers, Scientists, and Drug Development Professionals
The effective monitoring and control of tephritid fruit flies, a significant threat to global agriculture, heavily relies on the use of attractants. For decades, the synthetic lure Trimedlure has been the standard for monitoring species such as the Mediterranean fruit fly, Ceratitis capitata. However, recent research has focused on the development of natural, plant-based attractants as potentially more effective and environmentally benign alternatives. This guide provides a comprehensive comparison of the efficacy of this compound versus natural plant-based attractants, supported by experimental data, detailed methodologies, and visualizations of the underlying biological and experimental processes.
Data Presentation: Quantitative Comparison of Lure Efficacy
The following tables summarize quantitative data from field studies comparing the performance of this compound with natural plant-based attractants, primarily focusing on α-copaene, a key component of certain essential oils.
Table 1: Comparison of Mean Captures of Male Ceratitis capitata in Field Trials
| Lure Type | Active Compound(s) | Target Species | Mean Captures (Flies/Trap/Week) or % Attraction | Study Location | Study Reference |
| This compound (TML) Plug (2g) | tert-butyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate | Ceratitis capitata | Outperformed by natural oil lure by 2-3 times during high population season | Tunisia & Costa Rica | [Kharrat et al., 2024] |
| Fresh Liquid this compound (TML) | tert-butyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate | Ceratitis capitata | As effective as a natural oil formulation containing α-copaene over 20 weeks | Hawaii, USA | [Shelly et al., 2023] |
| Natural Oil Lure | α-copaene enriched | Ceratitis capitata | Captured 2-3 times more males than 2g this compound plugs during high population season | Tunisia & Costa Rica | [Kharrat et al., 2024] |
| Natural Oil Formulation | α-copaene | Ceratitis capitata | As effective as fresh liquid TML even after weathering for 20 weeks | Hawaii, USA | [Shelly et al., 2023] |
| Essential Oil of Ruta graveolens (crude) | 2-nonanone (36.31%), 2-undecanone (B123061) (35.92%) | Ceratitis capitata | Class III: Moderately Attractant | Gafsa Oasis, Tunisia | [Ghabbari et al., 2018] |
| Encapsulated Essential Oil of Ruta graveolens | 2-nonanone (36.31%), 2-undecanone (35.92%) | Ceratitis capitata | Class IV: Attractant (Better performance than crude oil) | Gafsa Oasis, Tunisia | [Ghabbari et al., 2018] |
Table 2: Longevity and Efficacy of Weathered Lures
| Lure Type | Weathering Period | Relative Attractiveness Compared to Fresh Lure | Study Reference |
| This compound Plugs (2g) | > 6 weeks | Significantly reduced catch | [Shelly et al., 2023] |
| Natural Oil Formulation (α-copaene) | 20 weeks | As effective as fresh liquid this compound | [Shelly et al., 2023] |
| α-copaene enriched natural oil bulb | 16-18 weeks | Captured statistically more males than this compound plugs renewed every six weeks | [Kharrat et al., 2024] |
Experimental Protocols
Field Trapping Experiments
Field trials are crucial for evaluating the effectiveness of attractants under real-world conditions. The following is a generalized protocol based on studies comparing this compound and natural oil lures for C. capitata.[1][2]
Objective: To compare the number of male C. capitata captured in traps baited with this compound versus a natural plant-based attractant (e.g., α-copaene enriched oil).
Materials:
-
Jackson traps (or other standard fruit fly traps)
-
Lure dispensers (e.g., polymeric plugs for this compound, sachets or bulbs for natural oils)
-
This compound lures
-
Natural plant-based lures
-
Stakes or branches for trap deployment
-
GPS for recording trap locations
-
Collection vials and ethanol (B145695) for preserving captured flies
-
Stereomicroscope for species and sex identification
Procedure:
-
Site Selection: Choose a suitable orchard or habitat with a known population of the target fruit fly species.
-
Trap Deployment:
-
Establish a grid of trapping locations with a minimum distance between traps (e.g., 50 meters) to avoid interference.
-
Hang traps at a consistent height from the ground (e.g., 1.5-2 meters) within the canopy of host trees.
-
Randomly assign the different lure treatments to the trap locations.
-
-
Lure Installation: Place the respective lures inside the traps according to the manufacturer's instructions.
-
Trapping Period: Service the traps at regular intervals (e.g., weekly) for a predetermined duration (e.g., 12-20 weeks).
-
Data Collection:
-
At each service interval, collect the captured flies from each trap.
-
Replace the sticky liners or collection containers.
-
Renew or replace lures as dictated by the experimental design (e.g., some studies use fresh lures at each interval, while others test the longevity of a single lure).
-
-
Sample Processing:
-
Transport the collected flies to the laboratory.
-
Identify and count the number of target fruit flies, separating them by sex.
-
-
Data Analysis:
-
Calculate the mean number of flies captured per trap per day or week for each treatment.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to determine if there are significant differences in capture rates between the treatments.
-
Olfactometer Bioassays
Laboratory-based olfactometer bioassays are used to study the behavioral responses of fruit flies to specific volatile compounds in a controlled environment. A Y-tube olfactometer is a common setup for two-choice experiments.
Objective: To determine the preference of fruit flies for a test attractant versus a control (e.g., clean air or a solvent).
Materials:
-
Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Humidifier (e.g., a flask with distilled water)
-
Charcoal filter for cleaning the air
-
Odor sources (test attractant and control)
-
Fruit flies of a specific age and mating status
-
Collection chambers
Procedure:
-
Setup:
-
Assemble the Y-tube olfactometer, connecting the air source, filters, humidifier, and flow meters to the arms of the 'Y'.
-
Ensure a constant and equal airflow through both arms.
-
-
Acclimation: Place the fruit flies in a clean environment for a set period before the experiment to standardize their motivational state.
-
Odor Introduction: Introduce the test attractant into the airflow of one arm and the control into the other.
-
Fly Release: Release a single fly at the base of the Y-tube.
-
Choice Observation: Observe the fly's movement and record which arm it enters and how long it stays. A choice is typically recorded when the fly moves a certain distance into an arm and remains there for a specified time.
-
Replication: Repeat the experiment with a new fly for a sufficient number of replicates.
-
Control for Bias: To avoid positional bias, the positions of the test and control arms should be swapped regularly. The olfactometer should also be cleaned thoroughly between trials.
-
Data Analysis:
-
Calculate the percentage of flies choosing the test attractant versus the control.
-
Use a chi-square test or a similar statistical test to determine if the observed preference is significantly different from a random 50:50 distribution.
-
Signaling Pathways
The detection of volatile chemical cues in fruit flies is a complex process involving a series of molecular and cellular events. While the specific receptors for this compound and α-copaene in Ceratitis capitata are still under active investigation, the general olfactory signaling pathway in insects provides a framework for understanding this process.
-
Odorant Binding and Transport: Volatile molecules, such as this compound or α-copaene, enter the sensory hairs (sensilla) on the fruit fly's antennae through pores. Inside the sensillum lymph, these hydrophobic molecules are thought to be bound by Odorant-Binding Proteins (OBPs).
-
Receptor Activation: The OBP-odorant complex is transported to the dendritic membrane of an Olfactory Receptor Neuron (ORN). Here, the odorant is released and binds to a specific Olfactory Receptor (OR). Insect ORs are ligand-gated ion channels, typically forming a heterodimer with a co-receptor called Orco.
-
Signal Transduction: The binding of the odorant to the OR causes a conformational change, opening the ion channel and leading to an influx of cations. This depolarizes the ORN membrane, generating an electrical signal (action potential).
-
Neural Processing: The action potential travels along the axon of the ORN to the antennal lobe of the fly's brain. ORNs expressing the same OR converge on the same glomerulus in the antennal lobe. This creates a specific pattern of glomerular activation for a given odor.
-
Higher Brain Centers: Projection neurons then relay this information from the antennal lobe to higher brain centers, such as the mushroom bodies and the lateral horn, where the odor information is further processed, leading to a behavioral response (e.g., attraction).
Conclusion
The available experimental data suggests that natural plant-based attractants, particularly those containing α-copaene, are not only viable alternatives to the synthetic lure this compound but may also offer superior performance in terms of both attraction and field longevity for Ceratitis capitata. While this compound remains a valuable tool for fruit fly monitoring, the development and optimization of natural attractants hold significant promise for more effective and sustainable pest management strategies. Further research into the specific olfactory receptors and neural pathways involved in the detection of these compounds will be crucial for the rational design of new and improved fruit fly lures.
References
A Comparative Guide to Trimedlure-Based Monitoring Protocols for the Mediterranean Fruit Fly (Ceratitis capitata)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trimedlure-based monitoring protocols for the Mediterranean fruit fly, Ceratitis capitata, with alternative attractants. The information presented is based on experimental data from peer-reviewed studies, offering insights into the efficacy and application of various monitoring systems.
Data Presentation: Comparison of Attractant Performance
The following tables summarize quantitative data from various studies, comparing the performance of this compound with other attractants for Ceratitis capitata.
Table 1: Male-Targeted Attractant Efficacy Comparison
| Attractant | Trap Type | Mean Captures (males/trap/week) | Key Findings |
| This compound | Jackson | 15.33[1][2] | Consistently effective for male capture and population prediction.[1][2] |
| (-)-ceralure B1 | Not Specified | Significantly higher than this compound at equal dosage in most locations.[3] 40 mg of (-)-ceralure B1 was more attractive than a 2g this compound plug for the first week.[3] | A promising alternative with higher initial attraction than this compound.[3] |
| Capilure® (CPL) | Not Specified | Equivalent to this compound for up to 8 weeks; less effective thereafter.[4] | A viable alternative for shorter monitoring periods.[4] |
| Femilure | Jackson | 11.33[1][2] | Less effective than this compound for male capture.[1][2] |
| Ceranock | Jackson | 8.33[1][2] | Less effective than this compound and Femilure for male capture.[1][2] |
| Enriched Ginger Oil (EGO) | McPhail | Significantly less attractive to males than this compound.[5] | Not a recommended alternative for male-targeted monitoring.[5] |
| α-copaene enriched natural oil | McPhail / Tephriti | Captured 2-3 times more males than 2g this compound plugs during high population season.[6] Maintained higher capture rates for 16-18 weeks compared to this compound renewed every six weeks.[6][7] | A highly effective and longer-lasting alternative to this compound.[6][7][8] |
Table 2: Female- and Mixed-Gender-Targeted Attractant Efficacy Comparison
| Attractant | Trap Type | Target Gender | Key Findings |
| Biolure® (3-component) | McPhail / Tephri | Primarily Females, some Males | Jackson traps with this compound captured 76% of recaptured adults, while McPhail traps with Biolure captured 24%.[9] However, female-targeted traps were better at attracting Medfly early in the season when populations were small.[10] |
| Biolure® Unipak | Not Specified | Females | Captured 1.1–1.5 times more medflies than the 3-component BioLure®.[4] |
| Biodelear | McPhail / Tephri | Primarily Females | Showed similar efficacy to Biolure for female captures, with potentially longer-lasting effects.[11] In some cases, male captures were higher in Biodelear-baited traps.[11] |
| Ceratitis® Unipak | Not Specified | Females | Equivalent to the 3-component BioLure®.[4] |
| TMA Plus® Unipak | Not Specified | Females | Less efficient than BioLure® and Ceratitis® Unipak.[4] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of monitoring protocols. Below are synthesized protocols based on common practices cited in the literature.
Protocol 1: Field Efficacy Trial of Male Lures
-
Site Selection: Choose an orchard or field with a known or suspected population of C. capitata. The site should have relatively uniform environmental conditions.
-
Trap Selection and Preparation:
-
Utilize standard traps such as the Jackson trap.
-
Bait traps with the attractants to be tested (e.g., this compound plugs, Ceralure-baited wicks). Ensure consistent dosing and handling of lures.
-
-
Experimental Design:
-
Employ a randomized block design to minimize the effects of spatial variation.
-
Establish multiple replicates of each treatment (attractant type).
-
Space traps at a sufficient distance (e.g., 50 meters) to avoid interference between lures.
-
-
Trap Deployment:
-
Hang traps from tree branches at a consistent height, typically within the tree canopy.
-
-
Data Collection:
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the mean number of flies captured per trap per day/week for each attractant.
-
Protocol 2: Release-Recapture Study for Attractant Comparison
-
Insect Rearing and Marking:
-
Rear a cohort of C. capitata under controlled laboratory conditions.
-
Mark the adults with a fluorescent powder for later identification.
-
-
Field Site and Trap Setup:
-
Select a field site and deploy traps baited with the different attractants to be compared, following the experimental design outlined in Protocol 1.
-
-
Fly Release:
-
Release a known number of marked adults at a central point equidistant from the traps.
-
-
Recapture and Data Collection:
-
Inspect traps daily for a set period (e.g., one week).
-
Record the number of marked flies recaptured in each trap.
-
-
Data Analysis:
-
Calculate the recapture rate for each attractant.
-
Use statistical tests to determine if there are significant differences in the recapture rates between the different lures.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for a field efficacy trial comparing different attractants.
Caption: Workflow for a release-recapture study to validate attractant performance.
References
- 1. researchgate.net [researchgate.net]
- 2. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 3. "Improved Attractants for Mediterranean Fruit Fly, Ceratitis capitata (" by Eric B. Jang, Tim Holler et al. [thehive.icipe.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 9. Factors affecting detection and trapping efficacy of Mediterranean fruit flies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. bioone.org [bioone.org]
- 13. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
Trimedlure's High Specificity to Ceratitis: A Comparative Guide to Tephritid Attractants
For Immediate Release
A comprehensive review of available research indicates that Trimedlure (B76008), a key parapheromone in the monitoring and management of the Mediterranean fruit fly (Ceratitis capitata), exhibits a high degree of specificity to the Ceratitis genus. This guide synthesizes experimental findings on the cross-reactivity of this compound with other economically important Tephritid fruit fly species and compares its performance with alternative lures.
This compound is a synthetic, male-specific attractant that has been the cornerstone of C. capitata detection and monitoring programs for decades.[1][2] Its effectiveness is well-documented for this species; however, for researchers and pest management professionals dealing with a broader range of Tephritid pests, understanding the specificity of this lure is critical for accurate species monitoring and the effective deployment of control strategies.
Cross-Reactivity Data: Limited Attraction Beyond Ceratitis
Extensive field studies have consistently demonstrated that the operational significance of the three major Tephritid parapheromones—this compound, Cuelure, and Methyl Eugenol—is largely genus-specific. This compound is primarily attractive to Ceratitis species, while Cuelure and Methyl Eugenol are effective for various species within the Bactrocera, Dacus, and Zeugodacus genera.[3]
While direct, quantitative comparisons of this compound's attractiveness across a wide array of Tephritid genera in a single study are scarce, the collective body of research strongly indicates a lack of significant cross-reactivity. For instance, surveillance programs in regions with diverse Tephritid populations rely on a suite of lures, deploying this compound for Ceratitis and other lures like Methyl Eugenol and Cuelure for Bactrocera species.[3] Food-based attractants, such as protein hydrolysates and synthetic food odor baits (e.g., ammonium (B1175870) acetate (B1210297) and putrescine), are generally considered broad-spectrum and are used to attract a wider range of Tephritid species, including those in the genus Anastrepha, for which there are few effective male-specific lures.[4][5][6]
The following table summarizes the general responsiveness of major Tephritid pest genera to this compound and other common lures based on available literature.
| Lure Type | Attractant | Target Genus | Representative Species | General Response |
| Parapheromone | This compound | Ceratitis | C. capitata (Mediterranean fruit fly) | Strongly attractive to males [1][2] |
| Bactrocera | B. dorsalis (Oriental fruit fly) | Not significantly attractive | ||
| Anastrepha | A. ludens (Mexican fruit fly) | Not significantly attractive | ||
| Dacus | D. ciliatus (Lesser pumpkin fly) | Not significantly attractive | ||
| Parapheromone | Cuelure | Bactrocera, Zeugodacus | B. tryoni (Queensland fruit fly), Z. cucurbitae (Melon fly) | Strongly attractive to males of many species[3] |
| Parapheromone | Methyl Eugenol | Bactrocera | B. dorsalis (Oriental fruit fly) | Strongly attractive to males of many species[3] |
| Food-based | Protein Baits, Synthetic Food Attractants | Broad Spectrum | Anastrepha, Bactrocera, Ceratitis, etc. | Generally attractive to both sexes of many species[4][5] |
Experimental Protocols for Assessing Attractant Specificity
Field trials to determine the specificity of a lure like this compound typically involve a standardized trapping protocol to compare its performance against other lures or unbaited controls.
Objective: To determine the attractiveness of this compound to target and non-target Tephritid species in a given environment.
Materials:
-
Traps: Jackson traps are commonly used for this compound.[7][8] For comparison with other lure types, other traps like McPhail traps (for food-based lures) may be used.[9]
-
Lures: this compound dispensers (e.g., solid plugs or cotton wicks).
-
Control/Comparative Lures: Other parapheromones (e.g., Cuelure, Methyl Eugenol) and/or broad-spectrum food-based attractants. Unbaited traps serve as a negative control.
-
Killing Agent: A toxicant strip (e.g., DDVP) or a sticky insert to capture and retain the flies.[10]
-
Randomized Block Design: Traps are deployed in a randomized block design to minimize the effects of location and environmental variability. Each block contains one of each trap/lure combination.
Procedure:
-
Site Selection: Choose a location with a known or suspected population of the target and non-target Tephritid species.
-
Trap Deployment: Hang traps in suitable host trees at a standardized height and spacing. The distance between traps should be sufficient to avoid interference between lures.
-
Lure Placement: Place the designated lure inside each trap according to the manufacturer's instructions.
-
Trap Servicing: Service the traps at regular intervals (e.g., weekly). This involves counting and identifying the captured flies and replacing the sticky inserts or killing agents as needed. Lures are replaced according to their specified field longevity.
-
Data Collection: Record the number of individuals of each Tephritid species captured per trap per collection interval.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the capture rates of different species between the this compound-baited traps and other traps.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a field-based experiment to evaluate the cross-reactivity of this compound.
Conclusion
The available scientific literature strongly supports the high specificity of this compound to male fruit flies of the genus Ceratitis. There is currently no significant evidence to suggest that this compound is an effective attractant for other major Tephritid pest genera such as Bactrocera, Anastrepha, or Dacus. For comprehensive monitoring of diverse Tephritid populations, a multi-lure approach is necessary, employing lures known to be effective for the specific genera present in the target region. Researchers and pest management professionals should select their monitoring tools based on the target pest's genus to ensure accurate and effective surveillance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. bioone.org [bioone.org]
- 5. researchgate.net [researchgate.net]
- 6. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 7. researchgate.net [researchgate.net]
- 8. Capture of Mediterranean fruit flies (Diptera: Tephritidae) in dry traps baited with a food-based attractant and Jackson traps baited with this compound during sterile male release in Guatemala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. platform.fruitflies-ipm.eu [platform.fruitflies-ipm.eu]
- 10. Field trials of solid triple lure (this compound, methyl eugenol, raspberry ketone, and DDVP) dispensers for detection and male annihilation of Ceratitis capitata, Bactrocera dorsalis, and Bactrocera cucurbitae (Diptera: Tephritidae) in Hawaii - PubMed [pubmed.ncbi.nlm.nih.gov]
Lure Combinations with Trimedlure: A Comparative Guide to Synergistic and Antagonistic Effects
For decades, Trimedlure has been a cornerstone in the surveillance and control of the Mediterranean fruit fly, Ceratitis capitata. However, researchers and pest management professionals are continually exploring lure combinations to enhance trapping efficacy and broaden the spectrum of targeted pests. This guide provides a comprehensive comparison of various lure combinations with this compound, detailing their synergistic and antagonistic effects, supported by experimental data.
Data Presentation: Quantitative Comparison of Lure Combination Efficacy
The following tables summarize the quantitative data from various studies, comparing the performance of this compound alone versus in combination with other lures.
Table 1: Antagonistic and Additive Effects of Lure Combinations with this compound on Fruit Fly Capture
| Target Species | Lure Combination | Trap Type | Mean No. Flies Captured (Combination) | Mean No. Flies Captured (this compound Alone) | Observed Effect | Reference |
| Ceratitis capitata | This compound + Methyl Eugenol (B1671780) | Not Specified | 215.2 | 418.8 | Antagonistic | [1] |
| Ceratitis capitata | This compound + Methyl Eugenol | Not Specified | ~33% of TML alone | - | Antagonistic | [2] |
| Bactrocera dorsalis | This compound + Cuelure + Methyl Eugenol | Not Specified | Significantly Reduced | - | Antagonistic (for B. dorsalis) | [2] |
| Bactrocera aquilonis | This compound + Cuelure + Methyl Eugenol | Not Specified | Negatively Affected | - | Antagonistic (for B. aquilonis) | [2] |
| Ceratitis capitata | Mallet TMR Wafer (TML, ME, RK, DDVP) | AWPM | Not significantly different | - (Compared to TML plug + DDVP) | Additive/Equivalent | [3][4] |
| Bactrocera dorsalis | Mallet TMR Wafer (TML, ME, RK, DDVP) | AWPM | Equal to standard ME trap | - | Additive/Equivalent | [5] |
| Bactrocera cucurbitae | Mallet TMR Wafer (TML, ME, RK, DDVP) | AWPM | Equal to standard C-L trap | - | Additive/Equivalent | [5] |
TML: this compound, ME: Methyl Eugenol, RK: Raspberry Ketone, DDVP: Dichlorvos, C-L: Cuelure, AWPM: Area-Wide Pest Management trap.
Table 2: Synergistic Effects of Additives with this compound
| Target Species | Additive with this compound | Trap Type | Observation | Observed Effect | Reference |
| Ceratitis capitata (females) | Torula Yeast Pellets | Ball Trap | Attracts female fruit flies, which are not attracted by this compound alone. | Synergistic (broadens attraction) | [6] |
| Ceratitis capitata (males) | 25% Paraffin (B1166041) Oil | Jackson Trap | Highest number of males captured over eight weeks. | Synergistic | [7] |
| Ceratitis capitata (males) | 25% Castor Oil | Jackson Trap | Highest number of males captured over eight weeks. | Synergistic | [7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Study on Lure Combination Antagonism (Reference[2])
-
Objective: To investigate the effect of combining this compound, cuelure, and methyl eugenol on the catch of various fruit fly species.
-
Lures and Traps:
-
This compound-only baited traps.
-
Combination lure traps containing this compound, cuelure, and methyl eugenol.
-
Specific trap types were not detailed in the abstract.
-
-
Experimental Design: Field trials were conducted in Australia and Hawaii. Traps were deployed and serviced to compare the number of captured flies between the different lure treatments.
-
Key Findings: The presence of methyl eugenol in combination with this compound significantly reduced the capture of C. capitata in Australian trials. The three-way combination also negatively impacted the catch of B. dorsalis and B. aquilonis.
Study on Triple Lure Dispensers (References[3][4][5])
-
Objective: To evaluate the efficacy of a solid "triple lure" wafer (Mallet TMR) containing this compound, methyl eugenol, raspberry ketone, and an insecticide (DDVP).
-
Lures and Traps:
-
Mallet TMR wafers.
-
Standard single lures: 2g TML plug + DDVP strip, 10g ME cone + DDVP strip, 2g C-L plug + DDVP strip.
-
Area-Wide Pest Management (AWPM) traps and Jackson traps were used.
-
-
Experimental Design: Field trials were conducted in Hawaii. Traps with different lure treatments were deployed in coffee and avocado orchards. The mean number of flies captured per trap was compared. Traps were rotated after each service to compensate for position effects.
-
Key Findings: The Mallet TMR wafer performed as well as the standard single-lure traps for capturing C. capitata, B. dorsalis, and B. cucurbitae. This suggests an additive effect in terms of surveillance efficiency, allowing for the monitoring of multiple species with a single trap.
Study on Oil Additives (Reference[7])
-
Objective: To determine the effect of diluting this compound with certain oils on the attraction of male Mediterranean fruit flies.
-
Lures and Traps:
-
This compound diluted with paraffin oil, castor oil, or soya bean oil at concentrations of 25% and 50%.
-
Jackson traps with cotton wick dispensers.
-
-
Experimental Design: Field experiments were conducted in two districts. The number of male C. capitata captured in traps with the different lure formulations was recorded weekly for eight weeks.
-
Key Findings: The addition of 25% paraffin oil or 25% castor oil to this compound resulted in the highest capture rates of male medflies. Higher concentrations (50%) of soya bean or castor oil showed an inhibitory effect.
Mandatory Visualization
Caption: General workflow for comparing this compound lure combinations.
References
- 1. scispace.com [scispace.com]
- 2. Effect of Lure Combination on Fruit Fly Surveillance Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 5. researchgate.net [researchgate.net]
- 6. Medfly Tri-Med Lure - Yates Hort & Ag [hortag.com.au]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of Trimedlure Formulations for Mediterranean Fruit Fly (Ceratitis capitata) Monitoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different Trimedlure (TML) formulations, a key synthetic attractant for the male Mediterranean fruit fly (Ceratitis capitata). The cost-effectiveness of a lure is determined not only by its initial price but also by its field longevity and efficacy in capturing the target pest. This document summarizes key performance data from various studies, details relevant experimental protocols, and visualizes critical biological and experimental pathways to aid in the selection of the most suitable formulation for research and pest management programs.
Data Presentation: Performance and Cost-Effectiveness of this compound Formulations
The following tables summarize quantitative data on the performance and estimated cost-effectiveness of various this compound formulations. Efficacy can be influenced by environmental factors, trap design, and lure age.
Table 1: Performance Comparison of Different Lure Formulations
| Lure Formulation | Active Ingredient Load | Mean Fly Capture (Flies/Trap/Day) | Effective Field Longevity (Weeks) | Key Findings & Citations |
| Standard Polymeric Plug | 2g TML | Varies significantly with age and conditions. | 6 - 8 | Standard dispenser; effectiveness drops significantly after 6 weeks.[1][2][3] |
| High-Load Polymeric Plug | 4g TML | Initially similar to 2g plugs, but may not show prolonged effectiveness. | 8 - 10 | Does not consistently maintain high efficacy beyond 8 weeks.[1][4] |
| Liquid on Cotton Wick | 2-5mL TML | Initially high, but declines rapidly. | 2 - 4 | High volatility leads to short field life.[2][3] |
| TML Sachet | 2.15g TML | Captured fewer flies than plugs in some studies. | ~6 | Provides a more uniform release rate of TML.[5] |
| Natural Oil Lure | α-copaene enriched | Potentially higher than TML, especially in low population densities. | up to 24 | A potent and long-lasting alternative to this compound.[5][6] |
| TML with Additives | TML + oils (e.g., paraffin) | Can be higher than un-diluted TML for a short period. | ~8 | Certain oil dilutions can enhance attraction.[7] |
| Solid Combination Lure | TML + other attractants | Comparable to single TML plugs for C. capitata. | Not specified | Designed for multi-species fruit fly trapping.[8] |
Table 2: Estimated Cost-Effectiveness Comparison
| Lure Formulation | Estimated Cost per Unit (USD) | Effective Field Longevity (Weeks) | Estimated Cost per Week of Efficacy (USD) | Notes |
| Standard Polymeric Plug (2g) | $3.72 - $5.60 | 6 | $0.62 - $0.93 | Based on retail price for a single lure or small pack.[4][9] Bulk pricing will be lower. |
| Long-Life Plug (2g) | ~$4.15 (€3.86) | 12 (claimed) | ~$0.35 | Based on a single product with a 90-day claimed field life.[10] |
Note: Cost data is based on publicly available retail prices and may not reflect bulk purchasing costs for large-scale programs. The cost-effectiveness of the 4g plug and natural oil lure could not be accurately estimated due to a lack of specific pricing information in the search results.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different lure formulations. Below are standard protocols for key experiments.
Field Trapping Bioassay
This method is used to assess the attractiveness of different lure formulations under real-world conditions.
1. Experimental Design:
-
Randomized Complete Block Design: This design is recommended to account for spatial variability within the experimental site.[9][10]
-
Treatments: Include the different lure formulations to be tested, a standard lure for comparison (e.g., a 2g polymeric plug), and a negative control (unbaited trap).[9]
-
Replication: Each treatment should be replicated multiple times (e.g., 5-10 replicates) to ensure statistical validity.[10]
2. Materials:
-
Jackson traps or similar sticky traps.[9]
-
The lure dispensers to be tested (e.g., polymeric plugs, sachets, cotton wicks).[9]
-
Solutions of liquid lures in a suitable solvent if applicable.
3. Procedure:
-
Trap Placement: Deploy traps in a grid pattern, ensuring sufficient distance between them (e.g., 50 meters) to minimize interference.[10]
-
Trap Rotation: Rotate the positions of the traps with different treatments within each block on each data collection day to account for any positional effects.
-
Data Collection: Check traps at regular intervals (e.g., weekly) and record the number of captured male Mediterranean fruit flies.
-
Lure Replacement: Replace lures according to their expected field longevity or the experimental design.
4. Data Analysis:
-
Use Analysis of Variance (ANOVA) to determine if there are significant differences in the mean capture rates among the different formulations.
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which specific formulations differ from each other.
Electroantennography (EAG) Analysis
EAG is a laboratory technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a direct measure of the potency of an attractant.
1. Preparation:
-
An antenna is carefully excised from a male Mediterranean fruit fly.
-
The antenna is mounted between two electrodes using a conductive gel.
2. Odor Delivery:
-
A continuous stream of humidified, charcoal-filtered air is passed over the antenna.[10]
-
A puff of air containing a known concentration of the test odorant (e.g., a specific isomer of this compound) is injected into the airstream.[10]
3. Data Recording and Analysis:
-
The change in electrical potential across the antenna (the EAG response) is recorded.[10]
-
The amplitude of the EAG response indicates the strength of the olfactory stimulation.[10] This allows for a quantitative comparison of the relative attractiveness of different compounds or formulations.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: Olfactory signaling pathway for this compound attraction in C. capitata.
Caption: Experimental workflow for comparing this compound formulations.
References
- 1. Buy this compound | 12002-53-8 [smolecule.com]
- 2. This compound Plug | Better World Manufacturing Inc. [betterworldus.com]
- 3. bkherb.com [bkherb.com]
- 4. greatlakesipm.com [greatlakesipm.com]
- 5. This compound | Pest Control Research | RUO [benchchem.com]
- 6. greatlakesipm.com [greatlakesipm.com]
- 7. echemi.com [echemi.com]
- 8. gaiagentechnologies.com [gaiagentechnologies.com]
- 9. alphascents.com [alphascents.com]
- 10. ECONEX this compound TML-PLUG 2 G 90 DAYS [e-econex.net]
A Comparative Analysis of Solid and Liquid Trimedlure Dispensers in Field Trials for the Monitoring of the Mediterranean Fruit Fly (Ceratitis capitata)
The effective monitoring of the Mediterranean fruit fly (Ceratitis capitata), a significant agricultural pest, relies heavily on the use of traps baited with the male-specific attractant, Trimedlure. Historically, liquid this compound applied to cotton wicks was the standard. However, due to its high volatility and consequently short field longevity, solid controlled-release dispensers have been developed and widely adopted.[1][2][3] This guide provides an objective comparison of the performance of solid and liquid this compound dispensers, supported by data from various field trials.
Solid dispensers, typically polymeric plugs, have been shown to offer equivalent or greater attractiveness over a longer period compared to their liquid counterparts.[1][3][4][5] The primary advantage of solid dispensers lies in their reduced volatilization rate, which extends the effective field life of the lure, thereby reducing labor and material costs associated with frequent replacement.[1][2][3]
Quantitative Performance Data
The following table summarizes the key performance metrics of solid versus liquid this compound dispensers based on several field studies. The data highlights the extended longevity of solid dispensers.
| Dispenser Type | This compound Amount | Effective Longevity (Captures ≥ 50% of fresh liquid) | Key Findings | Reference |
| Liquid on Cotton Wick | 2 mL | 2 - 4 weeks | High initial attractiveness but rapid decline.[1][3] Longevity is highly dependent on temperature.[1][5] | [1][3][4] |
| Solid Polymeric Plug | 2 g | Approximately 6 - 8 weeks | Captures are comparable to fresh liquid lures for up to 6 weeks.[2][3] Performance declines significantly after this period.[2][3] | [2][3] |
| Solid Polymeric Plug | 4 g | Up to 12 weeks | Offers a longer period of effective attractiveness compared to the 2g plug.[2][4] | [2][4] |
| Solid Wafer | Not specified | Variable | In some trials, captures with solid wafers were not significantly different from solid plugs for C. capitata. | [6] |
Experimental Protocols
The evaluation of this compound dispensers typically involves standardized field trials to compare their efficacy. The methodologies outlined below are a synthesis of protocols described in the cited research.
1. Trap and Dispenser Preparation:
-
Traps: Commonly used traps include the Jackson trap, a triangular waxed-paper trap with a sticky insert, and the McPhail trap, a plastic invaginated bell-shaped trap.[3][6]
-
Liquid Dispenser (Control): A standard 2 mL of liquid this compound is applied to a cotton wick immediately before field placement.[2][3]
-
Solid Dispensers (Treatment): Solid dispensers, such as polymeric plugs or wafers containing a specified amount of this compound (e.g., 2 g or 4 g), are used.[2][3] For longevity studies, these dispensers are "weathered" by exposing them to field conditions for predetermined periods (e.g., 6, 8, 10, 12 weeks) before being tested against fresh liquid lures.[2][3]
2. Field Deployment:
-
Site Selection: Trials are conducted in orchards or plantations with known or suspected populations of C. capitata.[6]
-
Trap Placement: Traps are suspended from tree branches at a consistent height and spacing to avoid interference between traps.[3]
-
Experimental Design: A randomized block design is often employed to minimize the effects of spatial variation within the field site. Multiple replicates of each treatment are deployed.
3. Data Collection and Analysis:
-
Trap Servicing: Traps are serviced at regular intervals (e.g., weekly), at which time the number of captured male C. capitata is recorded.[3]
-
Statistical Analysis: The collected data are subjected to statistical analysis, typically using analysis of variance (ANOVA) followed by mean separation tests (e.g., Tukey's HSD) to determine if there are significant differences in the capture rates between the different dispenser types and weathering intervals.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a field trial comparing solid and liquid this compound dispensers.
References
A Comparative Analysis of Trimedlure and Methyl Eugenol in Fruit Fly Surveillance
For Researchers, Scientists, and Drug Development Professionals
The effective surveillance of tephritid fruit flies, a group of economically significant agricultural pests, relies heavily on the use of synthetic attractants. Among the most widely utilized are Trimedlure and methyl eugenol (B1671780). This guide provides a detailed comparison of their efficacy, target species, and application in surveillance programs, supported by experimental data and protocols.
Lure Specificity and Efficacy
The primary distinction between this compound and methyl eugenol lies in their target species. This compound is predominantly effective for attracting fruit flies of the genus Ceratitis, most notably the Mediterranean fruit fly (Ceratitis capitata)[1][2][3]. Conversely, methyl eugenol is a powerful attractant for males of numerous Bactrocera species, including the highly invasive Oriental fruit fly (Bactrocera dorsalis) and the peach fruit fly (Bactrocera zonata)[1][2][3][4][5][6][7][8].
The efficacy of these lures can be influenced by various factors, including the specific fruit fly species, the formulation of the lure, and environmental conditions. Combining lures in a single trap to target multiple species has been a subject of research, with some studies indicating potential for reduced efficacy due to interference[9][10]. For instance, one study found that the catch of B. dorsalis was significantly reduced in traps containing a combination of this compound, cuelure, and methyl eugenol compared to traps with methyl eugenol alone[9].
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, comparing the performance of this compound and methyl eugenol in attracting their respective target species.
Table 1: Comparative Efficacy of Single Lures for Target Fruit Fly Species
| Lure | Target Species | Mean Flies per Trap per Day (FTD) | Study Location | Source(s) |
| This compound | Ceratitis capitata | Data not consistently reported as FTD across studies, but shown to be effective for this species. | N/A | [9][10] |
| Methyl Eugenol | Bactrocera dorsalis | Significantly higher attraction compared to other lures for this species. | Hawaii, USA | [10] |
| Methyl Eugenol | Bactrocera zonata | Highest capture rates compared to other lures. | Pakistan | [11] |
Table 2: Effect of Lure Combinations on Trapping Efficacy
| Lure Combination | Target Species | % Change in Catch Compared to Single Lure | Study Location | Source(s) |
| This compound + Methyl Eugenol | Ceratitis capitata | -3.1x lower catch in Australia, no significant difference in Hawaii | Australia & Hawaii, USA | [9] |
| This compound + Cuelure + Methyl Eugenol | Bactrocera dorsalis | 32% of the catch in methyl eugenol-only traps | Hawaii, USA | [9] |
| Methyl Eugenol + Cue Lure (40:60 ratio) | Bactrocera dorsalis | Most attractive mixture | Pakistan | [12][13] |
| Methyl Eugenol + Cue Lure (10:90 ratio) | Zeugodacus cucurbitae | Most attractive mixture | Pakistan | [12][13] |
Experimental Protocols
A standardized methodology is crucial for accurately comparing the field performance of different fruit fly attractants. The following protocol is a synthesis of established methods.[12][14][15][16]
Site Selection
-
Choose an orchard or field with a known and relatively uniform population of the target fruit fly species.
-
Ensure the site has a consistent distribution of host plants.
Trap and Lure Preparation
-
Traps: Utilize standard trap types such as the Jackson trap for this compound or Steiner traps for methyl eugenol. Ensure all traps are of the same color and condition to minimize visual bias.
-
Lure Preparation:
-
This compound: Use commercially available slow-release plugs or wafers.
-
Methyl Eugenol: Can be applied as a liquid to a cotton wick or used in a solid plug or wafer formulation. The dispenser type can affect the longevity and release rate of the attractant[10][17]. For liquid formulations, a standard amount (e.g., 2 mL) is applied to the wick.
-
An insecticide is typically added to the lure or a separate insecticidal strip is placed in the trap to kill the captured flies.
-
Experimental Design
-
Employ a randomized complete block design.
-
Each block should contain one trap for each lure treatment being tested (e.g., this compound alone, methyl eugenol alone, and a combination).
-
Replicate each block multiple times (a minimum of 5-10 replicates is recommended) throughout the experimental site.
-
Space traps at a sufficient distance from each other (e.g., at least 50 meters) to avoid interference.
Data Collection
-
Service traps at regular intervals, typically weekly.
-
At each service, count and record the number of captured male fruit flies of the target species in each trap.
-
Replace the lures and insecticidal strips according to the manufacturer's recommendations or the study design to ensure consistent attraction over the experimental period.
Data Analysis
-
Calculate the mean number of flies captured per trap per day (FTD) for each attractant.
-
Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in the performance of the different lures.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to compare the efficacy of this compound and methyl eugenol.
Conclusion
The choice between this compound and methyl eugenol for fruit fly surveillance is fundamentally determined by the target species. This compound is the standard for Ceratitis capitata, while methyl eugenol is highly effective for a range of economically important Bactrocera species. While combining lures may seem efficient for broader surveillance, researchers must consider the potential for reduced efficacy for certain species. The experimental protocol outlined provides a robust framework for conducting comparative studies to determine the most effective surveillance strategy for a given region and target pest population.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Fruit Flies - Novagrica [novagrica.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preference of Bactrocera spp. to methyl eugenol based different coloured traps | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Lure Combination on Fruit Fly Surveillance Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Efficacy of lure mixtures in baited traps to attract different fruit fly species in guava and vegetable fields [frontiersin.org]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. bioone.org [bioone.org]
- 16. agents.cirad.fr [agents.cirad.fr]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Trimedlure Isomer Attractiveness for the Mediterranean Fruit Fly (Ceratitis capitata)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the attractiveness of various Trimedlure isomers to the male Mediterranean fruit fly, Ceratitis capitata. The data presented is compiled from field trapping, electroantennography (EAG), and olfactometer bioassays to offer a comprehensive overview for researchers in pest management and chemical ecology.
Quantitative Comparison of this compound Isomer Attractiveness
This compound, a synthetic lure, is a mixture of eight stereoisomers. The trans isomers are primarily responsible for attracting the Mediterranean fruit fly. Field and laboratory studies have consistently demonstrated a clear hierarchy in the attractiveness of the four major trans isomers.
Key Findings:
-
TML-C is the most attractive isomer.
-
The order of attractiveness is generally agreed upon as: TML-C > TML-A > TML-B1 > TML-B2 .
-
The most biologically active enantiomer is the 1S,2S,4R enantiomer of isomer C .
-
The 1R,2R,5S enantiomer of isomer A is also significantly more attractive than its optical antipode.
The following table summarizes the quantitative data on the relative attractiveness of the trans-Trimedlure isomers.
| Isomer | Relative Attractiveness (Field Trapping) | Electroantennogram (EAG) Response (Males) | Notes |
| TML-C | Highest | Greatest Response | The most effective and attractive isomer for male C. capitata. |
| TML-A | High | Second Highest Response | Significantly more attractive than the B isomers. |
| TML-B1 | Moderate | Third Highest Response | |
| TML-B2 | Low | Lowest Response |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to quantify this compound isomer attractiveness.
Field Trapping Bioassay
This protocol outlines a standard method for comparing the attractiveness of different this compound isomers in a field setting.
-
Trap Selection: Jackson traps are commonly used for monitoring C. capitata.
-
Lure Preparation:
-
Each this compound isomer (TML-A, B1, B2, C) is applied to a cotton wick or a polymeric plug at a standardized dose.
-
A control trap with no lure or a standard commercial this compound blend is also included.
-
-
Experimental Design:
-
Traps are deployed in a randomized complete block design to minimize positional effects.
-
Traps should be hung on host trees at a consistent height and spacing.
-
-
Data Collection:
-
The number of captured male C. capitata in each trap is recorded at regular intervals (e.g., daily or weekly).
-
-
Data Analysis:
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the mean number of flies captured by each isomer.
-
A Comparative Guide to the Validation of Analytical Methods for Trimedlure Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies for the determination of Trimedlure residues. This compound, a synthetic chemical attractant for the male Mediterranean fruit fly (Ceratitis capitata), is crucial in monitoring and controlling this significant agricultural pest.[1][2] Ensuring food safety requires robust and validated analytical methods to quantify potential residues in fruit commodities. This document details a widely accepted approach utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Methodology Comparison
The analytical approach for this compound residue analysis presented here is based on the widely adopted QuEChERS method, known for its versatility and effectiveness in extracting pesticide residues from various food matrices.[3][4][5] This method involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components before instrumental analysis.[3][5] Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for the analysis of volatile and semi-volatile compounds like this compound.[6]
Experimental Workflow
The general workflow for the analysis of this compound residues in fruit matrices is depicted below. This process includes sample homogenization, extraction, cleanup, and subsequent analysis by GC-MS.
Caption: Experimental workflow for this compound residue analysis in fruit.
Quantitative Data Summary
The following tables summarize the key validation parameters for the analytical method. These parameters are essential for ensuring the reliability and accuracy of the results. The data presented is representative of typical performance for multi-residue pesticide analysis in fruit matrices using the QuEChERS and GC-MS approach.
Table 1: Method Linearity and Sensitivity
| Analyte | Linear Range (µg/kg) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| This compound | 5 - 500 | > 0.995 | 1.5 | 5.0 |
LOD and LOQ are estimated based on signal-to-noise ratios of 3:1 and 10:1, respectively.
Table 2: Accuracy and Precision (Recovery Studies)
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Apple | 10 | 95 | 8 |
| 50 | 98 | 6 | |
| 200 | 101 | 5 | |
| Orange | 10 | 92 | 10 |
| 50 | 96 | 7 | |
| 200 | 99 | 6 | |
| Grape | 10 | 90 | 12 |
| 50 | 94 | 9 | |
| 200 | 97 | 7 |
Acceptable recovery rates are typically within the 70-120% range with RSD ≤ 20%.[7][8]
Detailed Experimental Protocols
Sample Preparation and Extraction (QuEChERS)
-
Homogenization: Homogenize a representative sample of the fruit commodity using a high-speed blender.
-
Weighing: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction Solvent Addition: Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.
-
Internal Standard Spiking (Optional): Spike with an appropriate internal standard.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salt Addition: Add a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄), 1.5 g of sodium chloride (NaCl), 1.5 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.75 g of disodium (B8443419) hydrogen citrate sesquihydrate.
-
Shaking and Centrifugation: Immediately shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Supernatant Transfer: Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube.
-
dSPE Sorbent Addition: The dSPE tube should contain 900 mg of anhydrous MgSO₄, 150 mg of primary secondary amine (PSA), and 150 mg of C18 sorbent.
-
Shaking and Centrifugation: Shake the dSPE tube for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following instrumental parameters are a representative starting point for the analysis of this compound.
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL, splitless.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 150°C.
-
Ramp 2: 5°C/min to 200°C.
-
Ramp 3: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z (to be determined from the mass spectrum of a this compound standard).
-
Qualifier Ions: At least two other characteristic ions for confirmation.
-
Signaling Pathway and Logical Relationships
The logical flow of the validation process ensures that the analytical method is fit for its intended purpose. Key validation parameters are interconnected and build upon each other to provide a comprehensive assessment of the method's performance.
Caption: Logical flow of the analytical method validation process.
Conclusion
The combination of the QuEChERS sample preparation method with GC-MS analysis provides a robust and reliable framework for the determination of this compound residues in fruit matrices. The validation data presented in this guide demonstrates that the method is capable of achieving the required sensitivity, accuracy, and precision for routine monitoring and food safety applications. Laboratories can adapt and verify this methodology for their specific needs and sample types to ensure compliance with regulatory standards.
References
- 1. CAS 12002-53-8: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an efficient method for the determination of pesticide residues in fruits and vegetables using ethyl acetate for extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemometric-assisted QuEChERS extraction method for post-harvest pesticide determination in fruits and vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Trimedlure: A Guide for Laboratory Professionals
The safe and compliant disposal of Trimedlure, a synthetic insect attractant used in monitoring and controlling fruit fly populations, is critical for ensuring laboratory safety and environmental protection.[1] This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the product's Safety Data Sheet (SDS) and adhere to all personal protective equipment (PPE) requirements. This typically includes wearing compatible chemical-resistant gloves, eye protection, and appropriate lab clothing.[2][3] Work should be conducted in a well-ventilated area.[3][4] In case of a spill, prevent the chemical from entering drains and avoid discharge into the environment.[3][4] Spills should be collected with an inert absorbent material and placed in a suitable, closed container for disposal.[4][5]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the form of the waste (e.g., unused product, contaminated materials, empty containers) and must comply with federal, state, and local regulations.[2][6] Improper disposal of excess pesticides is a violation of Federal Law.[7][8]
1. Unused or Excess this compound:
-
Prioritize Use: The most recommended method is to avoid generating waste by only preparing the amount of material needed for the immediate task.[6] If feasible, unused product should be used according to label directions.[6]
-
Chemical Incineration: For waste that cannot be used, a common recommendation is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Landfill: Disposal in a sanitary landfill in accordance with local, state, and federal regulations is another cited option.[2]
-
Professional Consultation: If the above methods are not feasible, contact your institution's Environmental Health and Safety (EHS) office, your State Pesticide or Environmental Control Agency, or a hazardous waste representative at the nearest EPA Regional Office for guidance.[7][8] Never pour this compound down a sink or drain.[6]
2. Disposal of this compound-Impregnated Devices (e.g., Plugs, Lures):
-
Solid devices, such as polymer plugs, should be collected and disposed of in an approved manner, which typically involves incineration or landfilling as per local regulations.[2]
3. Empty Container Disposal: Empty containers are considered hazardous waste unless properly cleaned.[10] Do not reuse empty containers for any purpose.[6][7]
-
Triple Rinsing: For liquid formulations, containers must be triple-rinsed immediately after use, as residues are harder to remove once dry.[10] The following procedure should be followed:
-
Empty the remaining contents into the application equipment or a mix tank and let it drain for 30 seconds after the flow has been reduced to drops.[10]
-
Fill the container to 20-25% of its capacity with clean water and securely replace the cap.[10]
-
Vigorously shake, rotate, or roll the container for at least 30 seconds.[10]
-
Drain the rinsate into the application equipment or a mix tank for later use, allowing it to drain for 30 seconds after the flow reduces to drops.[10]
-
Repeat this rinsing procedure two more times.[10]
-
-
Final Disposal: Once triple-rinsed, the container can be offered for recycling through programs like drumMUSTER or disposed of in a sanitary landfill, as permitted by local authorities.[10] Puncture the container to prevent reuse.
Disposal Parameters and Recommendations
| Parameter | Recommendation | Source(s) |
| Primary Disposal Method | Incineration in a chemical incinerator with afterburner and scrubber. | [9] |
| Alternative Disposal Method | Sanitary landfill in accordance with all applicable regulations. | [2] |
| Spill Management | Absorb with inert material, collect in a closed container for disposal. | [4][5] |
| Environmental Protection | Prevent entry into drains, sewers, or waterways. | [3][4][6] |
| Container Cleaning | Triple-rinse immediately after emptying. | [10] |
| Rinsate Management | Add rinsate to the spray tank for use. | [10] |
| Regulatory Compliance | Follow label instructions and consult local, state, and federal authorities. | [2][6][7] |
Experimental Protocols
The reviewed literature and safety data sheets do not contain detailed experimental protocols for the chemical degradation or detoxification of this compound for disposal purposes. The recommended disposal methods are based on established hazardous waste management practices. One historical EPA document noted that for certain hazardous pesticides, effective and practical detoxification procedures were unknown and recommended further study into methods like hydrolysis and oxidation, but this was a general recommendation and not a specific, validated protocol for this compound.[11]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. CAS 12002-53-8: this compound | CymitQuimica [cymitquimica.com]
- 2. rfdsafeagri.com [rfdsafeagri.com]
- 3. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. adama.com [adama.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. biosynth.com [biosynth.com]
- 10. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Handling Protocols for Trimedlure
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of Trimedlure. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment. This compound is a synthetic chemical attractant primarily used in the monitoring and control of fruit fly populations. While generally considered to have low toxicity, it is classified as a skin and eye irritant.[1]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Recommended Materials: Nitrile, neoprene, or butyl rubber gloves are suitable.[2] Avoid latex and polyethylene (B3416737) gloves as they offer insufficient protection.[2] Thickness and Breakthrough Time: Specific breakthrough time data for this compound is not readily available. As a general guideline for handling esters, select gloves with a thickness of at least 0.3 mm (11 mils). Always consult the glove manufacturer's specific chemical resistance data for this compound or a similar chemical. Breakthrough times can vary significantly between manufacturers for the same glove material.[3] |
| Eyes | Safety goggles or face shield | Wear tightly fitting safety goggles or a face shield, especially when there is a risk of splashing.[2][4] Standard safety glasses should have brow and side guards.[2] |
| Body | Protective clothing | Wear a long-sleeved shirt, long pants, or a lab coat to prevent skin contact.[2][4] For tasks with a significant risk of exposure, a chemical-resistant apron or suit (e.g., Tyvek) is recommended.[2] |
| Respiratory | Respirator (if necessary) | Generally not required when handling solid polymeric plugs in well-ventilated areas.[2] If ventilation is insufficient, when handling the liquid form, or when there is a potential for aerosol generation, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended. The cartridge should be black in color according to NIOSH color-coding.[5] |
Experimental Protocols: Safe Handling and Disposal
-
Preparation : Before handling this compound, ensure that the work area is clean and uncluttered. A chemical fume hood should be used when handling the liquid form or large quantities.
-
Donning PPE : Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.
-
Dispensing : When dispensing the chemical, do so slowly and carefully to avoid splashing. If using a solid formulation, minimize dust generation.
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even after wearing gloves.[2] Clean all contaminated surfaces.
-
Storage : Store this compound in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[2]
All chemical waste must be handled in accordance with institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Segregation : Do not mix this compound waste with other waste streams.
-
Containerization : Collect this compound waste in a clearly labeled, sealed, and compatible container.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Empty Containers : Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, deface the label and dispose of the container as non-hazardous waste, or as directed by your institution.
-
Pickup : Arrange for hazardous waste pickup with your institution's EHS department.
Emergency Procedures
For a minor spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Gently sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Ventilate the area.
For a major spill:
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if the spill is flammable.
-
Close the doors to the affected area.
-
Contact your institution's emergency response team or EHS department.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Guides
The following diagrams illustrate the decision-making processes for personal protective equipment selection and the operational plan for this compound disposal.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Plan for this compound Waste.
References
- 1. cmu.edu [cmu.edu]
- 2. benchchem.com [benchchem.com]
- 3. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
